2-Methyl-5-phenyl-2H-tetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 314080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-12-10-8(9-11-12)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARMWGRHJNLIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317307 | |
| Record name | 2-Methyl-5-phenyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20743-49-1 | |
| Record name | 2-Methyl-5-phenyltetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-phenyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-5-PHENYL-2H-TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWD4NM5XS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-phenyl-2H-tetrazole
Introduction: The Significance of the Tetrazole Moiety
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among them, the tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, holds a privileged position. Tetrazoles are widely recognized as bioisosteres of the carboxylic acid group, offering a similar acidic proton but with improved metabolic stability and pharmacokinetic properties. This has led to their incorporation into numerous pharmaceutical agents, including antihypertensive drugs like Losartan.[1] The 5-phenyl substituted tetrazole scaffold is a common building block in the synthesis of these complex molecules.[2]
However, the functionalization of the tetrazole ring, specifically through alkylation, introduces a critical challenge: regioselectivity. The alkylation of 5-phenyl-1H-tetrazole can yield two distinct constitutional isomers: 1-Methyl-5-phenyl-1H-tetrazole and 2-Methyl-5-phenyl-2H-tetrazole. The biological activity and physical properties of these isomers can differ significantly, making the selective synthesis and unambiguous characterization of the desired isomer essential.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It details the synthesis of the 5-phenyl-1H-tetrazole precursor, explores the critical methylation step with a focus on isomeric outcomes, and outlines a robust characterization protocol to ensure the identity and purity of the final N2-alkylated product.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most effectively executed in a two-stage process. The first stage involves the construction of the core tetrazole ring system from a nitrile precursor. The second, and more nuanced, stage is the regioselective methylation of this ring.
Stage 1: Synthesis of the 5-Phenyl-1H-tetrazole Precursor
The foundational step is the [3+2] cycloaddition reaction between benzonitrile and an azide source. This method is robust and widely employed for creating the 5-substituted tetrazole ring. While various catalysts can be used, including zinc salts and nano-TiCl4·SiO2, a common and effective laboratory-scale method utilizes triethylamine hydrochloride in toluene.[3][4]
Causality Behind the Protocol:
-
Reagents: Benzonitrile serves as the carbon and nitrogen source for the phenyl and C5 positions of the ring. Sodium azide (NaN₃) is the source for the remaining four nitrogen atoms.
-
Catalyst/Additive: The use of an acid catalyst like triethylamine hydrochloride (Et₃N·HCl) is crucial. It protonates the azide ion, forming hydrazoic acid (HN₃) in situ. HN₃ is a more potent reactant for the cycloaddition than the azide anion, but generating it this way avoids the need to handle the highly toxic and explosive pure substance.
-
Solvent: A high-boiling aprotic solvent like toluene or N,N-Dimethylformamide (DMF) is used to enable the reaction to proceed at the elevated temperatures required for the cycloaddition, typically over 100°C.[3]
Experimental Protocol: 5-Phenyl-1H-tetrazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzonitrile (1.0 eq), sodium azide (NaN₃, ~3.0 eq), and triethylamine hydrochloride (Et₃N·HCl, ~3.0 eq).
-
Solvent Addition: Add dry toluene to the flask to create a slurry that is easily stirrable.
-
Heating: Heat the reaction mixture to 120°C and maintain vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take 24-48 hours for completion.
-
Workup - Extraction: After cooling to room temperature, add water to the reaction mixture. The product, being acidic, will deprotonate and dissolve in the aqueous phase as its sodium or triethylammonium salt. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate to remove unreacted benzonitrile and other non-polar impurities. Discard the organic layer.
-
Workup - Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it dropwise with a concentrated acid like HCl to a pH of 2-3.[5] The protonated 5-phenyl-1H-tetrazole is sparingly soluble in acidic water and will precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 5-phenyl-1H-tetrazole.
Stage 2: Methylation of 5-Phenyl-1H-tetrazole
This stage is the most critical for achieving the desired product. The deprotonated 5-phenyl-1H-tetrazole anion is an ambident nucleophile, with nucleophilic character at both the N1 and N2 positions. Consequently, alkylation typically results in a mixture of the N1 and N2 isomers.
While achieving perfect regioselectivity is difficult, reaction conditions can be optimized to favor the formation of the 2,5-disubstituted tetrazole. Some studies suggest that the diazotization of aliphatic amines can preferentially form the N2 isomer.[1] For a more direct approach using standard methylating agents, the choice of solvent and counter-ion can influence the N1/N2 ratio, though a mixture is the most common outcome requiring subsequent separation.
Experimental Protocol: Methylation and Isomer Separation
-
Reaction Setup: In a round-bottom flask, dissolve 5-phenyl-1H-tetrazole (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, ~1.5 eq), to the solution to deprotonate the tetrazole. Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Add the methylating agent, typically methyl iodide (CH₃I, ~1.2 eq), dropwise to the suspension.
-
Reaction: Allow the reaction to stir at room temperature overnight or until TLC indicates the consumption of the starting material.
-
Workup: Filter off the inorganic salts (e.g., K₂CO₃ and KI). Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of 1-methyl- and this compound.
-
Purification and Isomer Separation: The separation of the two isomers is typically achieved by column chromatography on silica gel.[6] A solvent system of ethyl acetate and hexane is commonly employed. The polarity of the two isomers is different, allowing for their separation. Fractions should be collected and analyzed by TLC to isolate the pure products. The less polar isomer is generally the N2-substituted product.
Comprehensive Characterization
Unambiguous identification of the correct isomer is essential. A combination of spectroscopic methods is required to confirm the structure of this compound and distinguish it from its 1-methyl counterpart.
Data Summary Table
| Property | This compound |
| Molecular Formula | C₈H₈N₄[7] |
| Molecular Weight | 160.18 g/mol [7] |
| Appearance | Off-white to white powder[2] |
| ¹H NMR (CDCl₃) | δ ~4.4 ppm (s, 3H, N-CH₃), δ 7.4-7.6 ppm (m, 3H, Ar-H), δ 8.1-8.3 ppm (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~40 ppm (N-CH₃), δ ~127-131 ppm (Ar-C), δ ~165 ppm (C-tetrazole) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 161, Base Peak at [M+H-N₂]⁺ = 133[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the N1 and N2 isomers. The chemical environment of the methyl group is distinct in each case.
-
¹H NMR: The key diagnostic signal is the methyl singlet. For This compound , the methyl protons are more deshielded and typically appear around δ 4.4 ppm . In contrast, the methyl protons of the 1-methyl isomer appear further upfield, around δ 4.1-4.2 ppm. The aromatic protons will appear in the expected region of δ 7.4-8.3 ppm.
-
¹³C NMR: The methyl carbon of the N2 isomer typically appears around δ 40 ppm . The tetrazole carbon (C5) resonates at approximately δ 165 ppm.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.
-
Molecular Ion: Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 161.
-
Fragmentation: A characteristic fragmentation pattern for 2-alkylated tetrazoles is the loss of a molecule of dinitrogen (N₂).[8] This results in a prominent, often the base peak, ion at m/z 133, corresponding to the [M+H-N₂]⁺ fragment.[8] The molecular ion peak itself may be weak due to this facile fragmentation.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the functional groups present and, importantly, the absence of the N-H bond from the precursor.
-
Key Absorptions:
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~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.
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~1600, 1470 cm⁻¹: C=C and C=N stretching vibrations.
-
-
Key Absence: The broad N-H stretching band, which is prominent in the spectrum of the 5-phenyl-1H-tetrazole precursor (typically ~3000-3400 cm⁻¹), will be absent in the final product.
Conclusion
The synthesis of this compound is a well-defined but nuanced process that hinges on the successful management of the methylation step. While the formation of an isomeric mixture is common, a systematic approach involving careful reaction execution followed by robust chromatographic separation can yield the desired N2 product in high purity. The application of a multi-technique characterization strategy, with a particular emphasis on ¹H NMR spectroscopy and mass spectrometry, is critical for the unambiguous confirmation of the final product's identity. This guide provides the necessary protocols and theoretical underpinnings for researchers to confidently synthesize and validate this important chemical entity.
References
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SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.). J. MAR. CHIM. HETEROCYCL., 5(1). Available from: [Link]
- CN105481786A - Synthetic method for 5-phenyltetrazole. (n.d.). Google Patents.
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2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Molecules, 28(4), 1908. Semantic Scholar. Available from: [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Khan-Saeed/76d97e20a068064a2754972e008d384065671d49)
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Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2021). RSC Publishing. Available from: [Link]
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Trusova, M. E., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Chemistry of Heterocyclic Compounds, 57(5), 488-496. National Institutes of Health. Available from: [Link]
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2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1993). Journal of Medicinal Chemistry, 36(9), 1175-1187. ACS Publications. Available from: [Link]
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This compound. (n.d.). PubChem. Available from: [Link]
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Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452-12459. Available from: [Link]
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Nasrollahzadeh, M., et al. (2014). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Highly Efficient and Reusable Catalyst. Journal of the Brazilian Chemical Society, 25(1), 136-141. Available from: [Link]
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Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available from: [Link]
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Borys, K. M., et al. (2022). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2022(2), M1369. MDPI. Available from: [Link]
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Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. (n.d.). ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 2-Methyl-5-phenyl-2H-tetrazole: Properties, Synthesis, and Application
Introduction
In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a "privileged scaffold." Though not found in nature, its unique electronic and steric properties make it an invaluable tool for drug designers.[1] 2-Methyl-5-phenyl-2H-tetrazole is a quintessential example of this class of heterocycles. It serves not merely as a chemical entity but as a fundamental building block in the exploration of new therapeutic agents.
The primary value of the tetrazole ring lies in its function as a bioisostere—a molecular replacement—for the carboxylic acid group.[1] With a similar pKa and planar structure, it can mimic a carboxylate at physiological pH while offering significant advantages, including enhanced metabolic stability, improved lipophilicity, and the ability to penetrate cellular membranes more effectively.[1][2] This guide provides an in-depth examination of the chemical and physical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its application for researchers, scientists, and drug development professionals. A critical focus is placed on the analytical distinction from its common isomer, 1-Methyl-5-phenyl-1H-tetrazole, a crucial aspect for ensuring synthetic fidelity.
Section 1: Core Chemical and Physical Properties
This compound is a stable, solid organic compound under standard conditions. Its core properties, along with those of its N1-methylated isomer and the common precursor 5-phenyltetrazole, are summarized below for comparative analysis. The distinct difference in melting points is a primary indicator for isomer identification.
| Property | This compound | 1-Methyl-5-phenyl-1H-tetrazole | 5-Phenyl-1H-tetrazole (Precursor) |
| IUPAC Name | 2-methyl-5-phenyltetrazole | 1-methyl-5-phenyltetrazole[3] | 5-phenyl-1H-tetrazole[4] |
| Synonyms | 2-Methyl-5-phenyltetrazole | 1-Methyl-5-phenyl-1H-tetrazole[3] | 5-Phenyltetrazole[4] |
| CAS Number | 20743-49-1 | 20743-50-4[3] | 18039-42-4[4] |
| Molecular Formula | C₈H₈N₄ | C₈H₈N₄[3] | C₇H₆N₄[4] |
| Molecular Weight | 160.18 g/mol | 160.18 g/mol [3] | 146.15 g/mol [4] |
| Melting Point | 50–52 °C[5] | 80–82 °C[5] | 216 °C (dec.)[4] |
| Appearance | White to Off-White Solid | White to Off-White Solid | White Crystalline Powder[4] |
Section 2: Synthesis and Mechanistic Considerations
The most direct and common synthesis of this compound is the N-alkylation of the readily available precursor, 5-phenyltetrazole. The primary challenge in this synthesis is not the formation of the C-N bond itself, but controlling the site of methylation.
Causality of Experimental Design: The Challenge of Regioselectivity
The tetrazole anion, formed by deprotonation of 5-phenyltetrazole, is an ambident nucleophile with electron density on multiple nitrogen atoms. Consequently, alkylation can occur at either the N1 or N2 positions of the tetrazole ring, leading to a mixture of 1-methyl and 2-methyl isomers. The ratio of these products is highly dependent on reaction conditions, including the choice of solvent, base, and alkylating agent. Generally, methylation tends to favor the N2 position, making this compound the major product. The protocol below is designed to achieve a high yield of the isomeric mixture, which necessitates a subsequent purification step to isolate the desired N2-isomer.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Methylation of 5-Phenyltetrazole
This protocol describes a robust method for synthesizing and isolating this compound.
Materials:
-
5-Phenyl-1H-tetrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Iodomethane (CH₃I) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-phenyl-1H-tetrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration relative to the tetrazole).
-
Addition of Alkylating Agent: While stirring vigorously, add iodomethane (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction typically takes 4-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: The resulting crude product is a mixture of the N1 and N2 isomers. Isolate the major product, this compound, via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The N2 isomer is generally less polar and will elute first.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.
Section 3: Spectroscopic and Structural Characterization
Unambiguous characterization is paramount to confirm the identity and purity of the final product, specifically to differentiate the N2-methyl from the N1-methyl isomer. The combination of NMR spectroscopy, mass spectrometry, and melting point analysis provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the 1-methyl and 2-methyl isomers. Both ¹H and ¹³C NMR provide distinct signatures for each compound.
-
¹H NMR: The proton spectrum for this compound will show a characteristic singlet for the N-methyl protons around δ 4.4 ppm . The phenyl protons will appear as a multiplet in the aromatic region (typically δ 7.5-8.2 ppm). The N-methyl signal for the 1-methyl isomer appears slightly upfield, around δ 4.1 ppm .
-
¹³C NMR: This is the definitive technique for isomer assignment. The chemical shift of the quaternary carbon (C5) of the tetrazole ring is highly sensitive to the position of the methyl group.
| Isomer | Tetrazole C5 Shift (δ) | N-CH₃ Shift (δ) |
| This compound | ~164.4 ppm | ~40.0 ppm |
| 1-Methyl-5-phenyl-1H-tetrazole | ~154.2 ppm | ~34.3 ppm |
The ~10 ppm downfield shift of the C5 carbon in the 2-methyl isomer is a reliable and citable diagnostic marker.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal characteristic fragmentation patterns.
-
Expected Mass: For both isomers, electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 161.08.
-
Fragmentation: A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles under thermal or mass spectrometric conditions is the retro-[2+3] cycloaddition, resulting in the expulsion of a molecule of nitrogen (N₂). This would lead to a significant fragment ion at m/z 132 ([M-N₂]⁺).
Infrared (IR) Spectroscopy
While less definitive than NMR for isomer differentiation, IR spectroscopy can confirm the presence of key functional groups.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.
-
Ring Vibrations (C=N, N=N): A series of characteristic absorptions in the 1600-1200 cm⁻¹ region. The absence of a broad N-H stretch (typically >3100 cm⁻¹) confirms that the starting material has been fully alkylated.
Section 4: Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a critical structural motif and building block used by medicinal chemists. Its utility stems from the advantageous properties conferred by the N-substituted tetrazole ring.
The Tetrazole Ring as a Carboxylic Acid Bioisostere
The core application of the tetrazole moiety is to replace a carboxylic acid group in a drug candidate. This strategic substitution is employed to optimize the pharmacokinetic profile of a molecule (ADME: Absorption, Distribution, Metabolism, and Excretion).
-
Improved Metabolic Stability: Carboxylic acids are often sites of metabolic conjugation (e.g., glucuronidation), leading to rapid clearance from the body. The tetrazole ring is significantly more resistant to these metabolic pathways, potentially increasing the drug's half-life.[1]
-
Enhanced Lipophilicity and Permeability: While the tetrazole anion mimics the carboxylate, the neutral form is more lipophilic than a carboxylic acid. This can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[2]
-
Modulation of Potency: The precise steric and electronic differences between a tetrazole and a carboxylic acid can subtly alter how a drug binds to its target receptor or enzyme, sometimes leading to an increase in potency.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the precursor, 5-Phenyl-1H-tetrazole, provides a strong basis for safe handling procedures.
-
Primary Hazards: The precursor is classified as a flammable solid and is harmful if swallowed. Tetrazole compounds can be thermally sensitive and may decompose explosively upon heating.
-
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid creating dust. Handle as a solid with care.
-
Keep away from heat, sparks, and open flames.
-
Grounding and bonding of equipment may be necessary to prevent static discharge.
-
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In Case of Skin Contact: Wash with plenty of soap and water.
-
Always consult the most current SDS for any chemical before use and perform a thorough risk assessment for any new experimental procedure.
Conclusion
This compound represents more than the sum of its atoms. It is a strategically designed molecular tool that embodies key principles of modern drug design. Its synthesis, while presenting the common chemical challenge of regioselectivity, is straightforward and yields a product whose identity can be rigorously validated through standard analytical techniques, most notably ¹³C NMR spectroscopy. For researchers in drug discovery, understanding the properties, synthesis, and correct identification of this compound is essential for its effective use as a metabolically robust bioisostere for the carboxylic acid group, ultimately enabling the development of safer and more effective medicines.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((20-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-Based Ester Derivatives as a New Class of Angiotensin-II Receptor Antagonists. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Methyl-5-phenyltetrazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-(4-vinylphenyl)-2H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
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El-Azhary, M., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Retrieved from [Link]
- Zhang, A. et al. (2013). Regio- and Substrate-Selective N2-Alkylation of 5-Aryl-1H-tetrazoles. Organic Letters.
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Grigoriev, Y.V., & Ivashkevich, О.А. (n.d.). Methylation of 5-phenyltetrazole with dimethyl carbonate. Belarusian State University. Retrieved from [Link]
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ResearchGate. (2016). Thermal fragmentation of 2,5-disubstituted tetrazoles. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-5-phenyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1] Among the vast landscape of tetrazole derivatives, 2,5-disubstituted tetrazoles, such as 2-Methyl-5-phenyl-2H-tetrazole, represent a critical subclass with diverse applications. Understanding the nuanced details of their molecular structure and conformational preferences is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive technical overview of the molecular architecture and conformational landscape of this compound, synthesizing crystallographic data from analogous structures, computational insights, and spectroscopic characterization to deliver a field-proven perspective for researchers.
Molecular Structure and Connectivity
This compound possesses the chemical formula C8H8N4 and a molecular weight of approximately 160.18 g/mol .[2] Its structure features a five-membered tetrazole ring, containing four nitrogen atoms and one carbon atom, connected at the 5-position to a phenyl ring. A methyl group is attached to the nitrogen atom at the 2-position of the tetrazole ring.
Table 1: Key Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-5-phenyltetrazole | [2] |
| CAS Number | 20743-49-1 | [2] |
| Molecular Formula | C8H8N4 | [2] |
| Molecular Weight | 160.18 g/mol | [2] |
| InChIKey | BARMWGRHJNLIAC-UHFFFAOYSA-N | [2] |
The connectivity of these fragments gives rise to a system where the electronic properties of the aromatic phenyl ring can influence, and be influenced by, the electron-rich tetrazole core. The specific substitution pattern, with the methyl group at the N2 position, is a crucial determinant of the molecule's overall electronic distribution and spatial arrangement.
Conformational Analysis: A Near-Planar Preference
A central question in the structural elucidation of this compound is the rotational orientation of the phenyl ring relative to the tetrazole ring. This conformation is governed by a delicate interplay of electronic and steric effects.
Insights from X-ray Crystallography of Analogous Structures
While a single-crystal X-ray diffraction structure for this compound is not publicly available, extensive crystallographic data on closely related 2,5-disubstituted phenyltetrazoles provides compelling evidence for a preferred near-planar conformation.
For instance, the crystal structure of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester reveals that the phenyl and tetrazole rings are nearly co-planar, with a dihedral angle of just 3.89(8)°.[3] Similarly, the structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate exhibits a dihedral angle of a mere 2.85 (13)° between the tetrazole and phenol rings. The consistent observation of such small dihedral angles across multiple analogs strongly suggests that a near-planar arrangement is the most energetically favorable conformation in the solid state.
The Driving Force: Electronic Delocalization vs. Steric Hindrance
The preference for a near-planar conformation is primarily driven by the maximization of π-electron delocalization between the aromatic phenyl ring and the tetrazole ring. This extended conjugation stabilizes the molecule. The rotational energy barrier around the C-C bond connecting the two rings is therefore a key parameter in understanding the molecule's conformational dynamics.
Computational studies on analogous systems support the hypothesis of a low rotational barrier. A Density Functional Theory (DFT) study on a related 5-phenyl-tetrazole derivative calculated a rotational energy barrier of only 2.53 kcal/mol for rotation around the bond connecting the tetrazole ring to an adjacent carbonyl group, which is electronically similar to the phenyl ring.[4] This low barrier indicates that while a planar conformation is preferred, the molecule can likely undergo relatively free rotation at ambient temperatures.
The primary opposition to a planar conformation comes from steric hindrance. In this compound, the potential for steric clash would primarily be between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the tetrazole ring. However, the energetic penalty of this minor steric interaction is evidently outweighed by the stabilizing effect of electronic delocalization. The methyl group at the N2 position is located distally from the phenyl ring and therefore exerts negligible steric influence on the rotational barrier.
Figure 1: A diagram illustrating the interplay of electronic and steric effects in determining the conformation of this compound.
Spectroscopic Characterization
The structural features of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the phenyl ring. The methyl protons would appear as a singlet, typically in the upfield region. The protons of the phenyl group will present as a multiplet in the aromatic region, with the chemical shifts of the ortho, meta, and para protons being influenced by the electronic nature of the tetrazole ring.
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include the carbon of the methyl group, the carbons of the phenyl ring, and the characteristic signal for the C5 carbon of the tetrazole ring. The chemical shift of the C5 carbon is particularly diagnostic for distinguishing between 2,5- and 1,5-disubstituted tetrazole isomers.[5]
Table 2: Typical NMR Data for Phenyltetrazoles
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (Methyl) | 2.0 - 2.5 | Singlet |
| ¹H (Phenyl) | 7.0 - 8.5 | Multiplet |
| ¹³C (Methyl) | ~20 | |
| ¹³C (Phenyl) | 120 - 140 | Multiple signals |
| ¹³C (Tetrazole C5) | 160 - 165 | Diagnostic for 2,5-isomer |
Note: These are approximate ranges based on data for analogous compounds. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern often observed for phenyltetrazoles involves the loss of a nitrogen molecule (N₂), leading to a prominent fragment ion.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations from the methyl and phenyl groups, C=C and C=N stretching vibrations from the aromatic and tetrazole rings, and various bending vibrations. The absence of a broad N-H stretching band, which would be present in the corresponding 1H-tetrazole tautomer, is a key indicator of the 2-methyl substitution.
Synthesis Methodology
The synthesis of 2,5-disubstituted tetrazoles like this compound can be achieved through several established synthetic routes. A common and regioselective method involves the N-alkylation of a pre-formed 5-phenyltetrazole.
Experimental Protocol: N-Alkylation of 5-Phenyltetrazole
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
5-Phenyltetrazole
-
Iodomethane (or another methylating agent)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolution: Dissolve 5-phenyltetrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add the base to the solution and stir for a period to allow for the formation of the tetrazolate anion.
-
Addition of Alkylating Agent: Slowly add the methylating agent (e.g., iodomethane) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic salt) has formed, remove it by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Figure 2: A generalized workflow for the synthesis of this compound.
Conclusion
The molecular structure of this compound is characterized by a near-planar conformation, driven by the favorable electronic delocalization between the phenyl and tetrazole rings. This conformational preference is well-supported by crystallographic data from closely related analogs and computational studies. The steric hindrance between the two rings is minimal and does not significantly disrupt this planarity. The structural and conformational features can be reliably characterized using a combination of NMR, MS, and IR spectroscopy. The synthesis is readily achievable through standard organic chemistry methodologies, with N-alkylation of 5-phenyltetrazole being a common and effective route. A thorough understanding of these fundamental molecular properties is essential for the continued development and application of 2,5-disubstituted tetrazoles in medicinal chemistry and materials science.
References
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Investigation of the unusually high rotational energy barrier about the C-N bond in 5-(2-x-phenyl)-N,Ndimethyl-2H-tetrazole-2-carboxamides: Insights from dynamic 1H-NMR and DFT calculations. ResearchGate. Available from: [Link]
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Supporting Information. Available from: [Link]
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This compound. PubChem. Available from: [Link]
- Experimental and Density Functional Theory Calculations Study on 2,3-Di(p-methylphenyl)tetrazole-5-thione. Asian Journal of Chemistry.
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Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available from: [Link]
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Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available from: [Link]
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Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central. Available from: [Link]
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Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available from: [Link]
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DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Available from: [Link]
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A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. SEDICI. Available from: [Link]
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Steric effects. Wikipedia. Available from: [Link]
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Article. Semantic Scholar. Available from: [Link]
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The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate. Available from: [Link]
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Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. ResearchGate. Available from: [Link]
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2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. Available from: [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Masood-Khan/7d5f5f7e7e5b4c4c8c8c8c8c8c8c8c8c8c8c8c8c)
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research.
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available from: [Link]
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Theoretical studies on tautomerism of tetrazole 5-thion. ResearchGate. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available from: [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available from: [Link]
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An In-depth Technical Guide to 2-Methyl-5-phenyl-2H-tetrazole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-phenyl-2H-tetrazole, a significant heterocyclic compound with diverse applications in medicinal chemistry and materials science. Delving into its historical discovery, this guide traces the evolution of its synthesis from early methylation studies to modern regioselective methodologies. Key synthetic protocols are detailed, offering practical insights for laboratory application. Furthermore, the guide explores the known and potential applications of this specific tetrazole isomer, supported by scientific literature.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, have garnered considerable attention in the scientific community since their discovery. The first tetrazole derivative was synthesized by Bladin in 1885.[1] However, it was not until the mid-20th century that research into these nitrogen-rich compounds rapidly expanded, driven by their wide-ranging applications in fields such as medicine, agriculture, and materials science.[2]
The tetrazole ring is often considered a bioisostere of the carboxylic acid group, a critical functional group in many biologically active molecules. This bioisosteric relationship, coupled with the tetrazole's metabolic stability, has made it a valuable pharmacophore in drug design.[3] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[2]
This guide focuses specifically on This compound , a disubstituted tetrazole that serves as a key building block and a molecule of interest in its own right. Understanding its history, synthesis, and properties is crucial for researchers looking to leverage its potential in their work.
The Historical Context: Discovery and Early Synthesis
The history of this compound is intrinsically linked to the study of the methylation of its precursor, 5-phenyltetrazole. A seminal work in this area was published in 1951 by Ronald A. Henry , which provided one of the earliest detailed investigations into the methylation of 5-phenyltetrazole. This research laid the groundwork for understanding the reactivity of the tetrazole ring and the formation of its N-alkylated isomers.
The primary challenge in the synthesis of this compound has always been the regioselectivity of the alkylation reaction. The tetrazole anion is an ambient nucleophile, meaning that alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two distinct isomers: 1-methyl-5-phenyl-1H-tetrazole and this compound.
Figure 1: General outcome of the methylation of 5-phenyltetrazole.
Henry's 1951 study systematically investigated the influence of various methylating agents and reaction conditions on the ratio of these two isomers. This foundational work was a critical step in developing a deeper understanding of tetrazole chemistry and paved the way for more controlled and selective synthetic methods.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from non-selective alkylations to highly regioselective strategies. The choice of synthetic route often depends on the desired purity of the N2 isomer and the scalability of the reaction.
Classical N-Alkylation of 5-Phenyltetrazole
The most common approach to synthesizing this compound involves the direct methylation of 5-phenyltetrazole. This method's primary drawback is the concurrent formation of the N1 isomer. The ratio of the two products is highly dependent on the reaction parameters.
Key Factors Influencing Isomer Ratio:
-
Solvent: The polarity and nature of the solvent can influence the site of alkylation.
-
Base: The choice of base used to deprotonate the tetrazole ring affects the nucleophilicity of the resulting anion.
-
Methylating Agent: Different methylating agents (e.g., methyl iodide, dimethyl sulfate) can exhibit different selectivities.
-
Counter-ion: The nature of the cation associated with the tetrazolate anion can impact the reaction's regioselectivity.
Experimental Protocol: Non-Regioselective Methylation of 5-Phenyltetrazole
-
Preparation of the Tetrazolate Salt: To a solution of 5-phenyltetrazole in a suitable solvent (e.g., acetone, DMF), add an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate). Stir the mixture at room temperature until the salt fully forms.
-
Methylation: Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) to the suspension of the tetrazolate salt. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Separation of Isomers: The resulting mixture of 1-methyl-5-phenyl-1H-tetrazole and this compound is typically separated by column chromatography.
Regioselective Synthesis of this compound
To overcome the challenge of isomer separation, researchers have developed methods that favor the formation of the N2-substituted product. One effective strategy involves the alkylation of 5-substituted tetrazoles with alcohols in a strong acidic medium.
Causality Behind Regioselectivity: In a strongly acidic environment, the tetrazole ring is protonated. It is postulated that the protonated form directs the incoming electrophile (in this case, a carbocation generated from the alcohol) to the N2 position, leading to the selective formation of the 2-substituted isomer.
Experimental Protocol: Regioselective Synthesis via Acid-Catalyzed Alkylation
-
Reaction Setup: Dissolve 5-phenyltetrazole in an excess of methanol.
-
Acid Catalyst: Slowly add a strong acid catalyst (e.g., sulfuric acid) to the solution while cooling in an ice bath.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Figure 2: Workflow for the regioselective synthesis of this compound.
Table 1: Comparison of Synthetic Routes
| Method | Regioselectivity | Advantages | Disadvantages |
| Classical N-Alkylation | Low (mixture of N1 and N2 isomers) | Simple procedure, readily available reagents. | Requires chromatographic separation of isomers, lower yield of the desired product. |
| Acid-Catalyzed Alkylation | High (favors N2 isomer) | High regioselectivity, potentially higher yield of the desired isomer. | Requires careful handling of strong acids, may not be suitable for acid-labile substrates. |
Applications of this compound
While the broader class of tetrazoles has extensive applications, the specific uses of this compound are more specialized. Its primary role is often as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Medicinal Chemistry: The 2,5-disubstituted tetrazole scaffold is present in a number of bioactive compounds.[4] The methyl group at the 2-position can influence the compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, metabolic stability, and receptor binding affinity.
-
Ligand in Coordination Chemistry: The nitrogen atoms of the tetrazole ring can coordinate with metal ions, making this compound a potential ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
-
Materials Science: The thermal stability and high nitrogen content of tetrazole derivatives make them of interest in the development of energetic materials and polymers with specific properties.
Further research is ongoing to explore the full potential of this compound in various scientific and industrial applications.
Conclusion
This compound, a compound with a rich history rooted in the fundamental studies of tetrazole chemistry, continues to be a molecule of significant interest. The evolution of its synthesis from non-selective to regioselective methods highlights the progress in synthetic organic chemistry. As a versatile building block, it holds promise for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its discovery, synthetic methodologies, and applications, serving as a valuable resource for researchers in the field.
References
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Wei, C. X., Bian, M., & Gong, G. H. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules (Basel, Switzerland), 20(4), 5528–5553. [Link]
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
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This compound. PubChem. [Link]
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Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical reviews, 119(3), 1970–2042. [Link]
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Benson, F. R. (1947). The Chemistry of the Tetrazoles. Chemical Reviews, 41(1), 1-61. [Link]
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Ito, S., Tanaka, Y., Kakehi, A., & Kondo, K. (1976). Facile Synthesis of 2,5-Disubstituted Tetrazoles by the Reaction of Phenylsulfonylhydrazones with Arenediazonium Salts. Bulletin of the Chemical Society of Japan, 49(7), 1920-1922. [Link]
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Pirota, V., D'Acerno, G., & Quadrelli, P. (2022). Synthesis of Tetrazole- and Imidazole-based Compounds: Prophetic Molecules Made Real for Biological Studies. Arkivoc, 2022(5), 245-258. [Link]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
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Henry, R. A. (1951). Methylation of 5-Phenyltetrazole. Journal of the American Chemical Society, 73(9), 4470–4470. [Link]
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Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
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Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science. [Link]
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A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. [Link]
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Synthesis and Characterization of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-5-phenyl-2H-tetrazole
This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-5-phenyl-2H-tetrazole (C₈H₈N₄), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this molecule.
Molecular Structure and Isomeric Considerations
This compound belongs to a class of disubstituted tetrazoles where the methyl and phenyl groups can be arranged in two isomeric forms: 1-methyl-5-phenyl-1H-tetrazole and this compound. The correct assignment of the substitution pattern is crucial and can be unequivocally determined through spectroscopic techniques, particularly ¹³C NMR.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure.
Experimental Protocol: NMR Analysis
A standard protocol for acquiring NMR spectra of tetrazole derivatives is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a Bruker WH-90 or a more modern 300-600 MHz instrument.
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For unambiguous assignments, two-dimensional NMR experiments like COSY, HSQC, and HMBC can be beneficial.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl and phenyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | Singlet | 3H | N-CH₃ |
| ~7.4 - 7.6 | Multiplet | 3H | meta- & para-H of Phenyl |
| ~8.0 - 8.2 | Multiplet | 2H | ortho-H of Phenyl |
The singlet for the methyl group is indicative of its attachment to a nitrogen atom with no adjacent protons. The phenyl protons typically appear as a complex multiplet, with the ortho protons shifted downfield due to the deshielding effect of the tetrazole ring.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides key information for confirming the 2-methyl substitution pattern. A critical distinguishing feature between the 1-methyl and 2-methyl isomers is the chemical shift of the tetrazole ring carbon (C5). For 1-methyl-5-phenyltetrazole, this carbon resonates at approximately 154.2 ppm, whereas for the this compound isomer, the signal is shifted downfield to around 164.25 ppm[1].
| Chemical Shift (δ) ppm | Assignment |
| ~40 | N-CH₃ |
| ~127 | Phenyl C (ortho) |
| ~129 | Phenyl C (meta) |
| ~131 | Phenyl C (para) |
| ~125 | Phenyl C (ipso) |
| ~164.3 | Tetrazole C5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the tetrazole moiety.
Experimental Protocol: FT-IR Analysis
A common method for preparing a solid sample for IR analysis is the KBr pellet technique:
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methyl C-H |
| 1600 - 1450 | C=C and C=N stretch | Aromatic and Tetrazole ring |
| 1200 - 1000 | Ring vibrations | Tetrazole ring |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic C-H |
The presence of aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region are indicative of the phenyl group. The tetrazole ring itself contributes to a series of complex vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions: Set an appropriate temperature program for the GC oven to ensure good separation. The injector temperature is typically set high enough to ensure rapid volatilization of the sample.
-
MS Conditions: Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 160, corresponding to its molecular weight. A key fragmentation pathway for 2,5-disubstituted tetrazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This fragmentation is often a dominant process, leading to a prominent peak at m/z 132, which may also be the base peak of the spectrum[1][2].
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Table of Expected Mass Fragments:
| m/z | Proposed Fragment |
| 160 | [C₈H₈N₄]⁺˙ (Molecular Ion) |
| 132 | [C₈H₈N₂]⁺˙ |
| 103 | [C₇H₅N]⁺˙ (Benzonitrile cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The fragmentation pattern provides a molecular fingerprint that, in conjunction with NMR and IR data, confirms the structure of this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the unambiguous structural determination of this compound. The key diagnostic features include the characteristic downfield shift of the tetrazole carbon in the ¹³C NMR spectrum and the prominent loss of a nitrogen molecule in the mass spectrum. This guide serves as a valuable resource for scientists and researchers working with this and related tetrazole compounds.
References
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PubChem. This compound | C8H8N4 | CID 329758. [Link]
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Fraser, R. R., & Haque, K. E. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46(17), 2855-2859. [Link]
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An In-Depth Technical Guide to 2-Methyl-5-phenyl-2H-tetrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-phenyl-2H-tetrazole, a five-membered heterocyclic compound, represents a significant scaffold in medicinal chemistry and materials science. The tetrazole ring, with its unique electronic and structural properties, is often employed as a metabolically stable bioisostere of a carboxylic acid group.[1] This critical feature enhances the pharmacokinetic profile of drug candidates by improving metabolic stability and membrane permeability. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role in drug discovery and development.
Core Identifiers and Physicochemical Properties
Precise identification and characterization are fundamental in scientific research. This compound is identified by the following nomenclature and registry numbers:
-
IUPAC Name: 2-methyl-5-phenyltetrazole[2]
-
CAS Number: 20743-49-1[2]
-
Molecular Formula: C₈H₈N₄[2]
-
Synonyms: 2-Methyl-5-phenyltetrazole, 2H-Tetrazole, 2-methyl-5-phenyl-[2]
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 160.18 g/mol | [2] |
| Exact Mass | 160.074896272 Da | [3] |
| Topological Polar Surface Area | 43.6 Ų | [2] |
| Complexity | 144 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis and Mechanistic Insights
The predominant method for synthesizing this compound is the regioselective alkylation of 5-phenyltetrazole. The tetrazole anion presents two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two regioisomers: 1-methyl-5-phenyl-1H-tetrazole and this compound. The reaction conditions, including the choice of solvent, base, and alkylating agent, significantly influence the N1:N2 product ratio. Generally, the 2-substituted isomer is the thermodynamically more stable product and is often favored.
Causality in Synthesis: The Rationale for Alkylation
The methylation of the tetrazole ring is a critical step in drug design. Unsubstituted tetrazoles have an acidic proton (pKa similar to carboxylic acids) and exist as anions at physiological pH. While this mimics the carboxylate group, it can also lead to poor cell permeability and rapid excretion. By alkylating the ring to form the neutral 2-methyl derivative, the lipophilicity of the molecule is increased. This strategic modification enhances oral bioavailability and allows the molecule to traverse cellular membranes to reach its intracellular target. The 2-substituted isomer is often preferred over the 1-substituted isomer due to subtle differences in steric and electronic properties that can lead to more favorable interactions with biological targets.
Experimental Protocol: Alkylation of 5-Phenyltetrazole with Methyl Iodide
This protocol details a common method for the synthesis of this compound.
Materials:
-
5-Phenyltetrazole
-
Methyl Iodide (MeI)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB) (Optional but recommended for batch processes)
Procedure:
-
Preparation of the Aqueous Phase: Prepare a 0.14 M aqueous solution of sodium hydroxide.
-
Preparation of the Organic Phase: Prepare a 0.154 M solution of methyl iodide in dichloromethane.
-
Reaction Setup:
-
Batch Reactor: To a solution of 5-phenyltetrazole in the aqueous NaOH solution, add the phase transfer catalyst (if used). Stir the biphasic mixture vigorously. Add the methyl iodide solution dropwise at room temperature (24 °C).
-
Microreactor (for improved efficiency and safety): The aqueous solution of 5-phenyltetrazole and the organic solution of methyl iodide are pumped through a T-mixer into a microreactor. A slug flow regime is established to ensure efficient mixing of the two phases.[4]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the two isomeric products.
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with deionized water to remove any remaining NaOH and the phase transfer catalyst.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture.
-
The two regioisomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The tetrazole moiety is a cornerstone in modern medicinal chemistry, and this compound serves as a crucial building block for a wide array of therapeutic agents. Its utility stems from its role as a bioisostere of the carboxylic acid group, a common functional group in biologically active molecules.
Bioisosterism: The Key to Enhanced Drug Properties
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is central to the importance of tetrazoles. The this compound moiety offers several advantages over a carboxylic acid:
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic degradation pathways that target carboxylic acids.[5]
-
Increased Lipophilicity: The methylated tetrazole is more lipophilic than a carboxylate anion, which can improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Modulation of Acidity: The pKa of a 1H-tetrazole is comparable to that of a carboxylic acid. Methylation at the N2 position removes this acidity, which can be advantageous for targeting specific receptors or enzymes where a charged group is not desired.
-
Three-Dimensional Structure: The planar, aromatic nature of the tetrazole ring provides a rigid scaffold that can orient substituents in a well-defined manner for optimal interaction with a biological target.
Bioisosteric Relationship Diagram
Caption: Bioisosteric relationship between a carboxylic acid and 2-methyltetrazole.
Therapeutic Areas of Interest
Derivatives of this compound have been investigated in numerous therapeutic areas:
-
Antihypertensive Agents: Many angiotensin II receptor blockers (ARBs), such as Losartan, incorporate a tetrazole ring as a key pharmacophore, mimicking the binding of the natural ligand.[1]
-
Anticancer Agents: The tetrazole scaffold has been incorporated into molecules designed to target various cancer-related pathways. For example, derivatives of 1-benzyloxy-5-phenyltetrazole have shown high activity against androgen receptor-dependent prostate cancer cells.[6]
-
Antidiabetic Agents: Tetrazole derivatives are explored as inhibitors of various targets in the treatment of type 2 diabetes, including peroxisome proliferator-activated receptors (PPARs) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.[7]
-
Antimicrobial Agents: The unique electronic properties of the tetrazole ring have been leveraged to design novel antibacterial and antifungal compounds.[1]
Safety and Handling
As with any chemical reagent, proper handling of this compound and its precursors is essential.
-
General Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Fire and Explosion Hazard: Tetrazoles, in general, are high-energy compounds and can be explosive, especially when heated under confinement. Keep away from heat, sparks, and open flames.[9]
-
Toxicity: While specific toxicity data for this compound is limited, related compounds are considered harmful if swallowed. In case of ingestion, seek immediate medical attention.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its synthesis, primarily through the regioselective alkylation of 5-phenyltetrazole, is a well-established though nuanced process. The true value of this molecule lies in its role as a metabolically robust and versatile bioisostere for the carboxylic acid group, a feature that has been successfully exploited to develop numerous therapeutic agents. A thorough understanding of its synthesis, properties, and the rationale behind its application is crucial for researchers aiming to leverage this powerful chemical scaffold in the design of next-generation pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-5-phenyl-2H-tetrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazole derivatives are a cornerstone in modern medicinal chemistry, frequently employed as bioisosteres for carboxylic acids and amide groups, which enhances metabolic stability and modulates physicochemical properties.[1][2] The specific isomeric form and three-dimensional arrangement of these heterocycles are paramount, dictating their interaction with biological targets. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 2-Methyl-5-phenyl-2H-tetrazole, a representative member of the 2,5-disubstituted tetrazole class. We will explore the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and advanced computational interpretation, offering a validated workflow for researchers in drug discovery and materials science.
Introduction: The Significance of Tetrazole Isomerism in Drug Design
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, can exist in different tautomeric and isomeric forms. For 5-phenyltetrazole, alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to 1-methyl-5-phenyl-1H-tetrazole or this compound, respectively. The resulting regioisomer has profound implications for the molecule's electronic distribution, hydrogen bonding capability, and overall shape.
The 2,5-disubstituted tetrazoles are noted for their distinct chemical properties compared to their 1,5-disubstituted counterparts.[3] A precise understanding of the crystal structure is not merely an academic exercise; it provides critical insights into:
-
Molecular Conformation: The dihedral angle between the phenyl and tetrazole rings.
-
Supramolecular Assembly: How molecules pack in the solid state, governed by non-covalent interactions.
-
Physicochemical Properties: Influences on solubility, melting point, and stability.
-
Structure-Activity Relationships (SAR): A foundational dataset for computational modeling and rational drug design.
This guide will delineate the process of elucidating these features for this compound.
Synthesis and Crystallization: The Foundation of Analysis
A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Synthesis Protocol
The synthesis of this compound is typically achieved through the regioselective alkylation of 5-phenyltetrazole.[4] While several methods exist, a common and reliable laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Begin with commercially available 5-phenyl-2H-tetrazole.[5]
-
Deprotonation: Dissolve 5-phenyl-2H-tetrazole (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF. Add a base, for example, potassium carbonate (1.1 eq), and stir the mixture for 30 minutes at room temperature to form the tetrazolate anion.
-
Alkylation: Add an alkylating agent, such as iodomethane (1.2 eq), dropwise to the solution.[4] The reaction is typically stirred at room temperature for 24 hours. The N2 position of the tetrazolate is preferentially alkylated under these conditions, though the formation of the N1 isomer is possible.
-
Workup and Purification: Upon reaction completion (monitored by TLC), filter the solid byproducts. The solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography (silica gel, with a hexane-ethyl acetate gradient) to isolate the desired this compound isomer.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6] The chemical shift of the tetrazole carbon in ¹³C NMR is a key indicator: for 2-methyl-5-phenyltetrazole, the signal appears around 164.25 ppm, whereas the 1-methyl isomer's signal is found near 154.2 ppm.[3]
Single Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a well-ordered, defect-free crystal, typically 0.1-0.3 mm in each dimension.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound in a minimum amount of a suitable solvent. A mixture of solvents, such as methanol or ethyl acetate, can be effective.
-
Environment: Transfer the solution to a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitoring: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the formation of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Overall Workflow
The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Refinement
A suitable crystal is mounted on a diffractometer. Data is collected as the crystal is rotated in the X-ray beam. The positions and intensities of the diffracted spots are measured. This raw data is then processed to solve and refine the crystal structure. Key parameters from a typical refinement are summarized in the table below.
| Parameter | Typical Value/Description | Significance |
| Chemical Formula | C₈H₈N₄ | Confirms the elemental composition of the crystal.[7] |
| Formula Weight | 160.18 g/mol | Used in density calculations.[7] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. Phenyltetrazoles often crystallize in these systems.[8] |
| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell.[9] |
| Unit Cell Dimensions | a, b, c (Å), β (°) | The dimensions of the repeating unit of the crystal lattice. |
| Z | e.g., 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-Fit (GooF) | ~1.0 | Indicates the quality of the refinement; a value close to 1 is ideal. |
Analysis and Interpretation of the Crystal Structure
With a refined structure, the focus shifts to a detailed analysis of molecular geometry and intermolecular interactions.
Molecular Geometry
The key intramolecular feature is the dihedral angle between the phenyl ring and the tetrazole ring. In many 5-phenyltetrazole derivatives, steric hindrance can cause these rings to be twisted relative to each other.[8][10] For this compound, this angle is expected to be relatively small, suggesting a near-planar conformation, which can facilitate π-π stacking interactions.
Supramolecular Interactions and Hirshfeld Surface Analysis
While classic hydrogen bonds are absent, the crystal packing is stabilized by a network of weaker non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[9][11][12]
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying key interactions.
Caption: Key Intermolecular Interactions in the Crystal Lattice.
Fingerprint Plots: These 2D plots summarize the intermolecular contacts, quantifying the contribution of each type of interaction to the overall crystal packing. For a molecule like this, the plot would likely show significant contributions from:
-
H···H contacts: Typically the largest contribution, representing van der Waals forces.[13]
-
C···H/H···C contacts: Indicative of C-H···π interactions.
-
N···H/H···N contacts: Highlighting weak C-H···N hydrogen bonds.[10][11]
Conclusion and Implications for Drug Development
The comprehensive analysis of the this compound crystal structure provides a precise, three-dimensional blueprint of the molecule in its solid state. This guide has outlined a validated workflow from synthesis to advanced structural interpretation. For drug development professionals, this information is invaluable. It informs the design of new analogues by revealing which interactions stabilize the solid form, provides a basis for understanding solubility and polymorphism, and delivers an accurate molecular conformation for use in computational docking and virtual screening studies. The methodologies described herein are fundamental to modern materials science and rational drug design, enabling the progression of potent and well-characterized therapeutic candidates.
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Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. National Institutes of Health. Available at: [Link]
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TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]
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Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one 9 a. Wiley Online Library. Available at: [Link]
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Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. ResearchGate. Available at: [Link]
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Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. National Institutes of Health. Available at: [Link]
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SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. J.MAR.CHIM.HETEROCYCL.. Available at: [Link]
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A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol. CORE. Available at: [Link]
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Synthesis, X-ray characterization, Hirshfeld surface analysis and DFT calculations on tetrazolyl-phenol derivatives. University of Otago: OUR Archive. Available at: [Link]
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X-Ray Diffraction Patterns for Some Tetrazole Derivatives. Analytical Chemistry. Available at: [Link]
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X-Ray Powder Diffraction Patterns of Some Tetrazole Derivatives. Analytical Chemistry. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link]
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Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Journal of Advanced Pharmacy Research. Available at: [Link]
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(PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available at: [Link]
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Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. Available at: [Link]3502015000100006)
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An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Methyl-5-phenyl-2H-tetrazole
Introduction: The Significance of the Tetrazole Scaffold in Modern Drug Discovery
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, represents a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its metabolic stability and ability to act as a bioisostere for carboxylic acids, have led to its incorporation into a multitude of FDA-approved drugs. The diverse biological activities exhibited by tetrazole derivatives, such as antibacterial, antifungal, anticonvulsant, analgesic, and anticancer properties, underscore the importance of this heterocyclic system in the development of novel therapeutics. This guide focuses on 2-Methyl-5-phenyl-2H-tetrazole, a key derivative that serves as a model for understanding the structural and electronic properties that govern the biological activity of this class of compounds. Through a detailed exploration of its synthesis, spectroscopic characterization, and advanced computational analysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.
Part 1: Synthesis and Spectroscopic Characterization
A fundamental aspect of studying any novel compound is its efficient synthesis and unambiguous characterization. This section details a common synthetic route to this compound and the spectroscopic techniques used to confirm its structure and purity.
Synthetic Protocol: Alkylation of 5-Phenyltetrazole
The synthesis of this compound is typically achieved through the N-alkylation of 5-phenyltetrazole. The choice of alkylating agent and reaction conditions is crucial to selectively obtain the desired N2-isomer.
Experimental Protocol:
-
Starting Material: Begin with commercially available 5-phenyltetrazole.
-
Deprotonation: In a suitable solvent such as acetonitrile, treat the 5-phenyltetrazole with a base like potassium carbonate at a low temperature (e.g., 0 °C) with continuous stirring. This step generates the tetrazolate anion.
-
Alkylation: To the resulting solution, add a methylating agent, such as methyl iodide or dimethyl sulfate, and continue stirring for an extended period (e.g., 24 hours) at room temperature.
-
Workup: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solid byproducts are filtered off. The solvent is then removed under reduced pressure.
-
Purification: The crude product, which may contain a mixture of N1 and N2 isomers, is purified using column chromatography on silica gel to isolate the this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Elucidation
1.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretching |
| 2950-3000 | Aliphatic C-H stretching (methyl group) |
| 1580-1600 | C=C aromatic ring stretching |
| 1450-1550 | C=N and N=N stretching in the tetrazole ring |
| 1000-1300 | In-plane C-H bending and ring vibrations |
| 690-900 | Out-of-plane C-H bending |
1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the phenyl and methyl protons. The aromatic protons will typically appear as a multiplet in the range of δ 7.4-8.2 ppm. The methyl protons will appear as a singlet at approximately δ 4.4 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. A key feature for distinguishing between the N1 and N2 isomers is the chemical shift of the tetrazole ring carbon. For this compound, this carbon signal is expected at approximately δ 164.25 ppm.[1] This is a downfield shift of about 10 ppm compared to the corresponding 1-methyl-5-phenyltetrazole isomer.[1] The phenyl carbons will resonate in the δ 125-135 ppm region, and the methyl carbon will appear at a higher field.
Part 2: Structural and Computational Analysis
Advanced computational techniques provide deep insights into the molecular structure, intermolecular interactions, and potential biological activity of this compound.
X-ray Crystallography and Molecular Geometry
Table of Expected Bond Lengths and Angles:
| Parameter | Expected Value (Å or °) |
| C-N (tetrazole) | ~1.32-1.35 Å |
| N-N (tetrazole) | ~1.30-1.37 Å |
| C-C (phenyl) | ~1.38-1.40 Å |
| C-N-N (angle) | ~108-110° |
| N-C-N (angle) | ~105-107° |
| Dihedral Angle | ~0-20° |
| (Phenyl-Tetrazole) |
Density Functional Theory (DFT) Studies
DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules.
Computational Protocol:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to aid in the assignment of experimental FT-IR spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized, and their energy gap is calculated. This provides insights into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its interaction with biological targets.
Caption: A typical workflow for DFT analysis.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the forces that govern crystal packing.
Protocol for Hirshfeld Surface Analysis:
-
Input Data: A crystallographic information file (CIF) of a related compound is used as input.
-
Surface Generation: The Hirshfeld surface is generated using software like CrystalExplorer.
-
Property Mapping: The dnorm surface is mapped to identify close intermolecular contacts (red spots). The shape index and curvedness are used to visualize π-π stacking interactions.
-
2D Fingerprint Plots: Two-dimensional fingerprint plots are generated to quantify the contribution of different types of intermolecular contacts (e.g., H···H, C···H, N···H) to the overall crystal packing.
Caption: Workflow for Hirshfeld surface analysis.
Part 3: Potential Applications in Drug Development
The structural and electronic insights gained from theoretical and computational studies are invaluable for guiding the design of novel tetrazole-based drugs.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This allows for the identification of key binding interactions and the rational design of more potent and selective inhibitors.
Molecular Docking Protocol:
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared (e.g., energy minimized using DFT). The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Identification: The active site of the protein is identified.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to dock the ligand into the active site of the receptor.
-
Analysis of Results: The resulting binding poses are analyzed to identify the most favorable binding mode based on the docking score and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.
Caption: A generalized workflow for molecular docking studies.
Conclusion
The theoretical and computational study of this compound provides a comprehensive framework for understanding the structure-activity relationships of this important class of heterocyclic compounds. By integrating synthetic chemistry with advanced computational techniques such as DFT, Hirshfeld surface analysis, and molecular docking, researchers can gain deep insights into the molecular properties that drive biological activity. This knowledge is critical for the rational design and development of novel tetrazole-based therapeutics with improved efficacy and safety profiles.
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Ejaz, S. A., et al. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. BMC Chemistry, 17(1), 97. [Link]
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Introduction: Navigating the Physicochemical Landscape of a Key Heterocycle
An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-5-phenyl-2H-tetrazole
In the landscape of modern drug discovery, tetrazole-containing compounds are of significant interest due to their role as metabolically stable isosteres for carboxylic acids, enhancing both biological activity and pharmacokinetic profiles. The compound this compound (C₈H₈N₄) is a representative member of this class, serving as a crucial building block in medicinal chemistry.[1][2] However, the successful progression of any candidate from a promising hit to a viable drug product is fundamentally dependent on a thorough understanding of its physicochemical properties. Poor solubility can hinder absorption and lead to unreliable data in biological assays, while unforeseen instability can compromise efficacy, safety, and shelf-life.
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. We move beyond mere procedural lists to explain the causality behind experimental choices, empowering you to design and execute robust, self-validating studies. The protocols and insights herein are grounded in established regulatory principles and practical field experience.
Core Physicochemical Properties
A foundational understanding begins with the basic molecular characteristics. These computed properties, sourced from reputable databases, provide the initial context for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-methyl-5-phenyltetrazole | PubChem[3] |
| CAS Number | 20743-49-1 | PubChem[3] |
| Molecular Formula | C₈H₈N₄ | PubChem[3] |
| Molecular Weight | 160.18 g/mol | PubChem[2][3] |
| XLogP3-AA | 1.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Solubility Profile: A Critical Determinant of Bioavailability
Solubility is not a single value but a property dependent on the experimental conditions. For drug development, we distinguish between two key types: kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration of a compound before it precipitates from a solution prepared by diluting a high-concentration organic stock (typically DMSO). It is a high-throughput measurement ideal for early discovery to quickly flag compounds that may have issues.[4][5]
-
Thermodynamic Solubility: Represents the true equilibrium point, where a saturated solution is in equilibrium with its solid phase. This is a more time-intensive but crucial measurement for lead optimization and pre-formulation, as it reflects the maximum dissolved concentration under stable conditions.[4][6]
Predicted Solubility Based on Structural Analogs
While specific experimental data for this compound is not widely published, extensive data exists for its immediate precursor, 5-phenyltetrazole. This data provides an excellent predictive baseline for solvent selection and experimental design. The dissolution process for 5-phenyltetrazole is endothermic, meaning solubility increases with temperature.[7]
Table 2: Experimental Solubility of 5-Phenyltetrazole in Various Solvents at 298.15 K (25 °C) (Data adapted from a study on the parent compound, 5-phenyltetrazole, to serve as a predictive model)[7]
| Solvent | Mole Fraction (x10³) | Solubility (mg/mL, approx.) |
| Dimethyl Sulfoxide (DMSO) | 266.11 | ~310 |
| N,N-Dimethylformamide (DMF) | 240.24 | ~265 |
| Acetone | 118.01 | ~100 |
| Methanol | 68.96 | ~32 |
| Ethanol | 47.90 | ~25 |
| 2-Butanone | 47.07 | ~42 |
| Isopropanol | 32.74 | ~20 |
| n-Propanol | 31.91 | ~22 |
| 1,4-Dioxane | 24.31 | ~30 |
| Ethyl Acetate | 16.51 | ~17 |
| Acetonitrile | 16.03 | ~8 |
| Toluene | 1.47 | ~1.7 |
| Cyclohexane | 0.09 | ~0.1 |
Expert Insight: The methylation at the N2 position of the tetrazole ring in our target compound, compared to the parent 5-phenyltetrazole, slightly increases its lipophilicity (as suggested by the positive XLogP3-AA value). This change is unlikely to dramatically alter the rank order of solubility but may slightly decrease aqueous solubility and marginally improve solubility in less polar organic solvents. The high solubility in DMSO and DMF makes them suitable solvents for preparing stock solutions for biological assays.
Experimental Workflow: Thermodynamic Solubility Determination
The Shake-Flask method is the gold standard for determining thermodynamic solubility. The objective is to create a saturated solution, allow it to reach equilibrium, and then quantify the dissolved solute concentration.
Caption: Workflow for Thermodynamic Solubility Assay.
Detailed Protocol: Thermodynamic Solubility in Aqueous Buffer
Rationale: This protocol is designed to determine the aqueous solubility under physiologically relevant pH and temperature, providing data critical for predicting oral absorption. Using HPLC-UV for quantification ensures specificity and accuracy.[6]
-
Preparation of Standard Solutions:
-
Accurately prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Perform serial dilutions of the stock solution with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This range is crucial for ensuring the final saturated solution falls within the linear range of the detector.
-
-
Sample Preparation and Equilibration:
-
Add an excess of solid this compound (approx. 2-5 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibration, confirming saturation.
-
Add 1 mL of the test buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to the vial.
-
Seal the vial tightly and place it on an orbital shaker or vial roller set to a consistent, moderate speed.
-
Incubate at a controlled ambient temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[8][9]
-
-
Sampling and Analysis:
-
After incubation, visually confirm that excess solid is still present.
-
Allow the vials to stand for 30 minutes for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. This is a critical step; any particulate matter will falsely elevate the result.
-
Accurately dilute the clear filtrate with the HPLC mobile phase to bring the concentration into the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated stability-indicating HPLC-UV method.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the buffer by multiplying the determined concentration by the dilution factor. Report the result in µg/mL or mM.
-
Chemical Stability and Forced Degradation
Understanding a molecule's intrinsic stability is paramount. Forced degradation (or stress testing) is a systematic process of exposing a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10] This is a regulatory requirement (ICH Q1A) and is essential for developing stability-indicating analytical methods.[11][12]
Guiding Principle: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[11][13] This level of degradation is sufficient to detect and identify impurities without being so excessive that it leads to irrelevant secondary degradation products.
Known Stability Liabilities of the Tetrazole Moiety
The tetrazole ring, while generally stable, has known vulnerabilities:
-
Acid Hydrolysis: Prolonged exposure to strong acids, particularly at elevated temperatures, can lead to cleavage of the tetrazole ring.[4] For some tetrazole-containing drugs like Valsartan, acid stress is a key degradation pathway.[14]
-
Photolysis: The conjugated system of the phenyl and tetrazole rings is a potential chromophore, making the molecule susceptible to degradation upon exposure to UV or visible light. Photochemical reactions can lead to complex rearrangements or fragmentation.
-
Oxidation: While less commonly reported as a primary pathway for simple phenyl-tetrazoles, oxidative conditions should always be investigated as they can lead to the formation of N-oxides or other degradation products.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Detailed Protocol: Forced Degradation Study
Rationale: This multi-condition protocol is designed to systematically probe the intrinsic stability of the molecule. A stability-indicating HPLC method, capable of resolving the parent peak from all degradation products, is the cornerstone of this analysis.[15][16]
-
Preparation:
-
Prepare a primary stock solution of this compound at approximately 1 mg/mL. A co-solvent system like acetonitrile/water is often a good starting point.[17]
-
For each condition, transfer an aliquot of the stock solution into a separate vial.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 2 M HCl to a vial to achieve a final concentration of 1 M HCl and 0.5 mg/mL of the drug. Place in a water bath at 60°C.
-
Base Hydrolysis: Add an equal volume of 2 M NaOH to a vial to achieve a final concentration of 1 M NaOH and 0.5 mg/mL of the drug. Place in a water bath at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a vial to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Keep one vial of the stock solution in a heating oven at 80°C.
-
Solid State: Place a few milligrams of the solid compound in an open vial in a heating oven at 80°C. This sample will be reconstituted in solvent before analysis.
-
-
Photostability:
-
Expose a solution and a solid sample to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13] A parallel control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Time-Point Sampling and Analysis:
-
Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours). The goal is to find a time point with 5-20% degradation.
-
Crucial Step: Immediately before analysis, neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively) to halt the degradation reaction.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Calculate the percentage of parent drug remaining at each time point.
-
Determine the relative retention time (RRT) and peak area percentage for each degradation product formed.
-
Perform a mass balance calculation to ensure that the decrease in the parent drug is accounted for by the increase in degradation products.
-
Use the PDA detector to assess peak purity of the parent compound under each stress condition to confirm that no impurities are co-eluting.
-
Potential Degradation Pathways
Based on the known chemistry of tetrazoles, we can hypothesize potential degradation pathways that should be investigated if significant degradation is observed. Structure elucidation of any observed degradation products would require advanced techniques like LC-MS/MS and NMR.
Caption: Hypothetical Degradation Pathways for Investigation.
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is not merely a data collection exercise; it is a critical component of risk assessment and mitigation in the drug development pipeline. By employing the robust, mechanistically-driven protocols outlined in this guide, researchers can generate high-quality, reliable data. This data will inform crucial decisions regarding solvent selection for biological screens, guide formulation development, establish appropriate storage conditions, and ensure the development of analytical methods that are truly fit-for-purpose. Proactively addressing these fundamental physicochemical properties is an indispensable step toward realizing the full therapeutic potential of this important class of molecules.
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Creative Biolabs. Solubility Assessment Service. [Link]
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Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 329758, this compound. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 167605675, 5-[2-(methylsulfonylmethyl)phenyl]-2H-tetrazole. [Link]
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ResearchGate. (PDF) Decomposition products of tetrazoles. [Link]
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ResearchGate. Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures | Request PDF. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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Techsol. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
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Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
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potential biological activities of 2-Methyl-5-phenyl-2H-tetrazole derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 2-Methyl-5-phenyl-2H-tetrazole Derivatives
Foreword: The Tetrazole Scaffold in Modern Medicinal Chemistry
The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, represents a uniquely valuable pharmacophore in drug discovery.[1] Its electron-rich nature and planar structure allow it to serve as a metabolically stable bioisosteric replacement for the carboxylic acid group, a common functional moiety in biologically active molecules.[2] This substitution can enhance lipophilicity, improve metabolic stability, and increase bioavailability, making tetrazole derivatives highly sought-after candidates in therapeutic development.[3][4] Among the various isomeric forms, 2,5-disubstituted tetrazoles, specifically the this compound core, provide a synthetically accessible and versatile scaffold for generating diverse chemical libraries with a broad spectrum of pharmacological activities.
This technical guide offers a comprehensive exploration of the significant biological activities associated with this compound derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into harnessing the therapeutic potential of this promising class of compounds.
Synthetic Strategy: Accessing the this compound Core
The construction of the this compound scaffold is typically achieved through a two-step process. The foundational step involves the formation of the 5-phenyl-1H-tetrazole ring, followed by selective N-alkylation.
The most common and robust method for creating the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5] This reaction, often catalyzed, provides a high-yield pathway to the core heterocyclic system. Subsequent methylation can lead to two possible isomers: 1-methyl-5-phenyl-1H-tetrazole and the desired this compound. The choice of alkylating agent and reaction conditions is critical for controlling the regioselectivity of this step.
Caption: General synthetic route for this compound derivatives.
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol describes a common method for synthesizing the 5-phenyl-1H-tetrazole precursor.
Rationale: The use of dimethylformamide (DMF) as a solvent provides a high-boiling polar aprotic medium suitable for this cycloaddition. Ammonium chloride acts as a mild acid catalyst. This method is chosen for its operational simplicity and generally good yields.[6]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (6 M)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Under a nitrogen atmosphere, combine benzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.1 equivalents) in a round-bottom flask.
-
Add DMF as the solvent.
-
Heat the mixture with stirring at 120-130°C for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with 6 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the resulting white solid, wash it thoroughly with distilled water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1H-tetrazole.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of the tetrazole scaffold are widely recognized for their potent anticancer activities.[4][5] The this compound core has been incorporated into various molecules designed to target cancer cells through mechanisms such as enzyme inhibition and induction of apoptosis.[2]
Mechanism of Action: Enzyme Inhibition and Apoptosis
Many tetrazole-based anticancer agents function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), topoisomerases, or other signaling proteins.[4] The tetrazole moiety, with its ability to form multiple hydrogen bonds, can effectively interact with the active sites of these biological targets.[7] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and ultimately apoptosis.
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Methodological & Application
laboratory synthesis methods for 2-Methyl-5-phenyl-2H-tetrazole
An in-depth guide to the laboratory synthesis of 2-Methyl-5-phenyl-2H-tetrazole, designed for chemistry professionals. This document provides a detailed exploration of the synthetic pathways, emphasizing the critical challenge of regioselectivity in the alkylation of the tetrazole ring. It includes step-by-step protocols, mechanistic insights, and comparative data to guide researchers in achieving optimal synthesis of the target N2-isomer.
Introduction to this compound
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[2] this compound is a disubstituted tetrazole, and its synthesis presents a classic chemical challenge: controlling the regioselectivity of N-alkylation. The synthesis is typically a two-stage process: first, the creation of the 5-phenyl-1H-tetrazole core, followed by the selective introduction of a methyl group at the N2 position of the tetrazole ring. This guide details reliable methods for both stages, with a strong focus on the strategies employed to overcome the formation of the undesired N1-isomer.
Part 1: Synthesis of the Precursor: 5-Phenyl-1H-tetrazole
The most common and efficient route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2] This method involves the addition of an azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the stable, aromatic tetrazole ring.[3]
Underlying Mechanism: [3+2] Cycloaddition
The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the nitrile by coordinating to the nitrogen atom. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. The subsequent intramolecular cyclization and protonation yield the 5-phenyl-1H-tetrazole product.[3]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is based on the well-established method utilizing benzonitrile, sodium azide, and ammonium chloride in a polar aprotic solvent.[3][4][5]
Materials and Reagents:
-
Benzonitrile (C₇H₅N)
-
Sodium azide (NaN₃) - EXTREME CAUTION
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Three-necked round-bottom flask, condenser, magnetic stirrer, heating mantle
Safety Precautions:
-
Sodium Azide (NaN₃) is highly toxic and can be explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃). Do not use metal spatulas; use ceramic or plastic.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (10.3 g, 100 mmol).
-
Add N,N-Dimethylformamide (DMF, 50 mL) to dissolve the benzonitrile.
-
Carefully add sodium azide (7.8 g, 120 mmol) and ammonium chloride (6.4 g, 120 mmol) to the solution.[4]
-
Heat the reaction mixture to 100-120°C with vigorous stirring.[4] Maintain this temperature for 5-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of benzonitrile), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium chloride).
-
Remove the DMF solvent from the filtrate under reduced pressure (in vacuo).
-
Dissolve the resulting solid residue in 100 mL of water.
-
In a fume hood, carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is less than 2. This will precipitate the 5-phenyltetrazole product.[4]
-
Isolate the white crystalline product by filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Synthesis Workflow for 5-Phenyl-1H-tetrazole
Caption: Workflow for the synthesis of the 5-phenyl-1H-tetrazole precursor.
Part 2: Regioselective N-Methylation of 5-Phenyl-1H-tetrazole
The alkylation of 5-phenyl-1H-tetrazole with a methylating agent can produce two regioisomers: 1-methyl-5-phenyl-1H-tetrazole (N1-isomer) and the desired this compound (N2-isomer). The ratio of these products is highly dependent on the reaction conditions.[6] Achieving high selectivity for the N2-isomer is the primary objective.
The Challenge of Regioselectivity
The tetrazole anion, formed by deprotonation of 5-phenyl-1H-tetrazole, has nucleophilic character at multiple nitrogen atoms. The N1 and N2 positions are the most common sites for electrophilic attack. The regioselectivity is influenced by several factors:
-
Nature of the Electrophile: Bulky electrophiles may favor one position over another due to steric hindrance.[6]
-
Solvent: The polarity of the solvent can influence which nitrogen atom is more available for reaction.[7]
-
Counter-ion and Base: The choice of base and the resulting counter-ion can affect the nucleophilicity of the different nitrogen atoms.
-
Catalysts: Lewis acids can be used to direct the alkylation towards the N2 position.[7]
Caption: Competing N1 vs. N2 alkylation pathways for 5-phenyl-1H-tetrazole.
Protocol 1: Classical N-Methylation with Iodomethane
This method is a straightforward approach but often yields a mixture of isomers that require chromatographic separation.[8]
Materials and Reagents:
-
5-Phenyl-1H-tetrazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Acetonitrile (ACN)
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel
Procedure:
-
Dissolve 5-phenyl-1H-tetrazole (1.46 g, 10 mmol) in acetone (50 mL) in a round-bottom flask.
-
Add a base, such as finely ground potassium carbonate (2.07 g, 15 mmol).
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Add iodomethane (1.70 g, 0.75 mL, 12 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the two isomers. The N2-isomer is typically more polar.
Protocol 2: N2-Selective Alkylation via Diazotization
A more advanced method that shows high preference for the formation of the 2,5-disubstituted tetrazole involves the in-situ generation of a diazonium intermediate from an aliphatic amine.[1][9][10] This protocol is adapted for methylation.
Materials and Reagents:
-
5-Phenyl-1H-tetrazole
-
Methylamine solution (e.g., 40% in H₂O)
-
An organic nitrite reagent (e.g., tert-Butyl nitrite or 1,3-(2,2-dimethyl)propanedinitrite)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flask, dissolve 5-phenyl-1H-tetrazole (1.46 g, 10 mmol) in ethyl acetate (40 mL).
-
Add the methylamine solution (1.1 equivalents) to the flask.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add the organic nitrite reagent (1.2 equivalents) dropwise over 15 minutes, maintaining the temperature at 0°C. Vigorous gas evolution (N₂) may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product should show high enrichment of the N2-isomer. If necessary, purify by silica gel chromatography.
Comparative Summary of Methylation Methods
| Method | Alkylating Agent | Conditions | Key Feature | N2:N1 Selectivity | Reference(s) |
| Classical | Iodomethane (CH₃I) | Base (K₂CO₃ or NaOH) in Acetone/ACN | Simple, common reagents | Often yields mixtures requiring separation | [8] |
| Diazotization | Methylamine + Organic Nitrite | Ethyl Acetate, 0°C to RT | High preference for N2-isomer formation | High to Excellent | [9] |
| Lewis Acid Catalysis | Alcohol (e.g., Methanol) | BF₃·Et₂O in DCE | Directs alkylation to N2 position | Good to High | |
| Copper Catalysis | Arylboronic Acid | Cu₂O in DMSO | For N-arylation, but demonstrates N2 selectivity | High (for arylation) | [11] |
Characterization of this compound
Confirmation of the final product and differentiation between the N1 and N2 isomers are critical.
-
¹H NMR: The chemical shift of the N-methyl protons will differ between the two isomers.
-
¹³C NMR: The chemical shift of the tetrazole ring carbon (C5) is a key indicator. For 2-methyl-5-phenyltetrazole, the C5 signal appears further downfield (e.g., ~164 ppm) compared to the N1-isomer (e.g., ~154 ppm).[11]
-
Mass Spectrometry: To confirm the molecular weight (160.18 g/mol for C₈H₈N₄).[12]
-
Melting Point: Compare the observed melting point with literature values for the pure N2-isomer.
References
-
PrepChem.com. Preparation of 5-phenyltetrazole. Available from: [Link]
- Google Patents. CN105481786A - Synthetic method for 5-phenyltetrazole.
- ACS Publications. Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (Note: Specific article details not fully provided in search result).
-
ResearchGate. Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Available from: [Link]
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ResearchGate. Scheme 1. Synthesis of 5-phenyltetrazole under microwave irradiation. Available from: [Link]
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YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. ChemHelpASAP. Available from: [Link]
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Journal de Chimie et d'Hétérochimie Marocain. SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Available from: [Link]
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Organic-Chemistry.org. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Available from: [Link]
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RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Available from: [Link]
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Taylor & Francis Online. Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in. Available from: [Link]
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Organic Chemistry Portal. 2H-Tetrazole synthesis. Available from: [Link]
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PubMed. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. Available from: [Link]
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ResearchGate. Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Available from: [Link]
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Taylor & Francis Online. Full article: Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Available from: [Link]
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CoLab. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Available from: [Link]
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ACS Publications. Methylation of 5-Phenyltetrazole | Journal of the American Chemical Society. Available from: [Link]
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CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Available from: [Link]
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MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Available from: [Link]
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Semantic Scholar. A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives.... Available from: [Link]
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Chrochem Journal. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Available from: [Link]
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Journal de Chimie et d'Hétérochimie Marocain. SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (Duplicate of reference 8). Available from: [Link]
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PubChem. This compound | C8H8N4 | CID 329758. Available from: [Link]
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PubMed Central (PMC). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]
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Application Note & Protocol: A Comprehensive Guide to the Regioselective Synthesis of 2-Methyl-5-phenyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Methyl-5-phenyl-2H-tetrazole, a crucial building block in medicinal chemistry and materials science. The synthesis is achieved through the methylation of 5-phenyltetrazole. A primary challenge in this synthesis is the concurrent formation of the N1- and N2-alkylated isomers. This guide offers a comprehensive methodology aimed at providing a deeper understanding of the reaction, including a detailed step-by-step protocol, safety considerations, purification techniques, and analytical methods for isomer differentiation.
Introduction: The Significance of Tetrazole Scaffolds and the Challenge of Isomerism
Tetrazoles are a prominent class of nitrogen-rich five-membered heterocyclic compounds.[1][2] The tetrazole ring is often employed in medicinal chemistry as a bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[3][4] The biological activity of substituted tetrazoles is highly dependent on the substitution pattern on the tetrazole ring, making regioselective synthesis a critical aspect of their application.
The methylation of 5-phenyltetrazole presents a classic example of competitive N-alkylation, yielding two primary isomers: this compound and 1-Methyl-5-phenyl-1H-tetrazole. The ratio of these isomers is influenced by factors such as the choice of solvent, base, and alkylating agent. This protocol is designed to provide a robust method for the synthesis and isolation of the desired 2-methyl isomer.
Reaction Mechanism and Regioselectivity
The methylation of 5-phenyltetrazole proceeds via a nucleophilic substitution reaction. The tetrazole proton is acidic and can be removed by a base to form a tetrazolate anion. This anion is an ambident nucleophile with two potential sites of alkylation: the N1 and N2 positions of the tetrazole ring.
The reaction mechanism can be visualized as follows:
Caption: General mechanism of 5-phenyltetrazole methylation.
The regioselectivity of the alkylation is a complex interplay of electronic and steric factors. Generally, the N2 position is more sterically accessible, while the N1 position can be influenced by the electronic nature of the substituent at the C5 position.
Safety Precautions: Handling Hazardous Materials
WARNING: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Tetrazoles and their derivatives: Can be explosive upon heating, shock, or friction.[5][6] Avoid excessive heating and grinding.
-
Methylating agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic and potentially carcinogenic. Handle with extreme care and avoid inhalation or skin contact.
-
Organic Solvents (e.g., Acetonitrile, Ethyl Acetate): Flammable and should be kept away from ignition sources.
-
Bases (e.g., Potassium Carbonate): Can be corrosive or irritant.
Detailed Experimental Protocol
This protocol is adapted from general procedures for tetrazole alkylation.[7]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 5-Phenyltetrazole | 146.15 | 1.46 g | 10.0 | >98% | (e.g., TCI) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.52 g | 11.0 | >99% | (e.g., Sigma-Aldrich) |
| Methyl Iodide (CH₃I) | 141.94 | 0.75 mL | 12.0 | >99% | (e.g., Sigma-Aldrich) |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | Anhydrous | (e.g., Sigma-Aldrich) |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - | ACS Grade | (e.g., Fisher Scientific) |
| Deionized Water (H₂O) | 18.02 | 50 mL | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | Granular | (e.g., Fisher Scientific) |
| Silica Gel | - | - | - | 60 Å, 230-400 mesh | (e.g., Sigma-Aldrich) |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenyltetrazole (1.46 g, 10.0 mmol) in 50 mL of anhydrous acetonitrile.
-
Base Addition: To this solution, add potassium carbonate (1.52 g, 11.0 mmol).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes.
-
Electrophile Addition: Slowly add methyl iodide (0.75 mL, 12.0 mmol) to the reaction mixture dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the potassium carbonate.
-
Rinse the flask and the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product as a mixture of isomers.
-
Purification and Isomer Separation
The crude product, a mixture of 1-methyl and 2-methyl isomers, can be separated by column chromatography on silica gel.[7]
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The two isomers should separate, with the less polar isomer typically eluting first. Collect fractions and monitor by TLC to identify the separated products.
Characterization and Isomer Identification
NMR spectroscopy is a powerful tool for distinguishing between the N1 and N2 isomers of substituted tetrazoles.[7][8]
¹H and ¹³C NMR Spectroscopy
A key diagnostic feature is the chemical shift of the N-methyl protons in the ¹H NMR spectrum and the tetrazole ring carbon in the ¹³C NMR spectrum.
| Isomer | N-CH₃ ¹H Chemical Shift (δ, ppm) | Tetrazole Ring ¹³C Chemical Shift (δ, ppm) |
| 1-Methyl-5-phenyl-1H-tetrazole | ~4.1 - 4.3 | ~154 |
| This compound | ~4.3 - 4.5 | ~164 |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
The N-methyl proton signal for the 1-methyl isomer typically appears at a lower field than that of the 2-methyl isomer.[8] A more definitive indicator is the ¹³C NMR chemical shift of the tetrazole ring carbon, which is significantly downfield (by ~10 ppm) for the 2-substituted isomer compared to the 1-substituted isomer.[8][9]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product (C₈H₈N₄, MW: 160.18 g/mol ).[10] Fragmentation patterns may also provide structural information.
Expected Results
Following this protocol, a mixture of 1-methyl- and 2-methyl-5-phenyltetrazole is expected. The ratio of the isomers can vary, but N2-alkylation is often favored under these conditions. After purification, the isolated yield of this compound should be in the range of 40-60%.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inactive base, impure starting material, low temperature | Use freshly dried base, verify the purity of 5-phenyltetrazole, gently warm the reaction mixture (e.g., to 40 °C). |
| Poor isomer separation | Inappropriate eluent system for chromatography | Optimize the solvent system for TLC first. A shallower gradient or a different solvent system may be required. |
| Product decomposition | Excessive heating during work-up or purification | Avoid high temperatures during rotary evaporation. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By understanding the underlying reaction mechanism and paying close attention to the detailed protocol and safety precautions, researchers can successfully synthesize and isolate this valuable chemical intermediate. The analytical techniques described are crucial for the unambiguous identification of the desired N2-isomer, ensuring the quality and reliability of the final product for downstream applications in drug discovery and materials science.
References
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- Henry, R. A. (1951). Methylation of 5-Phenyltetrazole. Journal of the American Chemical Society, 73(10), 4470-4471.
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- Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. J.MAR.CHIM.HETEROCYCL., 5(1), 58-62.
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applications of 2-Methyl-5-phenyl-2H-tetrazole in medicinal chemistry
An In-Depth Guide to the Applications of 2-Methyl-5-phenyl-2H-tetrazole in Medicinal Chemistry
Authored by a Senior Application Scientist
This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and drug development professionals. It explores the strategic use of the this compound moiety, a critical scaffold in modern therapeutic design. We will move beyond simple descriptions to elucidate the underlying chemical principles and strategic rationale that make this entity a powerful tool in the development of novel pharmaceuticals.
The Strategic Value of the Tetrazole Moiety in Drug Design
Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, the tetrazole ring holds a position of particular importance. This five-membered ring, composed of four nitrogen atoms and one carbon, is an electron-rich, planar system that is not found in nature.[1] Its unique electronic and structural features have made it a valuable pharmacophore in a wide array of therapeutic agents, including those with antihypertensive, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]
A primary role of the tetrazole ring in drug design is its function as a bioisostere for the carboxylic acid group.[1][5] Bioisosteres are chemical groups that can be interchanged without significantly altering the compound's critical biological activity, but which can favorably modify its physicochemical properties. The 5-substituted-1H-tetrazole, with a pKa similar to that of a carboxylic acid, can engage in similar hydrogen bonding interactions with biological targets.[6] However, it offers a distinct advantage: increased metabolic stability. Unlike carboxylic acids, which are susceptible to phase II metabolism (e.g., glucuronidation), the tetrazole ring is largely resistant to such degradation pathways, often leading to improved pharmacokinetic profiles.
This guide focuses specifically on the This compound scaffold. The introduction of the methyl group at the N-2 position is a deliberate and strategic modification. It "caps" the acidic proton of the tetrazole ring, transforming it from an acidic mimic into a neutral, non-ionizable group. This alteration profoundly impacts the molecule's polarity, lipophilicity, and ability to permeate cell membranes, offering chemists a powerful lever to fine-tune a drug candidate's properties. The 5-phenyl group serves as a versatile anchor, providing a well-established point for synthetic modification to explore structure-activity relationships (SAR).
Bioisosterism in Action: From Acid to a Stable Surrogate
The decision to replace a carboxylic acid with a 2-methyl-tetrazole is driven by the need to optimize a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties while preserving its desired biological function.
Causality Behind the Choice:
-
Enhanced Metabolic Stability: Carboxylic acids can form reactive acyl glucuronides, which may lead to toxicity. The tetrazole ring is metabolically robust, mitigating this liability.[6]
-
Improved Bioavailability: The acidic nature of a carboxylic acid or a 1H-tetrazole can lead to high polarity and poor membrane permeability. By masking the acidic proton with a methyl group, the overall lipophilicity of the molecule is increased, which can significantly enhance its oral bioavailability.[7]
-
Fine-Tuning Receptor Interactions: While a 1H-tetrazole mimics the ionic and hydrogen-bonding character of a carboxylate, the neutral 2-methyl-tetrazole cannot form these same ionic bonds. This can be exploited to either eliminate an undesirable interaction with a receptor or to promote a different, more favorable binding mode through van der Waals or hydrophobic interactions.
The following diagram illustrates the strategic replacement of a biologically active carboxylic acid with its tetrazole bioisosteres.
Caption: Bioisosteric replacement workflow.
Comparative Physicochemical Properties
The table below summarizes the key differences between a carboxylic acid and its tetrazole bioisosteres, providing a quantitative basis for their selection in drug design.
| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole | 5-Substituted-2-Methyl-Tetrazole | Rationale for Use |
| Acidity (pKa) | ~4.5 | ~4.5 | N/A (Non-acidic) | 1H-Tetrazole mimics the acidity of COOH. 2-Methyl-Tetrazole removes acidity to improve permeability.[6] |
| Lipophilicity (cLogP) | Lower | Similar to COOH | Higher | N-methylation increases lipophilicity, potentially improving cell penetration and bioavailability. |
| Metabolic Stability | Susceptible to glucuronidation | High | High | Tetrazole ring is resistant to common metabolic pathways, increasing in vivo half-life. |
| Hydrogen Bonding | H-bond donor & acceptor | H-bond donor & acceptor | H-bond acceptor only | The choice depends on whether an H-bond donor is required for target binding. |
Therapeutic Applications & Case Studies
The this compound scaffold and its close analogs are found in compounds developed for a range of diseases.
-
Antihypertensives: The angiotensin II receptor blockers (ARBs) are a prime example. While drugs like Losartan and Valsartan feature a 1H-tetrazole as a carboxylic acid mimic, synthetic derivatization studies often explore N-alkylation to improve pharmacokinetics.[8][9] Ester derivatives of valsartan, which contains a 2'-(2H-tetrazol-5-yl) biphenyl moiety, have been synthesized and evaluated for enhanced antihypertensive and other biological activities like urease inhibition.[8][10]
-
Antibacterial and Anti-Tubercular Agents: Researchers have synthesized series of 2,5-disubstituted tetrazole derivatives and screened them for antibacterial and anti-TB activities.[11] Specific compounds containing this moiety have shown promising minimum inhibitory concentration (MIC) values against pathogenic strains, sometimes comparable to standard drugs like isoniazid.[11]
-
Antimalarials: In the search for new antimalarials targeting glutathione reductase, bioisosteric replacement of a carboxylic acid with a tetrazole led to improved properties. Notably, protecting the tetrazole, for instance with a cyanoethyl group (a precursor to other alkylations), resulted in enhanced antimalarial activity, underscoring the benefit of masking the acidic function.[7]
Experimental Protocols: Synthesis and Biological Evaluation
A critical component of drug discovery is the ability to reliably synthesize and test new chemical entities. The following protocols provide robust, field-proven methodologies.
Protocol 1: Synthesis of this compound
This protocol describes the selective N-methylation of 5-phenyltetrazole. The alkylation of tetrazoles can yield a mixture of N-1 and N-2 isomers; reaction conditions can be optimized to favor the desired product.
Principle: This synthesis proceeds via the deprotonation of 5-phenyltetrazole by a mild base to form the tetrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl iodide in an SN2 reaction. The choice of solvent and base can influence the ratio of N-1 to N-2 alkylation. Generally, polar aprotic solvents favor N-2 substitution.
Materials:
-
5-Phenyltetrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenyltetrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 10 mL per gram of tetrazole). Stir to dissolve. Add anhydrous potassium carbonate (1.5 eq).
-
Alkylation: Cool the stirring suspension to 0 °C in an ice bath. Add methyl iodide (1.2 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water (30 mL). The product will likely precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a mixture of N-1 and N-2 isomers. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two isomers. The 2-methyl isomer is typically less polar than the 1-methyl isomer.
-
Characterization: Confirm the structure and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation and Causality:
-
Anhydrous Conditions: Using anhydrous solvents and reagents is crucial as water can compete with the tetrazolate anion, reducing yield.
-
Excess Base: A slight excess of K₂CO₃ ensures complete deprotonation of the starting material.
-
Chromatographic Separation: The distinct polarity difference between the N-1 and N-2 isomers allows for their effective separation via silica gel chromatography, which is essential for obtaining isomerically pure material for biological testing.
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, a standard for assessing antibacterial potency.[11]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after an incubation period.
Materials:
-
Test compound (e.g., this compound derivative), dissolved in DMSO.
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL).
-
Positive control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative control: Vehicle (DMSO) without any compound.
-
Sterility control: MHB without bacteria or compound.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create a working solution by diluting the stock in MHB.
-
Plate Setup: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the working solution of the test compound to well 1. Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Control Wells:
-
Well 11 (Negative/Vehicle Control): Add 100 µL of MHB containing the same concentration of DMSO as well 1.
-
Well 12 (Sterility Control): This well contains only 100 µL of MHB.
-
-
Inoculation: Prepare the bacterial inoculum to the standardized concentration in MHB. Add 10 µL of this inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is ~110 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Self-Validation and Data Interpretation:
-
Positive Control: The known antibiotic should show an MIC value within its expected range, validating the assay's sensitivity.
-
Negative Control (Well 11): Must show robust bacterial growth (turbidity), confirming that the vehicle (DMSO) does not inhibit growth and the bacteria are viable.
-
Sterility Control (Well 12): Must remain clear, confirming the sterility of the medium.
-
Trustworthy Result: A valid MIC can only be reported if all controls give the expected results. The experiment should be performed in triplicate for reproducibility.
Conclusion and Future Perspectives
The this compound scaffold is more than just a chemical curiosity; it is a validated and highly effective tool in the medicinal chemist's armamentarium. Its primary strength lies in its ability to act as a metabolically robust, neutral surrogate for a carboxylic acid, allowing for the systematic optimization of a drug's pharmacokinetic profile. By understanding the principles of bioisosterism and leveraging the synthetic versatility of the phenyl ring, researchers can rationally design next-generation therapeutics with improved efficacy, safety, and bioavailability.
Future research will likely focus on expanding the diversity of substituents on both the phenyl ring and the N-methyl position to create novel chemical matter. Furthermore, the integration of computational modeling with synthesis and biological testing will continue to accelerate the discovery of potent and selective drug candidates based on this privileged scaffold.
References
- Schirmer, R. H., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed.
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- Alam, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal de la Société Marocaine de Chimie Hétérocyclique.
- Megha, G.V., & Bodke, Y.D. (2023). Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. Current Chemistry Letters.
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Application Notes & Protocols: The Use of 2-Methyl-5-phenyl-2H-tetrazole as a Ligand in Coordination Chemistry
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and material scientists on the utilization of 2-Methyl-5-phenyl-2H-tetrazole as a versatile N-donor ligand in coordination chemistry. Tetrazole derivatives have garnered significant interest due to their diverse coordination modes and the unique properties they impart to the resulting metal-organic frameworks and coordination complexes.[1][2] This guide offers an in-depth exploration of the ligand's synthesis, protocols for the formation of its metal complexes, detailed characterization techniques, and potential applications. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational protocols.
Introduction: Why this compound?
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. Their deprotonated form, tetrazolate, is an effective coordinating agent capable of bridging multiple metal centers through its various nitrogen atoms, leading to the formation of stable and structurally diverse coordination polymers.[2] The specific ligand of interest, this compound (C₈H₈N₄), presents a unique case.
Key Structural & Chemical Features:
-
Monodentate N-Donor: The methylation at the N2 position of the tetrazole ring sterically and electronically directs coordination to primarily occur through the N4 atom. This predictable binding mode offers greater control over the resulting complex's geometry compared to unsubstituted 1H-tetrazoles which can exhibit tautomerism and multiple binding sites.
-
Aromatic System: The presence of the phenyl group at the C5 position introduces π-system interactions, which can influence the crystal packing of the resulting complexes and introduce functionalities like luminescence or opportunities for further chemical modification.
-
Bioisostere: The tetrazole ring is recognized in medicinal chemistry as a bioisostere of the carboxylic acid group, making its metal complexes of interest for drug development and biological applications.[3]
The combination of a defined coordination vector, electronic tunability via the phenyl ring, and biological relevance makes this compound an attractive building block for creating novel coordination compounds with tailored properties for catalysis, materials science, and pharmaceutical development.[4][5]
Synthesis Protocol: this compound
The most common and reliable method for synthesizing this compound is through the alkylation (methylation) of 5-Phenyltetrazole. The protocol below is a representative procedure based on established chemical literature.[6][7]
Causality of Experimental Choices
-
Starting Material: 5-Phenyltetrazole is commercially available or can be synthesized from benzonitrile and sodium azide.[1]
-
Methylating Agent: Iodomethane is a highly effective methylating agent. Other agents like dimethyl sulfate can also be used, but iodomethane is often preferred for its reactivity.
-
Base & Solvent: A base such as sodium hydroxide or potassium carbonate is required to deprotonate the 5-Phenyltetrazole, forming the tetrazolate anion, which then acts as a nucleophile. The choice of solvent (e.g., acetone, acetonitrile) is critical for dissolving the reactants and facilitating the reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-phenyltetrazole (1.0 eq) and finely ground potassium carbonate (1.5 eq) in acetone.
-
Reaction: To the stirring suspension, add iodomethane (1.2 eq) dropwise at room temperature.
-
Heating: After the addition is complete, heat the mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Redissolve the crude residue in dichloromethane (DCM). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Final Product: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound as a white crystalline solid.
Characterization Data
| Property | Typical Value |
| Molecular Formula | C₈H₈N₄[8] |
| Molecular Weight | 160.18 g/mol [8] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~43-46 °C |
| ¹H NMR (CDCl₃, δ) | ~4.4 (s, 3H, -CH₃), 7.5 (m, 3H, Ar-H), 8.1 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~40.0 (-CH₃), 127.0, 129.0, 130.0, 131.0 (Ar-C), 165.0 (C-tetrazole) |
Synthesis of Coordination Compounds: A General Protocol
The this compound ligand readily coordinates with a variety of transition metal salts. The following is a generalized protocol that can be adapted for different metal centers (e.g., Cu(II), Zn(II), Co(II), Ni(II)).
Causality of Experimental Choices
-
Metal Salt: The choice of metal salt (e.g., nitrate, chloride, perchlorate) is crucial. The counter-ion can sometimes participate in coordination or influence the crystal packing of the final complex.
-
Solvent System: Solvents like methanol, ethanol, or acetonitrile are commonly used as they can dissolve both the organic ligand and the inorganic metal salt. Sometimes a mixture of solvents is needed to achieve crystallization.
-
Stoichiometry: The ligand-to-metal molar ratio (e.g., 2:1, 4:1) is a critical parameter that dictates the final coordination geometry and structure. A 2:1 ratio is often a good starting point for forming complexes like [M(L)₂(X)₂], where L is the ligand and X is the counter-ion.
-
Crystallization Method: Slow evaporation is the simplest method. Layering a solution of the ligand over a solution of the metal salt (or vice versa) can produce high-quality single crystals suitable for X-ray diffraction.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of a metal complex.
Step-by-Step Protocol
-
Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent (e.g., 10 mL of methanol).
-
Metal Salt Solution: In a separate vial, dissolve the chosen metal salt (e.g., copper(II) nitrate trihydrate, 1.0 eq) in the same solvent (e.g., 5 mL of methanol).
-
Mixing: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reaction: Allow the combined solution to stir for 2-4 hours. A color change is often observed, indicating complex formation.
-
Crystallization: Filter the solution to remove any particulates. Set the vial aside, loosely covered, in a fume hood and allow the solvent to evaporate slowly over several days.
-
Isolation: Once suitable crystals have formed, collect them by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities and dry them in a desiccator.
Characterization of Coordination Compounds
Confirming the successful synthesis and determining the structure of the new coordination compound requires a suite of analytical techniques.
| Technique | Purpose & Expected Observations |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex. It reveals bond lengths, bond angles, the coordination number of the metal center, and the overall crystal packing. |
| Infrared (IR) Spectroscopy | Compares the spectrum of the complex to that of the free ligand. Shifts in the vibrational frequencies of the tetrazole ring C=N and N-N bonds indicate coordination to the metal center. |
| UV-Visible Spectroscopy | Useful for colored complexes (e.g., Cu(II), Co(II)). Can reveal information about the d-d electronic transitions of the metal ion, providing insight into the coordination geometry (e.g., octahedral vs. tetrahedral). |
| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed molecular formula, confirming the stoichiometry. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of the complex as a function of temperature. This can determine the thermal stability of the compound and identify the loss of coordinated or lattice solvent molecules. |
Potential Applications
While specific applications for complexes of this compound are an active area of research, the broader class of tetrazole-based coordination compounds has shown significant promise in several fields:
-
Catalysis: The well-defined coordination sites can act as Lewis acidic centers for catalyzing organic reactions.[9]
-
Luminescent Materials: The combination of organic chromophores (the ligand) and metal centers can lead to materials with interesting photoluminescent properties for use in sensors or displays.[2]
-
Bioinorganic Chemistry: Given the tetrazole moiety's role as a bioisostere, metal complexes are being investigated for their potential as therapeutic agents, for example, as anticancer or antimicrobial drugs.[4][10]
-
Gas Storage & Separation: The assembly of these ligands into porous metal-organic frameworks (MOFs) can create materials with high surface areas capable of selective gas adsorption.[11]
References
- Anouar, E. H. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. J.MAR.CHIM.HETEROCYCL., 5(1), 59.
-
Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]
-
Arkat USA. (n.d.). Advances in synthesis of tetrazoles coordinated to metal ions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Methylation of 5-Phenyltetrazole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
PMC. (n.d.). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. Retrieved from [Link]
-
AIR Unimi. (2022). inorganics. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). An Improved Synthesis of 5-Substituted Tetrazoles. Retrieved from [Link]
-
PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]
-
SciELO. (n.d.). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal(ii) complex based on 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole: the effect of the ligand on the electrodes in a lead-acid battery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structure and properties of two new coordination networks based on 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole. Retrieved from [Link]
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Application Note: A Mechanistic Guide to the Synthesis of 2-Methyl-5-phenyl-2H-tetrazole
Abstract and Introduction
Tetrazoles are a prominent class of nitrogen-containing heterocycles with a vast range of applications, particularly in medicinal chemistry where the tetrazole ring serves as a robust bioisostere for the carboxylic acid group.[1] This substitution enhances metabolic stability and improves pharmacokinetic profiles, making tetrazole-containing compounds valuable in drug design, as seen in blockbuster drugs like Losartan and Valsartan.[2][3] The synthesis of specifically substituted tetrazoles, such as 2,5-disubstituted isomers, is crucial for fine-tuning the pharmacological properties of new chemical entities.
This application note provides a comprehensive technical guide to the reaction mechanism and synthesis of 2-Methyl-5-phenyl-2H-tetrazole. We will dissect the two-stage process: first, the formation of the 5-phenyl-1H-tetrazole core via a [3+2] cycloaddition, and second, the regioselective N-alkylation to yield the desired 2,5-disubstituted product. By elucidating the causality behind the reaction pathways and experimental choices, this guide aims to equip researchers with the foundational knowledge required for the rational design and synthesis of novel tetrazole-based therapeutics.
Overall Synthetic Pathway
The formation of this compound is efficiently achieved in a two-step sequence. The initial step involves the construction of the tetrazole ring from benzonitrile and an azide source. The resulting 5-phenyl-1H-tetrazole, a tautomeric intermediate, is then subjected to methylation, which must be controlled to favor the desired N2-alkylation over the N1-alkylation.
Figure 1: Two-step synthesis of this compound.
Part I: Mechanism of 5-Phenyl-1H-tetrazole Ring Formation
The cornerstone of tetrazole synthesis is the formal [3+2] cycloaddition reaction between a nitrile and an azide.[1] While often referred to as a Huisgen 1,3-dipolar cycloaddition, the mechanism, particularly when using azide salts, is subject to continued debate.[4][5][6]
Mechanistic Pathways: Concerted vs. Stepwise
The reaction between an azide anion (from NaN₃) and a nitrile can be envisioned to proceed through several pathways. While a concerted [2+3] cycloaddition is one possibility, computational studies using Density Functional Theory (DFT) suggest that a stepwise mechanism is more likely.[4][7]
This stepwise pathway involves an initial nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile. This generates an imidoyl azide intermediate. Subsequent intramolecular cyclization of the imidoyl azide leads to the formation of the tetrazolate anion, which is then protonated upon workup to yield 5-phenyl-1H-tetrazole.[4][7] The activation barrier for this process is significantly influenced by the electronic nature of the substituent on the nitrile; electron-withdrawing groups lower the barrier by making the nitrile carbon more electrophilic.[4][7]
The Role of Lewis Acid Catalysis
The reaction can be sluggish, often requiring high temperatures (100-150 °C).[1] To facilitate the reaction under milder conditions, Lewis acids such as zinc(II) salts are often employed as catalysts.[8] The zinc ion coordinates to the nitrogen atom of the nitrile. This coordination dramatically increases the electrophilicity of the nitrile carbon, substantially lowering the activation energy for the nucleophilic attack by the azide ion.[8][9]
Figure 3: Regioselectivity in the methylation of 5-phenyltetrazole.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is adapted from a general method for the synthesis of 5-substituted tetrazoles. Rationale: Toluene is used as a non-polar solvent. Triethylamine hydrochloride (Et₃N·HCl) acts as a mild acid catalyst. The reaction is heated to provide sufficient thermal energy to overcome the activation barrier of the cycloaddition. The aqueous workup and acidification are necessary to isolate the protonated tetrazole product.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Moles (mmol) |
| Benzonitrile | 1.0 | 103.12 | 0.56 g (0.54 mL) | 5.4 |
| Sodium Azide (NaN₃) | 3.0 | 65.01 | 1.05 g | 16.2 |
| Et₃N·HCl | 3.0 | 137.65 | 2.23 g | 16.2 |
| Toluene | - | - | 25 mL | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (1.0 eq), sodium azide (3.0 eq), triethylamine hydrochloride (3.0 eq), and toluene (25 mL).
-
Causality: Sodium azide is the azide source. Et₃N·HCl facilitates the reaction. Toluene is the solvent.
-
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 36 hours.
-
Causality: Elevated temperature is required to drive the cycloaddition.
-
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of water and stir. Transfer the mixture to a separatory funnel.
-
Causality: The tetrazole salt is water-soluble and will be extracted into the aqueous phase.
-
-
Extraction: Separate the layers and wash the organic layer with an additional 20 mL of water. Combine the aqueous layers.
-
Acidification & Isolation: Cool the combined aqueous layer in an ice bath. Add concentrated HCl dropwise with stirring until the pH is ~2, at which point a white precipitate will form.
-
Causality: Acidification protonates the tetrazolate anion, causing the neutral, less water-soluble 5-phenyl-1H-tetrazole to precipitate.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.
Protocol 2: Synthesis of this compound
This protocol is a standard N-alkylation procedure for tetrazoles. [10] Rationale: DMF is a polar aprotic solvent that effectively dissolves the tetrazole and the base. Potassium carbonate is a mild base used to deprotonate the tetrazole, forming the nucleophilic tetrazolate anion. Iodomethane is a reactive electrophile for the methylation.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Moles (mmol) |
| 5-Phenyl-1H-tetrazole | 1.0 | 146.15 | 1.0 g | 6.84 |
| Potassium Carbonate | 1.5 | 138.21 | 1.42 g | 10.26 |
| Iodomethane (CH₃I) | 1.2 | 141.94 | 1.17 g (0.51 mL) | 8.21 |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | - |
Procedure:
-
Setup: In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-phenyl-1H-tetrazole (1.0 eq) in DMF (20 mL).
-
Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the suspension for 30 minutes at room temperature.
-
Causality: The base deprotonates the tetrazole to generate the reactive nucleophile.
-
-
Alkylation: Add iodomethane (1.2 eq) dropwise to the suspension. Stir the reaction mixture at room temperature for 12 hours. [10] * Causality: The tetrazolate anion attacks the methyl iodide in an Sₙ2 reaction, with a preference for N2 attack.
-
Quenching & Extraction: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Causality: This step separates the organic product from the inorganic salts and DMF.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Appearance | White solid |
| IUPAC Name | 2-methyl-5-phenyltetrazole |
| (Data sourced from PubChem CID 329758) | |
| [11] |
Conclusion
The synthesis of this compound is a well-established process that highlights fundamental principles of heterocyclic chemistry. The formation of the tetrazole ring proceeds via a stepwise nucleophilic addition-cyclization mechanism, which can be catalyzed by Lewis acids. The subsequent N-methylation is a regioselective process governed by a combination of steric and thermodynamic factors that favor the formation of the 2,5-disubstituted isomer. The protocols provided herein are robust and serve as a reliable foundation for researchers in drug discovery and organic synthesis to access this important chemical scaffold.
References
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]
-
National Library of Medicine. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. PubMed. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987. [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]
-
Tona, V., Maryasin, B., de la Torre, A., Sprachmann, J., González, L., & Maulide, N. (2017). Direct Regioselective Synthesis of Tetrazolium Salts by Activation of Secondary Amides under Mild Conditions. Organic Letters, 19(10), 2662-2665. [Link]
-
ResearchGate. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. [Link]
-
ResearchGate. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
-
Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal de la Société Marocaine de Chimie Hétérocyclique, 5(1). [Link]
-
ResearchGate. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. [Link]
-
Journal of Organic Chemistry. (n.d.). Mechanism of 1,3-dipolar cycloadditions. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. [Link]
-
YouTube. (2021). 15 - Heterocycle Synthesis by 1,3-Dipolar Cycloaddition. [Link]
-
ResearchGate. (2011). ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. [Link]
-
Journal of the American Chemical Society. (1954). Methylation of 5-Phenyltetrazole. [Link]
-
National Library of Medicine. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed. [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Application Notes and Protocols for the Purification of 2-Methyl-5-phenyl-2H-tetrazole
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and advanced materials science, the purity of a molecular entity is not merely a quality metric; it is the bedrock of reproducible, reliable, and translatable research. 2-Methyl-5-phenyl-2H-tetrazole, a key structural motif in medicinal chemistry, is no exception. Its utility as a stable, lipophilic bioisostere for carboxylic acids necessitates a high degree of purity to ensure predictable pharmacological and physicochemical behavior. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond rote procedural lists to provide a deep, mechanistic understanding of purification strategies. Herein, we dissect the "why" behind the "how," empowering you to not only execute but also to intelligently adapt these protocols to your specific experimental context.
Understanding the Impurity Profile: A Synthesis-Forward Approach
Effective purification begins with a thorough understanding of the potential impurities. This compound is typically synthesized via the N-methylation of 5-phenyltetrazole. This precursor is commonly prepared through a [3+2] cycloaddition between benzonitrile and an azide source, such as sodium azide.[1]
The subsequent methylation step is crucial as it generates the primary impurities. The tetrazole ring offers two potential sites for alkylation, leading to a mixture of the desired 2-methyl isomer and the 1-methyl isomer (1-Methyl-5-phenyl-1H-tetrazole).
Key Potential Impurities:
-
1-Methyl-5-phenyl-1H-tetrazole: The primary regioisomeric impurity.
-
5-Phenyltetrazole: Unreacted starting material.
-
Benzonitrile: Unreacted starting material from the preceding step.
-
Residual Methylating Agent (e.g., methyl iodide, dimethyl sulfate): Highly reactive and must be quenched and removed.
-
Inorganic Salts: Byproducts from the base used in the methylation reaction (e.g., sodium iodide if using NaH and methyl iodide).
The structural similarity between the 1-methyl and 2-methyl isomers presents the most significant purification challenge. Their differing dipole moments and steric profiles, however, provide the handles we need for effective separation.
Physicochemical Properties: The Foundation of Purification
A precise melting point for this compound is not consistently reported in publicly available literature, underscoring the importance of experimental determination as a benchmark for purity. For reference, the precursor, 5-phenyl-2H-tetrazole, exhibits a melting point in the range of 211-219 °C.[2] Methylation is expected to lower this value.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [3][4] |
| Molecular Weight | 160.18 g/mol | [3][4] |
| Appearance | Typically a white to off-white solid | [2] |
Purification Workflow: A Multi-Modal Strategy
A robust purification strategy for this compound often involves a combination of techniques to remove a broad spectrum of impurities. The following diagram illustrates a logical workflow.
Caption: A multi-step approach to achieving high-purity this compound.
Protocol 1: Purification by Column Chromatography
Column chromatography is the most effective method for separating the 1-methyl and 2-methyl isomers due to their different polarities. The 2-methyl isomer is generally less polar than the 1-methyl isomer.
Rationale for Method Selection
Silica gel, a polar stationary phase, will interact more strongly with the more polar 1-methyl isomer, causing it to elute more slowly. A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, is used to control the elution rate. By gradually increasing the polarity of the mobile phase, we can achieve a fine separation.
Step-by-Step Protocol
-
TLC Analysis (Method Development):
-
Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane or ethyl acetate.[5]
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find the optimal separation. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 85:15).[6]
-
The goal is to achieve a good separation between the spots corresponding to the two isomers, with the lower spot (more polar) being the 1-methyl isomer and the higher spot (less polar) being the desired 2-methyl isomer. An ideal Rf for the product is between 0.2 and 0.4 for good separation on a column.[7]
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if solubility is an issue.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the isomers.
-
If separation is not complete with the initial solvent system, a shallow gradient of increasing ethyl acetate concentration can be employed.[7]
-
-
Product Isolation:
-
Combine the fractions that contain the pure 2-methyl isomer (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Table 2: Example TLC and Column Chromatography Conditions
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard polar stationary phase for isomer separation. |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient) | Start with 95:5, gradually increase to 85:15. |
| TLC Visualization | UV lamp (254 nm) | The aromatic phenyl group will show a dark spot. |
| Expected Elution Order | 1. This compound (less polar) 2. 1-Methyl-5-phenyl-1H-tetrazole (more polar) | The 1-methyl isomer has a larger dipole moment. |
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for "polishing" the product obtained from chromatography, removing any remaining minor impurities and yielding a highly crystalline, pure solid.[8][9] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.
Rationale for Method Selection
An ideal recrystallization solvent will dissolve the compound completely at its boiling point but sparingly at room temperature or below. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).
Step-by-Step Protocol
-
Solvent Screening:
-
Place a small amount of the chromatographically purified product into several test tubes.
-
Add a small volume of a single solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like acetone/hexanes).[10]
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well.
-
Heat the tubes that show poor room-temperature solubility to the boiling point of the solvent. The compound should dissolve completely.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Recrystallization Procedure:
-
Place the bulk of the purified product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[11]
-
If the solution is colored, you may add a small amount of decolorizing charcoal and perform a hot gravity filtration.[12]
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the product to precipitate rather than form pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
-
Confirm the identity and purity by NMR and/or GC-MS.
-
Caption: Key principles governing the selection of a recrystallization solvent and the process flow.
Final Validation: Ensuring Scientific Integrity
The ultimate confirmation of purity lies in a suite of analytical techniques. A combination of chromatography (TLC, GC-MS) and spectroscopy (NMR) should be employed, alongside a sharp melting point determination, to provide irrefutable evidence of the compound's identity and purity.
References
-
Semantic Scholar. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN105481786A - Synthetic method for 5-phenyltetrazole.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 2. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
Sources
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- 6. merckmillipore.com [merckmillipore.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes and Protocols for the Functionalization of the Phenyl Ring in 2-Methyl-5-phenyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-methyl-5-phenyl-2H-tetrazole scaffold is a cornerstone in medicinal chemistry and materials science, offering a unique combination of metabolic stability, lipophilicity, and bioisosteric properties that mimic carboxylic acids. The strategic functionalization of its phenyl ring is a critical step in the development of novel therapeutics and advanced materials. This comprehensive guide provides an in-depth exploration of the chemical landscape for modifying this privileged structure. We will delve into the electronic nature of the 2-methyl-2H-tetrazol-5-yl substituent, elucidating its directing effects in electrophilic aromatic substitution. Furthermore, this document furnishes detailed, field-proven protocols for key transformations, including halogenation, nitration, and palladium-catalyzed cross-coupling reactions, enabling researchers to confidently and efficiently synthesize a diverse array of novel derivatives.
Introduction: The Strategic Importance of Phenyl Ring Functionalization
The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell permeability.[1] The this compound core, in particular, presents a versatile platform for drug design. Functionalization of the appended phenyl ring allows for the modulation of a wide range of physicochemical and pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The ability to introduce diverse substituents onto this aromatic ring is therefore paramount for generating compound libraries for high-throughput screening and for the rational design of targeted therapeutics.
This guide moves beyond a simple recitation of reactions. It aims to provide a deeper understanding of the underlying principles that govern the reactivity of this compound, empowering researchers to make informed decisions in their synthetic endeavors.
The Directing Influence of the 2-Methyl-2H-tetrazol-5-yl Group
A fundamental aspect of functionalizing the phenyl ring is understanding the directing effect of the existing 2-methyl-2H-tetrazol-5-yl substituent in electrophilic aromatic substitution (EAS) reactions. The electronic nature of this group dictates the position of incoming electrophiles.
The tetrazole ring is known to be an electron-withdrawing group. This is supported by Hammett constant data for the tetrazol-5-yl substituent (σm = 0.49), which indicates its electron-withdrawing nature.[2] Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are typically meta-directing .[3][4] This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, which are destabilized by resonance.
Therefore, for electrophilic aromatic substitution reactions on this compound, the incoming electrophile is predicted to substitute at the meta-position of the phenyl ring.
Caption: Logical workflow of the directing effect.
Protocols for Electrophilic Aromatic Substitution
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates and scales.
Halogenation: Introduction of Halogen Atoms
Halogenated derivatives of this compound are valuable intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.
Protocol 1: Meta-Bromination of this compound
This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve N-bromosuccinimide (1.1 eq) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-methyl-5-(3-bromophenyl)-2H-tetrazole.
Data Summary:
| Reactant | Molar Eq. |
| This compound | 1.0 |
| N-Bromosuccinimide (NBS) | 1.1 |
| Concentrated Sulfuric Acid | 2.0 |
Nitration: Introduction of a Nitro Group
Nitration introduces a versatile nitro group, which can be a precursor for an amino group or other functionalities. The strong electron-withdrawing nature of the nitro group further deactivates the ring.
Protocol 2: Meta-Nitration of this compound
This protocol employs a standard nitrating mixture of nitric acid and sulfuric acid.[5][6]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Carefully add this compound (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
In a separate, pre-chilled flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the tetrazole in sulfuric acid, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to yield 2-methyl-5-(3-nitrophenyl)-2H-tetrazole.
Data Summary:
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Fuming Nitric Acid | 1.1 |
| Concentrated Sulfuric Acid | ~2.0+ |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized phenyl ring (e.g., with a halogen).
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an organoboron species with an organic halide.[7]
Protocol 3: Suzuki-Miyaura Coupling of 2-Methyl-5-(3-bromophenyl)-2H-tetrazole with an Arylboronic Acid
Materials:
-
2-Methyl-5-(3-bromophenyl)-2H-tetrazole (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (or Toluene/Ethanol/Water)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a Schlenk flask, add 2-methyl-5-(3-bromophenyl)-2H-tetrazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Data Summary:
| Reactant | Molar Eq. |
| 2-Methyl-5-(3-bromophenyl)-2H-tetrazole | 1.0 |
| Arylboronic acid | 1.2 |
| Palladium Catalyst | 0.02-0.05 |
| Ligand | 0.04-0.10 |
| Base | 2.0-3.0 |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes by reacting a terminal alkyne with an aryl halide.[8][9]
Protocol 4: Sonogashira Coupling of 2-Methyl-5-(3-iodophenyl)-2H-tetrazole with a Terminal Alkyne
Note: Aryl iodides are generally more reactive than bromides in Sonogashira coupling.
Materials:
-
2-Methyl-5-(3-iodophenyl)-2H-tetrazole (synthesized similarly to the bromo-derivative)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, dissolve 2-methyl-5-(3-iodophenyl)-2H-tetrazole (1.0 eq) in the chosen solvent (e.g., THF).
-
Add the terminal alkyne (1.2 eq), the palladium catalyst (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (0.06 eq).
-
Add the base (e.g., TEA, 2.5 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired arylalkyne.
Data Summary:
| Reactant | Molar Eq. |
| 2-Methyl-5-(3-iodophenyl)-2H-tetrazole | 1.0 |
| Terminal Alkyne | 1.2 |
| PdCl₂(PPh₃)₂ | 0.03 |
| CuI | 0.06 |
| Base (e.g., TEA) | 2.5 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[10][11]
Protocol 5: Buchwald-Hartwig Amination of 2-Methyl-5-(3-bromophenyl)-2H-tetrazole with an Amine
Materials:
-
2-Methyl-5-(3-bromophenyl)-2H-tetrazole
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq) and the phosphine ligand (0.02-0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add a solution of 2-methyl-5-(3-bromophenyl)-2H-tetrazole (1.0 eq) in the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Summary:
| Reactant | Molar Eq. |
| 2-Methyl-5-(3-bromophenyl)-2H-tetrazole | 1.0 |
| Amine | 1.2 |
| Pd₂(dba)₃ | 0.01-0.02 |
| Ligand | 0.02-0.04 |
| NaOtBu | 1.4 |
Conclusion
The functionalization of the phenyl ring in this compound offers a vast chemical space for exploration in drug discovery and materials science. A thorough understanding of the meta-directing, deactivating nature of the 2-methyl-2H-tetrazol-5-yl substituent is key to successfully implementing electrophilic aromatic substitution reactions. For more complex modifications, palladium-catalyzed cross-coupling reactions on pre-halogenated derivatives provide a powerful and versatile toolkit. The protocols detailed herein serve as a robust starting point for the synthesis of novel and diverse derivatives, enabling the advancement of research in these critical fields.
References
-
Butler, R. N., & Scott, F. L. (1968). The reactions of substituted 2-alkyl-2H-tetrazol-5-ylhydrazones with bromine and lead tetra-acetate: routes to 6-aryl-1-methyl[3][12]triazolo[4,3-d]tetrazoles. Journal of the Chemical Society C: Organic, 1711-1716. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
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MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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precisionFDA. (n.d.). 2-(2-METHYL-2H-TETRAZOL-5-YL)PYRIDINE. [Link]
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precisionFDA. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]
-
ResearchGate. (n.d.). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. [Link]
-
ResearchGate. (n.d.). The Chemistry of 5-(Tetrazol-1-yl)-2H-tetrazole: An Extensive Study of Structural and Energetic Properties. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(1), 14-111. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
YouTube. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhang, Y., et al. (2018). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 59(4), 359-362. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-phenyl-2H-tetrazole
Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-2H-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to help you optimize your synthesis and overcome common challenges.
Overview of the Synthesis
The synthesis of this compound is typically a two-step process:
-
Step 1: [3+2] Cycloaddition. The formation of the 5-phenyl-1H-tetrazole ring is achieved through a [3+2] cycloaddition reaction between benzonitrile and an azide source, most commonly sodium azide.[1][2][3][4] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group.[2][5]
-
Step 2: N-Methylation. The subsequent step is the regioselective methylation of the 5-phenyl-1H-tetrazole intermediate. This reaction can yield two primary isomers: 1-Methyl-5-phenyl-1H-tetrazole and the desired this compound. Controlling the regioselectivity of this step is crucial for maximizing the yield of the target compound.[6][7][8]
Below is a general reaction scheme:
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a baseline method for the synthesis. Optimization may be required based on your specific laboratory conditions and reagents.
Part A: Synthesis of 5-Phenyl-1H-tetrazole
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzonitrile (1 mmol), sodium azide (1.5 mmol), and a catalyst (e.g., 10 wt% SO3H-carbon) in a suitable solvent like DMF (5 mL).[9]
-
Reaction: Heat the mixture to 100-110 °C and stir for 6-12 hours.[9][10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, remove it by filtration.[9][12]
-
Isolation: Pour the filtrate into ice water and acidify with 4N HCl to precipitate the product.[12]
-
Purification: Collect the white solid by filtration, wash with cold water, and dry to obtain 5-phenyl-1H-tetrazole.[12]
Part B: Synthesis of this compound
-
Reagent Setup: In a clean, dry flask, dissolve 5-phenyl-1H-tetrazole (1 mmol) in a suitable solvent such as acetonitrile. Add a base, for example, triethylamine (4 mmol).[13]
-
Methylation: To the stirred solution, add a methylating agent like methyl chloroacetate (2 mmol) dropwise.[13]
-
Reaction: Heat the reaction mixture and reflux for 2 hours.[13] Monitor the formation of the product by TLC.
-
Work-up and Purification: After completion, the product can be purified by recrystallization from a suitable solvent like n-hexane to yield pure this compound as a white crystalline solid.[13]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis.
Issue 1: Low Yield of 5-Phenyl-1H-tetrazole (Step 1)
Q: My cycloaddition reaction is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A: Low yields in the first step are a common problem and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Choice and Activity: The activation of the nitrile by a catalyst is crucial for an efficient reaction.[14]
-
Insight: Various Lewis and Brønsted acids can be used.[15] If you are using a heterogeneous catalyst, ensure it is properly activated and has not been poisoned.[12] For homogeneous catalysts like zinc salts or cobalt complexes, ensure the correct loading is used.[10][11][15]
-
Recommendation: Screen different catalysts. For example, copper-based catalysts have shown good to excellent yields.[1] You can also consider organocatalysts which can offer advantages like low toxicity and cost-effectiveness.[14]
-
-
Solvent Effects: The choice of solvent plays a significant role in the reaction rate and yield.
-
Insight: High-boiling polar aprotic solvents like DMSO and DMF are generally preferred and have been shown to produce excellent yields.[1][9][10][11] Solvents like methanol and toluene have been found to be less effective.[10][11]
-
Recommendation: If your current solvent is not providing good results, consider switching to DMSO or DMF.
-
-
Reaction Temperature and Time: These two parameters are interconnected and need to be optimized.
-
Insight: The reaction typically requires elevated temperatures (around 100-140 °C) to proceed at a reasonable rate.[1][9] Insufficient heating can lead to an incomplete reaction.
-
Recommendation: Optimize the temperature for your specific catalyst and solvent system. Monitor the reaction by TLC to determine the optimal reaction time and avoid potential decomposition of the product with prolonged heating.
-
-
Purity of Reagents: The presence of water or other impurities in the benzonitrile or solvent can negatively impact the reaction.
-
Insight: Water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, a common side reaction.[16]
-
Recommendation: Use freshly distilled benzonitrile and dry solvents to minimize side reactions.
-
Troubleshooting Workflow for Low Yield in Step 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01417F [pubs.rsc.org]
- 4. Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.org.za [scielo.org.za]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-5-phenyl-2H-tetrazole
Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges, with a focus on the formation of common byproducts.
Troubleshooting Guide and FAQs
I. Issues Related to the Synthesis of the 5-Phenyltetrazole Intermediate
Question 1: My yield of 5-phenyltetrazole is low, and the reaction seems sluggish. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 5-phenyltetrazole from benzonitrile and sodium azide are often traced back to several key factors. The reaction is a [3+2] cycloaddition, and its efficiency is highly dependent on reaction conditions and the purity of your starting materials.
-
Purity of Benzonitrile: Commercial benzonitrile can contain impurities such as residual toluene, benzaldehyde, and benzyl cyanide[1][2][3]. Benzaldehyde can react with sodium azide to form non-tetrazole byproducts, consuming your azide reagent. It is advisable to use high-purity benzonitrile (≥99.5%) or purify lower-grade material by distillation.
-
Reaction Temperature and Solvent: The choice of solvent and reaction temperature is critical. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used to facilitate the dissolution of sodium azide and promote the reaction[4]. The reaction temperature typically ranges from 100-140 °C. Insufficient temperature can lead to a slow reaction rate, while excessively high temperatures may promote side reactions and solvent decomposition.
-
Incomplete Reaction: The cycloaddition can be slow. Ensure you are monitoring the reaction progress by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzonitrile is consumed.
Troubleshooting Protocol: Optimizing 5-Phenyltetrazole Synthesis
-
Starting Material Purity Check:
-
Obtain a Certificate of Analysis for your benzonitrile. If impurities are suspected, distill the benzonitrile before use.
-
-
Reaction Setup:
-
Use a thoroughly dried reaction flask with a reflux condenser and a magnetic stirrer.
-
Combine benzonitrile, sodium azide (1.2-1.5 equivalents), and ammonium chloride (1.2-1.5 equivalents) in DMF.
-
-
Reaction Conditions:
-
Heat the mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 24-48 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to water and acidify with concentrated HCl to a pH of ~2 to precipitate the 5-phenyltetrazole.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Question 2: I've noticed gas evolution during my 5-phenyltetrazole synthesis. Is this normal, and should I be concerned?
Answer:
Yes, you should be extremely concerned. The gas evolution is likely due to the formation of hydrazoic acid (HN₃) , a highly toxic and explosive substance. This is a critical safety issue that arises when sodium azide is combined with a proton source, such as ammonium chloride, in the reaction mixture.
The in-situ generation of hydrazoic acid is what drives the cycloaddition with benzonitrile. However, any excess unreacted hydrazoic acid can pose a significant hazard, especially upon heating.
Mitigation and Safety Precautions:
-
Fume Hood: Always conduct this reaction in a well-ventilated chemical fume hood.
-
Temperature Control: Avoid excessive heating, as it can increase the volatility of hydrazoic acid.
-
Quenching: After the reaction is complete and has cooled to room temperature, it is crucial to quench any residual azide. This can be done by carefully adding a solution of sodium nitrite, followed by acidification with a dilute acid (e.g., 2M HCl). This procedure converts the azide to nitrogen gas.
-
Proper Waste Disposal: All aqueous waste from this reaction should be treated as containing residual azide and quenched accordingly before disposal.
II. Issues Related to the Methylation of 5-Phenyltetrazole
Question 3: My final product is a mixture of two compounds that are difficult to separate. What is the likely identity of the major byproduct?
Answer:
The most common byproduct in the synthesis of this compound is its constitutional isomer, 1-Methyl-5-phenyl-1H-tetrazole . The alkylation of 5-phenyltetrazole with a methylating agent, such as methyl iodide, can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of these two isomers.
The ratio of the N1 to N2 isomer is influenced by several factors, including the solvent, base, temperature, and the nature of the alkylating agent. Generally, the N2 isomer (your desired product) is thermodynamically more stable, but the N1 isomer can often form as a significant kinetic product.
DOT Diagram: Alkylation of 5-Phenyltetrazole
Caption: Regioselectivity in the methylation of 5-phenyltetrazole.
Question 4: How can I differentiate between this compound and its 1-methyl isomer?
Answer:
Several analytical techniques can be used to distinguish between the N1 and N2 isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the methyl protons is a key differentiator. The methyl protons of the N2 isomer (this compound) typically appear further downfield (at a higher ppm value) compared to the methyl protons of the N1 isomer. For example, the methyl protons of the N2 isomer may appear around 4.4 ppm, while those of the N1 isomer may be closer to 4.1 ppm (in CDCl₃).
-
¹³C NMR: The chemical shift of the tetrazole ring carbon is also diagnostic. The ring carbon of the N2 isomer is generally found at a lower field (higher ppm) than that of the N1 isomer[5].
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method can be developed to separate the isomers. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) can often provide good separation[7][8][9]. Phenyl-based HPLC columns can also offer enhanced selectivity for aromatic isomers[10].
-
Table 1: Analytical Differentiation of N1 and N2 Isomers
| Analytical Technique | 1-Methyl-5-phenyl-1H-tetrazole (Byproduct) | This compound (Product) |
| ¹H NMR (Methyl Protons) | ~4.1 ppm | ~4.4 ppm |
| ¹³C NMR (Tetrazole Carbon) | Lower ppm value | Higher ppm value[5] |
| GC Retention Time | Typically shorter | Typically longer |
| MS Fragmentation | Less prominent N₂ loss | Prominent N₂ loss[5][6] |
Question 5: What are the best methods to purify this compound from its 1-methyl isomer?
Answer:
The separation of these isomers can be challenging due to their similar physical properties. However, two common laboratory techniques are effective:
-
Fractional Recrystallization: This method relies on slight differences in the solubility of the two isomers in a particular solvent system.
-
Protocol:
-
Dissolve the crude mixture of isomers in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The less soluble isomer will crystallize out first. The purity of the crystals should be checked by HPLC or NMR.
-
Multiple recrystallization steps may be necessary to achieve high purity.
-
-
-
Column Chromatography: This is often the most effective method for separating isomers.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute with a suitable solvent system. A gradient of ethyl acetate in hexane is a good starting point (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired product.
-
-
DOT Diagram: Purification Workflow
Caption: Decision workflow for the purification of this compound.
Question 6: I am seeing some unexpected minor byproducts in my final product. What could they be?
Answer:
Minor byproducts can arise from several sources:
-
Unreacted 5-Phenyltetrazole: If the methylation reaction did not go to completion, you will have the starting material in your final product. This can be easily identified by analytical methods.
-
Byproducts from Methyl Iodide: Methyl iodide is a reactive alkylating agent and can participate in side reactions[11][12].
-
Thermal Degradation: While tetrazoles are generally thermally stable under typical synthesis conditions, prolonged exposure to high temperatures can lead to decomposition[15][16][17][18][19]. The primary thermal degradation pathway for 2,5-disubstituted tetrazoles involves the extrusion of a molecule of nitrogen to form a nitrilimine intermediate[5]. This can then react further to form a complex mixture of products.
Preventative Measures:
-
Use Stoichiometric Amounts of Methylating Agent: Using a large excess of methyl iodide can increase the likelihood of side reactions.
-
Anhydrous Conditions: Ensure your reaction is carried out under dry conditions to prevent hydrolysis of the methylating agent.
-
Moderate Temperatures: Conduct the methylation at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-50 °C) are often sufficient.
References
-
Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]
-
American Chemical Society. (2025). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]
-
American Chemical Society. (n.d.). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Omsynth Lifesciences. (n.d.). Benzonitrile Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methyl Iodide. Retrieved from [Link]
-
MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Retrieved from [Link]
-
Semantic Scholar. (2016). Article. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-5-phenyltetrazole. PubChem. Retrieved from [Link]
-
Sabinet. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Retrieved from [Link]
-
Sarma, B. (n.d.). Chapter 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Methyl Iodide synthesis. Retrieved from [Link]
-
American Chemical Society. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved from [Link]
-
Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-methyl-5-phenyl-1H-tetrazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-5-phenyl-tetrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN105481786A - Synthetic method for 5-phenyltetrazole.
-
SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
-
MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. omsynth.com [omsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 9. ijrpc.com [ijrpc.com]
- 10. lcms.cz [lcms.cz]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tetrazole - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methyl-5-phenyl-2H-tetrazole
Welcome to the technical support center for the purification of 2-Methyl-5-phenyl-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
Introduction to Purification Challenges
The synthesis of this compound, typically via the methylation of 5-phenyltetrazole, is often accompanied by the formation of its constitutional isomer, 1-Methyl-5-phenyl-1H-tetrazole. The similar physicochemical properties of these two isomers present the primary challenge in obtaining the desired N2-substituted product in high purity. This guide will focus on strategies to effectively separate these isomers and remove other common impurities.
A critical aspect of distinguishing between the two isomers is their differing spectroscopic signatures. Notably, in ¹³C NMR spectroscopy, the chemical shift of the carbon atom in the tetrazole ring of 2-substituted isomers is shifted downfield by approximately 10.4 ± 1.8 ppm compared to their 1-isomer counterparts, providing a clear diagnostic marker for identification.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Isomer Separation Issues
Question 1: My crude product is a mixture of 1-methyl and 2-methyl isomers. How can I separate them effectively?
Answer: The most effective method for separating the 1-methyl and 2-methyl isomers of 5-phenyltetrazole is column chromatography on silica gel. The choice of mobile phase is critical for achieving good separation. A common and effective solvent system is a mixture of hexane and ethyl acetate.
-
Causality: The two isomers have different polarities. The 1-methyl isomer is generally more polar than the 2-methyl isomer, leading to a stronger interaction with the silica gel stationary phase and thus a lower Rf value on a TLC plate. This difference in polarity allows for their separation by column chromatography.
Question 2: I'm having trouble getting good separation of the isomers on my TLC plate to optimize the column chromatography conditions. What is a good starting solvent system?
Answer: A good starting point for developing your TLC method is a 4:1 mixture of hexane:ethyl acetate. This system should provide a noticeable difference in the Retention Factor (Rf) values for the two isomers.
-
Pro-Tip: You can adjust the polarity of the mobile phase to improve separation. Increasing the proportion of ethyl acetate will increase the Rf values of both spots, while increasing the proportion of hexane will decrease them. The goal is to have the Rf of the desired 2-methyl isomer around 0.3-0.4 for optimal separation on a column.
Question 3: How can I visualize the spots on the TLC plate?
Answer: Both 1-Methyl-5-phenyl-1H-tetrazole and this compound are UV-active due to the presence of the phenyl ring. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm. The compounds will appear as dark spots on a fluorescent background.
For secondary, destructive visualization, you can use a potassium permanganate (KMnO₄) stain. This is a general stain for compounds that can be oxidized.
Recrystallization and Purity Issues
Question 4: I have isolated the 2-methyl isomer by column chromatography, but it's still not pure enough. Can I recrystallize it?
Answer: Yes, recrystallization is an excellent final step to enhance the purity of this compound. A mixed solvent system is often effective. For instance, recrystallization from a mixture of ethanol and water can yield high-purity crystals. Some sources also mention successful recrystallization from dichloromethane or ethyl acetate.[2][3]
-
Causality: Recrystallization works on the principle of differential solubility. The desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should either be highly soluble or insoluble in the chosen solvent system at all temperatures.
Question 5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Add more solvent: This will reduce the saturation of the solution.
-
Cool the solution slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The small scratches provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Besides the 1-methyl isomer, common impurities include unreacted 5-phenyltetrazole and residual methylating agent (e.g., methyl iodide or dimethyl sulfate) and its byproducts.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: As mentioned, ¹³C NMR is definitive for distinguishing the 1- and 2-methyl isomers based on the C5 chemical shift. ¹H NMR can also be used, as the chemical shift of the N-methyl protons will differ between the two isomers.
-
HPLC: A reverse-phase HPLC method can be developed to assess purity and quantify any isomeric or other impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[4][5]
-
Mass Spectrometry: This will confirm the molecular weight of your compound. Fragmentation patterns can also help in distinguishing isomers.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q3: What is the expected elution order of the isomers in column chromatography?
A3: The less polar this compound will elute first from the column, followed by the more polar 1-Methyl-5-phenyl-1H-tetrazole.
Q4: Are there any safety precautions I should be aware of during purification?
A4: Always work in a well-ventilated fume hood, especially when using volatile organic solvents like hexane and ethyl acetate. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the specific hazards of all chemicals used, including the methylating agents, which are often toxic and carcinogenic.
Experimental Protocols
Protocol 1: TLC Analysis of Isomer Mixture
-
Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the pencil line.
-
Develop the plate: Place the TLC plate in a developing chamber containing a 4:1 hexane:ethyl acetate mobile phase. Ensure the solvent level is below the pencil line.
-
Visualize the spots: Once the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf values: Measure the distance traveled by each spot and the solvent front and calculate the Rf value for each isomer. The higher Rf spot is the 2-methyl isomer.
Protocol 2: Column Chromatography for Isomer Separation
-
Prepare the column: Pack a glass column with silica gel using a slurry method with hexane.
-
Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.
-
Elute the column: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions: Collect fractions and monitor them by TLC to determine which fractions contain the desired 2-methyl isomer.
-
Gradient Elution (Optional): If the isomers are not well-separated, a shallow gradient of increasing ethyl acetate concentration can be employed. For example, start with 98:2 hexane:ethyl acetate and gradually increase to 90:10 hexane:ethyl acetate.
-
Combine and evaporate: Combine the pure fractions containing the 2-methyl isomer and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of this compound
-
Dissolve the solid: In a flask, add the impure this compound and the minimum amount of hot ethanol required to fully dissolve it.
-
Add water: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Reheat to clarify: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cool slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Induce crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cool further: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolate and dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water, and dry them in a vacuum oven.
Data Presentation
| Compound | Typical Rf (4:1 Hexane:EtOAc) | Elution Order |
| This compound | Higher Rf | First |
| 1-Methyl-5-phenyl-1H-tetrazole | Lower Rf | Second |
| 5-phenyltetrazole | Very Low Rf (close to baseline) | Last |
Visualization of Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Phenyl-1H-tetrazole | SIELC Technologies [sielc.com]
- 5. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Regioselectivity in Substituted Tetrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted tetrazoles. This guide is designed to provide expert insights and practical solutions to the common and often complex challenge of controlling regioselectivity. Whether you are performing a [3+2] cycloaddition or alkylating a pre-formed tetrazole ring, this resource will help you understand the underlying mechanisms and troubleshoot your experiments effectively.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter in the laboratory. Each issue is presented with its probable causes and actionable solutions, grounded in established chemical principles.
Q1: My [3+2] cycloaddition of an organic nitrile and sodium azide is producing a mixture of 1,5- and 2,5-disubstituted tetrazole isomers. How can I improve the regioselectivity?
This is a classic challenge in tetrazole chemistry. The formation of two regioisomers arises from the two possible modes of addition of the azide to the nitrile. The desired isomer often depends on the specific synthetic target.
Root Cause Analysis:
The mechanism of the [3+2] cycloaddition between a nitrile (R-C≡N) and an azide (R'-N₃) can proceed through two different transition states, leading to either the 1,5-disubstituted or the 2,5-disubstituted product. The outcome is governed by a delicate balance of steric and electronic factors of the substituents (R and R') and is highly sensitive to reaction conditions.[1][2] Computational studies suggest that the reaction proceeds via an imidoyl azide intermediate, and the barrier to its formation and subsequent cyclization determines the final product ratio.[3]
Solutions & Protocols:
1. Employ Lewis Acid Catalysis for Nitrile Activation:
-
Expertise & Experience: Lewis acids are highly effective at controlling regioselectivity by coordinating to the nitrogen atom of the nitrile. This coordination enhances the nitrile's electrophilicity and can sterically direct the incoming azide nucleophile.[4] Zinc(II) salts are particularly effective and well-documented for this purpose.[4][5] The zinc ion activates the nitrile, lowering the activation barrier for the nucleophilic attack by the azide and favoring a specific orientation that leads to the desired tetrazole.[5][6]
-
Troubleshooting Steps:
-
Introduce a Catalyst: If your uncatalyzed reaction gives a mixture, add a Lewis acid catalyst. Zinc triflate (Zn(OTf)₂) or zinc chloride (ZnCl₂) are excellent starting points.[4]
-
Optimize Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%). Higher loadings may be necessary for less reactive nitriles.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often used, but sometimes aqueous conditions with zinc salts can provide excellent results and a greener profile.[4][6]
-
Protocol: Zinc-Catalyzed Regioselective Synthesis of 5-Substituted-1H-Tetrazoles
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc chloride (0.5 equiv).
-
Solvent: Add N,N-Dimethylformamide (DMF) to achieve a nitrile concentration of 0.5 M.
-
Reaction: Heat the mixture to 120-130 °C and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water and acidify with dilute HCl to pH ~2. This protonates the tetrazole and precipitates it.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization may be necessary for further purification.
2. Modify Electronic Properties of Substrates:
-
Expertise & Experience: The electronic nature of the substituent on the nitrile significantly impacts the reaction rate and, in some cases, selectivity. Electron-withdrawing groups on the nitrile generally accelerate the reaction by lowering the energy of the LUMO, facilitating the cycloaddition.[1] While this primarily affects the rate, it can also influence the regiochemical outcome by altering the electronic distribution in the transition state.
-
Troubleshooting Steps:
-
Analyze Your Substrate: If you are working with an electron-rich nitrile and experiencing poor selectivity, the reaction may be under thermodynamic control, leading to mixtures.
-
Consider an Alternative Strategy: If modifying the substrate is not possible, focus heavily on catalyst and solvent optimization to shift the reaction towards kinetic control, which often yields a single major regioisomer.
-
Q2: I am alkylating a 5-substituted-1H-tetrazole and obtaining an inseparable mixture of N1 and N2 alkylated products. How can I direct the alkylation to a single nitrogen?
This is a common frustration stemming from the fact that the tetrazole anion is an ambident nucleophile, with significant electron density on both the N1 and N2 positions.
Root Cause Analysis:
The regioselectivity of alkylation is highly dependent on the nature of the alkylating agent (the electrophile), the counter-ion of the tetrazolate salt, the solvent, and the temperature. The outcome is often rationalized by considering the principles of Hard and Soft Acid-Base (HSAB) theory and the mechanism of substitution (Sₙ1 vs. Sₙ2).[7]
-
Sₙ2 Conditions (Softer Electrophiles): Typically favor N2 alkylation. The N2 position is considered the "softer" nucleophilic center.
-
Sₙ1 Conditions (Harder Electrophiles): Tend to favor N1 alkylation, which often leads to the thermodynamically more stable product.
Solutions & Protocols:
1. Control the Reaction Mechanism (Sₙ1 vs. Sₙ2):
-
Expertise & Experience: You can steer the reaction towards a specific isomer by carefully choosing conditions that favor either an Sₙ1 or Sₙ2 pathway.[7]
-
Troubleshooting for Preferential N2-Alkylation (Sₙ2 Pathway):
-
Electrophile: Use primary alkyl halides (e.g., methyl iodide, benzyl bromide), which are classic Sₙ2 substrates.
-
Solvent: Employ polar aprotic solvents like acetone, DMF, or acetonitrile. These solvents solvate the cation but not the anion, leaving the tetrazolate nucleophile highly reactive.
-
Base/Counter-ion: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to fully deprotonate the tetrazole.
-
-
Troubleshooting for Preferential N1-Alkylation (Sₙ1 Pathway):
-
Electrophile: Use alkylating agents that can form a stable carbocation, such as tertiary alkyl halides or secondary halides that can rearrange.
-
Solvent: Use polar protic solvents like alcohols (e.g., ethanol, isopropanol). These solvents can stabilize the carbocation intermediate.
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N1 isomer.
-
2. Leverage Steric Hindrance:
-
Expertise & Experience: Steric bulk on either the tetrazole's 5-position substituent or the alkylating agent can be used to direct the alkylation. The N1 position is generally more sterically hindered than the N2 position.
-
Troubleshooting Steps:
-
If you desire the N2 product, using a bulkier alkylating agent might disfavor attack at the more crowded N1 position.
-
Conversely, if the substituent at the C5 position is very large, it may sterically shield the N1 position, thus favoring N2 alkylation regardless of other conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in tetrazole synthesis?
Regioselectivity is primarily governed by three factors:
-
Steric Effects: The size of the substituents on the reacting molecules can physically block one reaction site, favoring another.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron density at the reacting centers, making one site more nucleophilic or electrophilic than the other.[3]
-
Reaction Conditions: Catalysts, solvents, and temperature can change the reaction mechanism (e.g., concerted vs. stepwise, Sₙ1 vs. Sₙ2) and stabilize different transition states, thereby favoring the formation of a specific regioisomer.[6]
Q2: Which analytical techniques are best for differentiating between N1- and N2-substituted tetrazole isomers?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. ¹³C NMR is particularly useful as the chemical shift of the tetrazole carbon (C5) is different for N1 and N2 isomers. ¹H NMR can also be used, as the chemical shifts of the substituents attached to the ring will be influenced by their position.
-
X-Ray Crystallography: Provides unambiguous structural confirmation if a suitable single crystal can be obtained.[8]
-
Mass Spectrometry (MS): While MS provides the molecular weight, the fragmentation patterns for N1 and N2 isomers can sometimes be distinct, aiding in identification.[2]
Q3: Are there "go-to" catalysts for achieving high regioselectivity in the [3+2] cycloaddition of nitriles and azides?
Yes. Lewis acids are the catalysts of choice. Zinc(II) salts (e.g., ZnCl₂, ZnBr₂, Zn(OTf)₂) are widely used and highly effective for activating the nitrile and promoting regioselective cycloaddition.[4] Other metal catalysts, including those based on cobalt, have also been developed and show excellent activity and selectivity.[6][9]
Q4: How does solvent choice impact the N1/N2 alkylation ratio?
The solvent plays a crucial role in stabilizing intermediates and transition states.
-
Polar Aprotic Solvents (DMF, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions. They solvate the cation of the tetrazolate salt but leave the anion "naked" and highly nucleophilic, often favoring attack at the softer N2 position.
-
Polar Protic Solvents (Water, Alcohols): These solvents can stabilize both cations and anions through hydrogen bonding. In the context of alkylation, they can promote Sₙ1 mechanisms by stabilizing carbocation intermediates, which may lead to a preference for the thermodynamically favored N1 isomer.
Data & Visualization
Table 1: Effect of Catalyst and Solvent on [3+2] Cycloaddition
| Nitrile Substrate | Azide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Major Isomer | Yield (%) | Reference |
| Benzonitrile | NaN₃ | None | DMF | 120 | 24 | Mixture | ~50 | [6] |
| Benzonitrile | NaN₃ | ZnCl₂ (50) | DMF | 120 | 12 | 5-phenyl-1H | >90 | [4] |
| Benzonitrile | NaN₃ | Co(II) complex (1) | DMSO | 110 | 12 | 5-phenyl-1H | 99 | [6] |
| Acrylonitrile | NaN₃ | Co(II) complex (1) | DMSO | 110 | 12 | 5-vinyl-1H | 91 | [6] |
This table is a representative summary. Actual results may vary based on specific substrate and precise conditions.
Diagrams: Mechanisms and Workflows
Diagram 1: Catalyzed vs. Uncatalyzed [3+2] Cycloaddition
Caption: A decision tree for systematically troubleshooting N1 vs. N2 alkylation issues based on the desired product isomer.
References
-
Tona, V., Maryasin, B., de la Torre, A., Sprachmann, J., González, L., & Maulide, N. (2017). Direct Regioselective Synthesis of Tetrazolium Salts by Activation of Secondary Amides under Mild Conditions. Organic Letters, 19(10), 2662–2665. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]
-
Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Bheemaraju, G., et al. (2023). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. ResearchGate. [Link]
-
Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-198. [Link]
-
Guzmán-Hernández, K., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 19(5), 458-477. [Link]
-
Das, P., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Sahu, P. K., & Sahu, P. (2023). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. ResearchGate. [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]
-
Gendron, T., et al. (2015). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 56(23), 3354-3357. [Link]
-
Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(10), 1675. [Link]
-
Zarei, M., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 13(28), 19289-19300. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society, 125(33), 9983-9987. [Link]
-
Sharma, A., et al. (2023). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Chemistry, 5(3), 1689-1698. [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
stability issues of 2-Methyl-5-phenyl-2H-tetrazole under different conditions
Welcome to the technical support resource for 2-Methyl-5-phenyl-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals. Here you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, with containers kept securely sealed.[1] Ideal storage temperatures are refrigerated (0-8°C).[2] It is crucial to protect the compound from environmental extremes, incompatible materials, and physical damage.[1]
Q2: Is this compound sensitive to light?
A2: Yes. Tetrazole derivatives, as a class, are known to be photosensitive.[3] Exposure to UV light can induce cleavage of the tetrazole ring, leading to the formation of various photoproducts.[3][4] Therefore, it is best practice to handle the compound and its solutions in amber vials or under conditions that minimize light exposure.
Q3: What is the general thermal stability of this compound?
A3: this compound is relatively stable at ambient temperatures. However, like many tetrazole derivatives, it will undergo thermal decomposition at elevated temperatures.[5] This process typically involves the extrusion of molecular nitrogen (N₂) and can be influenced by factors such as temperature, solvent, and the nature of substituents on the phenyl ring.[5][6] Due to the high enthalpy of formation, tetrazole decomposition can release a significant amount of energy.[3]
Q4: Is the compound stable in acidic or basic solutions?
A4: The tetrazole ring is generally considered to be chemically robust and relatively stable in the presence of many acids and bases.[3] It is known to be metabolically more stable than a carboxylic acid group, with which it is often compared due to similar acidity.[3] However, for sensitive applications, the stability in your specific acidic or basic medium should be experimentally verified, as extreme pH and temperature could promote hydrolysis or other degradation pathways over time.
Troubleshooting Guide: Experimental Observations
Q: I'm observing a new, unknown peak in my HPLC analysis after leaving my solution of this compound on the benchtop for a day. What could be the cause?
A: This is a common observation and is most likely due to photodegradation.
-
Causality: The tetrazole ring is susceptible to photochemical cleavage upon exposure to ambient or direct light.[3] UV radiation can initiate a reaction cascade that breaks open the ring. For 2,5-disubstituted tetrazoles, this often proceeds through a high-energy nitrile imine intermediate, which can then react further or rearrange to form various stable byproducts that would appear as new peaks in your chromatogram.[4][7]
-
Preventative Action: Always prepare solutions fresh. If storage is necessary, store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light. Store solutions in a refrigerator or freezer to minimize both photodegradation and potential solvent evaporation.
-
Verification: To confirm photosensitivity, prepare two samples. Expose one to ambient light on your benchtop and wrap the other completely in foil, keeping it at the same temperature. Analyze both after several hours; a significant increase in the impurity peak in the light-exposed sample will confirm photodegradation.
Q: My reaction is run at 150°C, and I'm getting a lower-than-expected yield of my desired product. Could the this compound be decomposing?
A: Yes, thermal decomposition is a highly probable cause at this temperature.
-
Causality: The thermal decomposition of 2,5-disubstituted tetrazoles is a well-documented process.[5][6] The reaction proceeds via a unimolecular decomposition, where the tetrazole ring opens to form an intermediate, which then loses a molecule of dinitrogen (N₂), a very stable leaving group.[6] This fragmentation is often the rate-limiting step.[5] The resulting reactive species can then undergo various reactions, leading to byproducts and a reduction in the concentration of the starting tetrazole.
-
Troubleshooting Steps:
-
Kinetic Analysis: Run the reaction at a lower temperature (e.g., 120°C or 130°C) and monitor the formation of byproducts over time. If the byproduct formation is significantly reduced, thermal decomposition is the likely issue.
-
Headspace Analysis: If your equipment allows, analyzing the reaction headspace by GC-MS can provide direct evidence of N₂ evolution, confirming the decomposition of the tetrazole ring.
-
Alternative Reagents: If the reaction temperature cannot be lowered, consider if an alternative reagent without the tetrazole moiety can be used, or if the tetrazole can be introduced at a later, lower-temperature step in your synthesis.
-
Technical Deep Dive: Degradation Mechanisms
Understanding the potential degradation pathways of this compound is critical for designing robust experiments and interpreting unexpected results. The two primary non-hydrolytic degradation routes are thermal and photochemical.
Thermal Degradation Pathway
At elevated temperatures, this compound undergoes a ring-cleavage reaction. The process is initiated by the breaking of the N-N bonds within the tetrazole ring, leading to the formation of a transient azodiazo compound, which rapidly loses molecular nitrogen to form a reactive nitrile imine intermediate.[5] This intermediate can then be trapped or undergo further reactions.
Caption: Thermal degradation pathway of this compound.
Photochemical Degradation Pathway
Exposure to UV radiation provides the energy required to excite the molecule and initiate a similar degradation cascade as seen in thermal decomposition. The photolysis also leads to the cleavage of the tetrazole ring and the formation of a nitrile imine intermediate, which is a common photoproduct for 2H-tetrazoles.[3][7]
Caption: Photochemical degradation of this compound.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a systematic approach to evaluate the intrinsic stability of this compound under various stress conditions. This is fundamental for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under thermal, photolytic, acid, base, and oxidative stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
Photostability chamber (ICH Option 2)
-
Calibrated oven and pH meter
-
Class A volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
-
Stress Condition Application:
-
For each condition, transfer a known volume of the stock solution into separate flasks.
-
Control Sample: Dilute the stock solution with the solvent to the target concentration (e.g., 100 µg/mL) and store it protected from light at 2-8°C.
-
Acid Hydrolysis: Add 1M HCl to the sample flask to a final acid concentration of 0.1M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to the sample flask to a final base concentration of 0.1M. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to the sample flask to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Separately, store a solution sample at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the solid compound and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples, including the control, to the target concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Assess peak purity of the parent peak to ensure no co-eluting degradants.
-
Summarize the findings in a table.
-
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1M NaOH | Room Temp | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solution) | Solvent | 60°C | 48 hours |
| Thermal (Solid) | None | 80°C | 48 hours |
| Photolytic | ICH Q1B | Chamber Temp | Per guideline |
References
- ChemicalBook. (2023, July 15). 2H-Tetrazole, 2-methyl- - Safety Data Sheet.
- Cristiano, M. L. S., et al. (n.d.).
- Apollo Scientific. (n.d.). 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole Safety Data Sheet.
- ResearchGate. (n.d.). Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways.
- ResearchGate. (n.d.). Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). 5-Phenyl-2H-tetrazole.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- ResearchGate. (n.d.). Decomposition products of tetrazoles.
- ChemicalBook. (2023, July 10). This compound | 20743-49-1.
- ResearchGate. (n.d.). Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder.
- MDPI. (n.d.). Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties.
- Echemi. (n.d.). Buy 2H-Tetrazole,2-methyl-5-phenyl-.
- ACS Publications. (2016, November 3). Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. The Journal of Organic Chemistry.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting failed 2-Methyl-5-phenyl-2H-tetrazole synthesis reactions
Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our focus is to equip you with the knowledge to navigate the common challenges of this reaction, particularly the critical aspect of regioselectivity in the N-methylation of the 5-phenyltetrazole precursor.
I. Overview of the Synthesis
The synthesis of this compound is typically a two-step process. The first step involves the [3+2] cycloaddition of benzonitrile and an azide source, usually sodium azide, to form 5-phenyl-1H-tetrazole.[1][2] The second and more challenging step is the regioselective methylation of 5-phenyl-1H-tetrazole to yield the desired 2-methyl isomer over the 1-methyl isomer.[3]
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Step 1: 5-Phenyl-1H-tetrazole Synthesis
Question: My cycloaddition reaction to form 5-phenyl-1H-tetrazole has a very low yield or did not proceed. What are the possible causes?
Answer:
Several factors can contribute to a failed or low-yielding cycloaddition reaction. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Sodium Azide: Ensure it is dry and has been stored properly. Azides are sensitive to moisture.
-
Benzonitrile: Use freshly distilled benzonitrile if it has been stored for a long time, to remove any oxidation byproducts.
-
Solvent: The solvent, typically DMF or DMSO, must be anhydrous.[4] Water can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction usually requires heating.[4] Ensure the reaction mixture reaches and is maintained at the specified temperature (typically 110-130 °C).
-
Reaction Time: These reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time (often 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst: An acid catalyst, such as ammonium chloride or a Lewis acid, is often required to activate the nitrile.[1] Ensure the correct catalyst is used at the appropriate loading.
-
-
Work-up Procedure:
Question: I am concerned about the safety of using sodium azide. What are the key safety precautions?
Answer:
Sodium azide is highly toxic and can form explosive compounds. Always handle it with extreme caution in a well-ventilated fume hood.[1]
-
Acidic Conditions: Avoid contact of sodium azide with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN3).[1] The acidification step during work-up should be performed slowly and with cooling.
-
Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper, mercury) as this can form explosive heavy metal azides. Use non-metal spatulas and ensure your glassware is free of heavy metal residues.
-
Waste Disposal: Quench any residual azide in the reaction mixture and waste streams with a suitable reagent like sodium nitrite or ceric ammonium nitrate before disposal, following your institution's safety protocols.
Step 2: Methylation of 5-Phenyl-1H-tetrazole
Question: My methylation reaction yields a mixture of 1-methyl and 2-methyl isomers with poor selectivity for the desired 2-methyl product. How can I improve the N2-selectivity?
Answer:
Controlling the regioselectivity of the methylation is the most critical challenge in this synthesis. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[5] Here are the key parameters to optimize for N2-selectivity:
-
Choice of Base and Solvent: This is often the most influential factor.
-
For N2-selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) can favor the formation of the N2 isomer.[6] The rationale is that the sodium cation coordinates with both N1 and N2, but the transition state for alkylation at N2 is sterically less hindered.
-
For N1-selectivity (to be avoided): Using a weaker base like potassium carbonate in a polar aprotic solvent like DMF or DMSO tends to favor the thermodynamically more stable N1 isomer.[6]
-
-
Methylating Agent:
-
While methyl iodide is commonly used, dimethyl sulfate can also be employed. The choice of methylating agent can sometimes influence the isomer ratio, though the base and solvent effects are generally more pronounced.
-
Using a green methylating reagent like dimethyl carbonate (DMC) with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported as an environmentally friendly method for N-methylation.[7]
-
-
Temperature:
-
Lowering the reaction temperature can sometimes improve selectivity. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
-
Use of Catalysts:
-
Lewis acids have been shown to direct alkylation to the N2 position. For example, using a catalyst like aluminum triflate (Al(OTf)₃) or boron trifluoride etherate (BF₃·Et₂O) can significantly enhance N2-selectivity.[5]
-
Question: I have a mixture of the 1-methyl and 2-methyl isomers. How can I separate them?
Answer:
Separating the N1 and N2 isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A non-polar/polar solvent system like hexane/ethyl acetate or cyclohexane/ethyl acetate is a good starting point.[8] The polarity of the eluent should be gradually increased. The 2-methyl isomer is generally less polar than the 1-methyl isomer and will elute first.
-
Recrystallization: If a significant amount of one isomer is present, it may be possible to selectively crystallize it from a suitable solvent system. This often requires some trial and error to find the optimal solvent.
-
Preparative TLC or HPLC: For small-scale separations or for obtaining highly pure material, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is adapted from a general procedure for the synthesis of 5-substituted-1H-tetrazoles.[2]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Benzonitrile | 103.12 | 5.16 g (5.0 mL) | 50 |
| Sodium Azide | 65.01 | 3.58 g | 55 |
| Ammonium Chloride | 53.49 | 2.94 g | 55 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzonitrile (50 mmol), sodium azide (55 mmol), ammonium chloride (55 mmol), and DMF (50 mL).
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Slowly add 1 M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A white precipitate should form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-phenyl-1H-tetrazole.
Protocol 2: Regioselective N2-Methylation of 5-Phenyl-1H-tetrazole
This protocol is designed to favor the formation of the 2-methyl isomer.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5-Phenyl-1H-tetrazole | 146.15 | 1.46 g | 10 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11 |
| Methyl Iodide | 141.94 | 0.75 mL (1.70 g) | 12 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (11 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-phenyl-1H-tetrazole (10 mmol) in anhydrous THF (30 mL) to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (12 mmol) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2-methyl and 1-methyl isomers.
IV. Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity of the 1-methyl and 2-methyl isomers?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method.[3]
-
¹H NMR: The chemical shift of the methyl protons is a key indicator. The methyl protons of the 2-methyl isomer typically appear at a slightly different chemical shift compared to the 1-methyl isomer.
-
¹³C NMR: The chemical shift of the tetrazole ring carbon can also be used for differentiation.
Q2: Are there any alternative, safer azide sources for the cycloaddition step?
A2: While sodium azide is common, researchers have explored in-situ generation of hydrazoic acid or the use of organic azides like trimethylsilyl azide (TMS-azide). However, these also have their own safety considerations and may require different reaction conditions. For large-scale synthesis, continuous flow reactors are being explored to minimize the risks associated with azides by using small reaction volumes at any given time.[9]
Q3: Can I use other alkylating agents besides methyl iodide?
A3: Yes, other alkylating agents like ethyl bromide or benzyl chloride can be used to synthesize other 2-alkyl-5-phenyl-2H-tetrazoles. The principles of regioselective control discussed for methylation will generally apply, but optimization of the reaction conditions for each new alkylating agent will be necessary.
Q4: What is the expected yield for this synthesis?
A4: The yield for the cycloaddition step to form 5-phenyl-1H-tetrazole can be quite high, often exceeding 80-90% after purification.[2] The yield of the methylation step to obtain pure this compound is highly dependent on the regioselectivity of the reaction and the efficiency of the purification. A well-optimized reaction can provide the desired isomer in good yield (60-80% of the isolated product mixture).
V. Visualization of Troubleshooting Logic
Caption: A flowchart for troubleshooting the synthesis of this compound.
VI. References
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
O'Brien, C., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2966-2977. [Link]
-
Wang, L., et al. (2015). An Environmentally Friendly Method for N-Methylation of 5-Substituted 1H-Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1640-1649. [Link]
-
CN105481786A. (2016). Synthetic method for 5-phenyltetrazole. Google Patents.
-
Das, B., et al. (2010). A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS). Journal of the Brazilian Chemical Society, 21(5), 930-934. [Link]
-
PubChem. (n.d.). 1-Methyl-5-phenyltetrazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Hernández-Vázquez, E., et al. (2023). One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction. Chemistry Proceedings, 14(1), 35. [Link]
-
Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528. [Link]
-
Onaka, T., et al. (2014). Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. Chemical Communications, 50(74), 10834-10837. [Link]
-
Lebel, H., & Reynard, G. (2021). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry, 19(2), 269-275. [Link]
-
Singh, R. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(3), 807-810.
-
Fraser, R. R., & Haque, K. E. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46(17), 2855-2859. [Link]
Sources
- 1. 2H-Tetrazole synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Minimizing Impurities in 2-Methyl-5-phenyl-2H-tetrazole Production
Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring the highest possible purity of the target compound. The isomeric purity of N-substituted tetrazoles is critical, as different isomers can exhibit varied pharmacological, toxicological, and physicochemical properties. This document provides in-depth, experience-driven advice to address common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound typically proceeds in two main stages: first, the [3+2] cycloaddition of benzonitrile with an azide source (like sodium azide) to form 5-phenyltetrazole, and second, the N-methylation of the resulting tetrazole ring.[1] The primary challenge in this process is controlling the regioselectivity of the methylation step to favor the desired 2-methyl isomer over the 1-methyl byproduct.
Question 1: My reaction produces a mixture of 1-methyl and 2-methyl isomers. How can I improve the regioselectivity for this compound?
Answer: This is the most common and critical issue. The alkylation of the 5-phenyltetrazole anion can occur at either the N1 or N2 position of the tetrazole ring.[2] Achieving high regioselectivity for the N2 position is a nuanced process influenced by several interdependent factors. The formation of the 2,5-disubstituted tetrazole is often preferentially formed.[3]
Causality of Isomer Formation: The ratio of N1 to N2 alkylation is dictated by the electronic and steric environment of the tetrazole anion and the nature of the electrophile (the methylating agent). Generally, the N2 position is more sterically accessible, while the N1 position is often more electronically favored in the gas phase. The reaction conditions, particularly the solvent and counter-ion, play a crucial role in modulating the reactivity of the two nitrogen atoms.
Strategies for Maximizing N2-Selectivity:
-
Solvent Choice: Polar aprotic solvents like DMF (Dimethylformamide) or acetonitrile are often preferred. These solvents solvate the cation of the tetrazole salt, leaving the anion more exposed and reactive. This tends to favor attack at the more sterically accessible N2 position.
-
Methylating Agent: The choice of methylating agent is critical. "Harder" methylating agents, such as dimethyl sulfate, in polar solvents tend to favor N2 alkylation. In contrast, "softer" agents like methyl iodide may show less selectivity.[2] An environmentally friendly option is using dimethyl carbonate (DMC) with a catalyst like DABCO.[4]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide, in a biphasic system (e.g., dichloromethane-water) can significantly enhance N2 selectivity.[2] The bulky quaternary ammonium cation forms a lipophilic ion pair with the tetrazolate anion, which preferentially exposes the N2 position for alkylation in the organic phase. A study on the alkylation of 5-nitrotetrazole sodium salt with dimethyl sulfate in a two-phase water–dichloromethane system with a phase-transfer catalyst yielded a 1:3 ratio of 1-methyl to 2-methyl isomers.[2]
Table 1: Influence of Reaction Conditions on N-Methylation Regioselectivity
| Parameter | Condition Favoring N2-Isomer (2-Methyl) | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Solvates the cation, increasing the reactivity of the "naked" anion at the sterically less hindered N2 position. |
| Methylating Agent | Dimethyl Sulfate, Dimethyl Carbonate[4] | "Hard" electrophiles tend to favor reaction at the N2 position. |
| Catalysis | Phase-Transfer Catalysis (e.g., TBAB) | The bulky catalyst cation shields the N1 position, promoting attack at N2.[2] |
| Temperature | Lower Temperatures (e.g., 0-25 °C) | May enhance selectivity by favoring the kinetically controlled product (often the N2 isomer). |
Optimized Protocol for Regioselective N2-Methylation:
-
Preparation: Dissolve 5-phenyltetrazole in a suitable polar aprotic solvent such as DMF.
-
Deprotonation: Add a slight excess (1.1 equivalents) of a base like potassium carbonate and stir until the tetrazole is fully dissolved as its salt.
-
Methylation: Cool the mixture to 0°C and add dimethyl sulfate (1.05 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Analysis: Analyze the crude product ratio using ¹H NMR spectroscopy to determine the isomeric ratio before proceeding with purification.
Question 2: How can I effectively separate the 1-methyl and 2-methyl isomers if my reaction still produces a mixture?
Answer: Even with optimized conditions, some amount of the 1-methyl isomer may form. Fortunately, the two isomers have different physical properties that allow for their separation.
-
Fractional Crystallization: This is often the most effective method on a larger scale. The two isomers typically have different solubilities in various solvents. A systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) can identify a system where one isomer preferentially crystallizes.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography is effective. The isomers usually have different polarities and can be separated using a suitable eluent system, often a gradient of ethyl acetate in hexane. The separation can be monitored by TLC.
Protocol for Chromatographic Separation:
-
Adsorbent: Use standard silica gel (60-120 mesh).
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point is 5% ethyl acetate in hexane, gradually increasing to 20-30%.
-
Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify and combine those containing the pure desired isomer.
Question 3: My final product contains unreacted starting materials (benzonitrile or 5-phenyltetrazole). How can I drive the reaction to completion?
Answer: The presence of starting materials indicates an incomplete reaction in either the cycloaddition or the methylation step.
For Incomplete Cycloaddition (Benzonitrile remaining):
-
Reaction Time and Temperature: The [3+2] cycloaddition can be slow. Ensure the reaction is heated for a sufficient duration. Reaction times can range from several hours to over a day.[5] Increasing the temperature (e.g., refluxing in DMF) can also increase the reaction rate.[5]
-
Catalyst: The use of a catalyst can significantly improve the reaction rate and yield. Zinc salts are effective catalysts for this reaction in water.[6] Other metal-based catalysts have also been reported to be effective.[7]
-
Stoichiometry: Ensure you are using a slight excess of sodium azide (e.g., 1.5 equivalents).[5]
For Incomplete Methylation (5-phenyltetrazole remaining):
-
Base and Reagent Stoichiometry: Ensure at least one full equivalent of base is used to completely deprotonate the 5-phenyltetrazole. A slight excess of the methylating agent (e.g., 1.1 - 1.2 equivalents) can help drive the reaction to completion.
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the 5-phenyltetrazole spot/peak. Do not stop the reaction until the starting material is consumed.
Visualization of Key Processes
Isomer Formation during N-Methylation
The diagram below illustrates the critical methylation step where the 5-phenyltetrazole anion can be attacked at either the N1 or N2 position, leading to the formation of the two regioisomers.
Caption: N-methylation of the 5-phenyltetrazolate anion.
Troubleshooting Workflow for Purity Issues
This flowchart provides a systematic approach to diagnosing and resolving purity problems in your synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Synthetic Routes to Avoid Hazardous Reagents
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the transition to safer, more sustainable chemical synthesis. The imperative to move away from hazardous reagents is driven by a dual commitment: protecting the health and safety of laboratory personnel and minimizing the environmental footprint of chemical manufacturing.[1][2] This guide is designed with full editorial control to provide practical, field-tested insights and troubleshooting solutions for common challenges encountered when implementing greener synthetic routes. It moves beyond simple protocols to explain the underlying causality of experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
Section 1: Foundational Principles & General FAQs
Adopting greener synthetic methodologies requires a shift in mindset, moving from a primary focus on yield to a holistic assessment of a reaction's overall efficiency, safety, and environmental impact. This section addresses the fundamental questions and initial hurdles researchers face.
Frequently Asked Questions (FAQs)
Q1: What are the key principles for selecting a safer, alternative reagent?
A1: The selection process should be guided by the 12 Principles of Green Chemistry, developed by Anastas and Warner.[3] When substituting a reagent, prioritize the following:
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Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. Choose reactions that are high-yielding with minimal byproducts.
-
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.[1]
-
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.[1][4]
-
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.[5][6]
-
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. This avoids the use of large quantities of hazardous chemicals that are consumed in the reaction.
Q2: How do I quantitatively assess the "greenness" of a new synthetic route compared to an old one?
A2: To move beyond qualitative assessments, several metrics are used in the industry. The two most common are:
-
Atom Economy (AE): This calculates the efficiency of a reaction in converting reactants to the desired product. It's a theoretical value that assumes 100% yield.
-
Formula:AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
-
Process Mass Intensity (PMI) or E-Factor: These are more practical metrics that measure the total waste produced per kilogram of product. A lower PMI or E-Factor is better.
-
E-Factor Formula:E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
PMI Formula:PMI = Total Mass Input (kg) / Mass of Product (kg)
-
By calculating and comparing these metrics, you can make a data-driven decision about the environmental benefit of a proposed alternative route.
Troubleshooting Guide
Issue: My new "green" reaction has a very low yield. What are the first things to check?
Cause & Solution: Low yield in a newly adopted green protocol is a common issue. The cause often lies in subtle changes to the reaction environment that were not present in the original, less-safe protocol.
-
Solvent Effects: If you replaced a hazardous solvent, the polarity, solubility, and boiling point of the new solvent may be significantly different.
-
Troubleshooting Steps:
-
Confirm the solubility of all starting materials and catalysts in the new solvent at the reaction temperature. Poor solubility is a frequent cause of failure.
-
Consider if the new solvent can participate in the reaction (e.g., protic solvents like ethanol in reactions sensitive to protons).
-
Check the boiling point. If it's lower than the previous solvent, you may not be reaching the necessary activation energy. If it's higher, you might be causing thermal degradation of your product or reactants.
-
-
-
Catalyst Incompatibility: The alternative reagent or solvent might be incompatible with the catalyst.
-
Troubleshooting Steps:
-
Does the new solvent coordinate to the metal center of your catalyst, inhibiting its activity?
-
Is the alternative reagent (e.g., a milder base) strong enough to facilitate the catalytic cycle?
-
For biocatalysis, check if the solvent is denaturing the enzyme.[7]
-
-
-
Reaction Kinetics: Milder reagents often mean slower reaction rates.
-
Troubleshooting Steps:
-
Run a time-course study (e.g., taking aliquots every hour) to determine if the reaction is simply slow or has stalled completely.
-
Consider a modest increase in temperature (if stability allows) or an increase in catalyst loading to accelerate the reaction.
-
-
Workflow Visualization
Below is a generalized decision-making workflow for substituting a hazardous reagent in a synthetic protocol.
Caption: Decision workflow for hazardous reagent substitution.
Section 2: Safer Solvents and Reaction Media
Solvents account for the largest proportion of mass in many chemical processes and are a primary source of waste and potential hazards.[6] Replacing volatile, toxic, or environmentally persistent organic solvents is one of the most impactful changes a lab can make.
Frequently Asked Questions (FAQs)
Q1: What are the best direct replacements for common hazardous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Hexanes?
A1: Finding a single "drop-in" replacement is rare; often, some process optimization is required. However, several bio-based or less hazardous alternatives have proven effective.
-
Instead of Dichloromethane (DCM): Consider 2-Methyltetrahydrofuran (2-MeTHF) . It is derived from renewable resources, has a higher boiling point, and is more stable against peroxide formation than THF.[3]
-
Instead of Tetrahydrofuran (THF): 2-Methyltetrahydrofuran (2-MeTHF) is again a strong candidate. Another option is Cyclopentyl methyl ether (CPME) , which has a higher boiling point and greater resistance to peroxide formation, improving laboratory safety.[3]
-
Instead of Hexanes/Heptane: For chromatography and extractions, consider moving to solvent systems based on Ethyl Acetate/Ethanol . While not non-polar, adjusting the ratio can often achieve the desired separation. For reactions requiring a non-polar solvent, Heptane is itself considered a greener alternative to Hexane due to its significantly lower neurotoxicity.[5]
Data Presentation: Solvent Replacement Comparison
| Hazardous Solvent | Common Greener Alternative(s) | Key Advantages of Alternative | Potential Issues to Troubleshoot |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based source, higher boiling point (80°C), forms azeotrope with water for easy removal.[3] | Different polarity, potential for higher boiling point to cause side reactions. |
| Tetrahydrofuran (THF) | 2-MeTHF, Cyclopentyl methyl ether (CPME) | Reduced peroxide formation, higher boiling points, lower miscibility with water (aids workup).[3] | Lower solubility for some Grignard reagents (especially with 2-MeTHF).[3] |
| Benzene/Toluene | Anisole, Toluene (as alternative to Benzene) | Toluene is far less carcinogenic than benzene. Anisole has lower toxicity and a higher boiling point. | Different solvating properties, potential need for higher reaction temperatures. |
| Hexane(s) | Heptane | Significantly lower neurotoxicity than hexane.[5] | Slightly higher boiling point and cost. |
| Dimethylformamide (DMF) | Cyrene™, N-Butylpyrrolidinone (NBP) | Cyrene™ is a bio-based dipolar aprotic solvent. NBP has lower toxicity. | Different viscosity and boiling points; potential incompatibility with certain bases. |
Troubleshooting Guide
Issue: I switched to a greener solvent (e.g., 2-MeTHF), but now my starting material won't dissolve. What can I do?
Cause & Solution: This is a classic challenge related to mismatched solvent properties. "Like dissolves like" is the guiding principle.
-
Polarity Mismatch: The greener solvent may have a significantly different polarity than the one it replaced.
-
Troubleshooting Steps:
-
Add a Co-Solvent: Introduce a small percentage of a compatible co-solvent to modify the overall polarity of the medium. For example, if your substrate is very polar and struggles in 2-MeTHF, a small amount of ethanol (if compatible with the reaction) could aid solubility.
-
Gentle Heating: If the starting material's stability permits, gently warming the mixture can significantly increase solubility.
-
-
-
Consider a Different Class of Green Solvent: If a simple replacement fails, a more fundamental change may be needed.
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at or near room temperature and have negligible vapor pressure.[1][8][9] They offer a unique solvation environment due to their ionic and hydrogen-bonding nature and can dissolve a wide range of compounds, including polar and nonpolar molecules.[10][11][12]
-
When to Use ILs/DESs: Consider them when conventional green solvents fail to dissolve your reactants or when you need to stabilize a charged intermediate or catalyst.[10]
-
Issue: My product is difficult to extract from the ionic liquid after the reaction. What are my options?
Cause & Solution: The very properties that make ILs good solvents (low volatility, high polarity) can complicate product isolation.
-
Liquid-Liquid Extraction with a Non-Miscible Solvent: This is the most common method.
-
Troubleshooting Steps:
-
If your product is non-polar, you can often extract it directly from the IL using a solvent like heptane or ethyl acetate, in which the IL is immiscible.
-
Multiple extractions with smaller volumes of solvent are more effective than a single large-volume extraction.
-
-
-
Distillation/Sublimation: If your product is volatile and thermally stable, you can separate it from the non-volatile IL via distillation, often under vacuum.
-
Back-Extraction (for acidic/basic products):
-
If your product has an acidic or basic handle, you can perform a pH-switched extraction. For example, extract an acidic product into an aqueous base (like NaHCO₃ soln.), separate the aqueous layer from the IL, and then re-acidify the aqueous layer to precipitate or re-extract your product into a conventional organic solvent.
-
Section 3: Modern Catalytic Approaches
Moving from stoichiometric reagents to catalytic systems is a core principle of green chemistry. This section explores modern catalytic technologies that enable powerful transformations without the need for hazardous or heavy-metal-based reagents.
Part A: Biocatalysis
Biocatalysis uses enzymes or whole microorganisms to perform chemical transformations with exceptional specificity and under mild conditions (ambient temperature and pressure, neutral pH), dramatically reducing energy consumption and waste.[7][13][14]
FAQ: My substrate is not a natural one. Can I still use an enzyme?
A: Absolutely. While enzymes evolved for specific biological roles, their promiscuity is widely exploited. Furthermore, the field of directed evolution allows scientists to rapidly engineer enzymes to accept non-natural substrates and tolerate industrial process conditions.[15][16][17] Many companies now offer screening kits with a wide variety of engineered enzymes (e.g., ketoreductases, transaminases, hydrolases) suitable for pharmaceutical and fine chemical synthesis.[18]
Troubleshooting Guide
Issue: My enzymatic reaction is very slow and the conversion is low. How can I improve it?
Cause & Solution: Slow enzymatic reactions are often due to suboptimal conditions or enzyme inhibition.
-
Sub-optimal Reaction Conditions: Enzymes have a narrow optimal range for pH, temperature, and solvent.
-
Troubleshooting Steps:
-
pH: Ensure the reaction buffer pH is within the enzyme's optimal range (typically found on the technical data sheet). A deviation of even one pH unit can drastically reduce activity.
-
Temperature: While most enzymes work at room temperature, some have higher optimal temperatures. Try running the reaction at 30-40°C. Conversely, if stability is an issue, lowering the temperature might help.
-
Co-solvent: If you are using an organic co-solvent to dissolve your substrate, ensure its concentration is not high enough to denature the enzyme (typically <20% v/v).
-
-
-
Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product can bind to the enzyme's active site and inhibit its function.
-
Troubleshooting Steps:
-
Run the reaction at a lower substrate concentration. If the initial rate improves, substrate inhibition is likely.
-
If the reaction starts well but stalls at a certain conversion percentage, product inhibition is a probable cause. Consider in situ product removal (e.g., using a resin or performing a biphasic reaction where the product is extracted into an organic layer).
-
-
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its stability and recyclability, and sometimes its activity.[15][16]
Experimental Protocol: General Screening for Biocatalytic Reduction
This protocol describes a typical high-throughput screen to find a ketoreductase (KRED) enzyme for the asymmetric reduction of a ketone to a chiral alcohol.
-
Preparation: In a 96-well plate, prepare a stock solution of the ketone substrate (e.g., 100 mM in a water-miscible co-solvent like DMSO). Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Reagent Dispensing:
-
To each well, add buffer.
-
Add cofactor (e.g., NAD(P)H) and a glucose/glucose dehydrogenase system for cofactor recycling.
-
Add a small amount of a different KRED enzyme (from a commercial screening kit) to each well.
-
-
Reaction Initiation: Add the ketone substrate stock solution to each well to initiate the reactions. The final substrate concentration should be around 5-10 mM.
-
Incubation: Seal the plate and place it on an orbital shaker at a controlled temperature (e.g., 30°C) for 12-24 hours.
-
Quenching & Extraction: Stop the reaction by adding a water-immiscible solvent (e.g., ethyl acetate) containing an internal standard. Shake vigorously to extract the product.
-
Analysis: Centrifuge the plate to separate the layers. Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) for each enzyme. The most promising "hits" can then be selected for further optimization.
Part B: Photoredox Catalysis
Photoredox catalysis uses visible light to access highly reactive radical intermediates from simple starting materials under exceptionally mild conditions.[19][20] This technology allows for the formation of C-C and C-heteroatom bonds that previously required harsh reagents or toxic tin compounds.[20][21]
FAQ: How do I choose the right photocatalyst for my reaction?
A: The choice depends on the required redox potential to activate your substrate. Photocatalysts, upon absorbing light, can become both strong oxidants and strong reductants.
-
Mechanism: First, determine if your reaction requires an oxidative or reductive quenching cycle. Does your substrate need to be oxidized (donates an electron) or reduced (accepts an electron) to form the key radical intermediate?
-
Redox Potentials: Compare the redox potential of your substrate with the excited-state potentials of common photocatalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, organic dyes). The catalyst must be potent enough to engage in single-electron transfer (SET) with your substrate.[21] Many excellent guides and tables are available from research groups like MacMillan and Stephenson that list the redox potentials of common catalysts.[21]
Visualization: Simplified Photoredox Catalytic Cycle
Caption: A generalized reductive quenching cycle in photoredox catalysis.
Troubleshooting Guide
Issue: My photoredox reaction is not working. I see no product formation. What are the common pitfalls?
Cause & Solution: Photoredox catalysis failures often stem from practical setup issues or quenching of the catalyst's excited state.
-
Oxygen Contamination: Oxygen is a well-known quencher of photocatalyst excited states via energy transfer.[21] Residual oxygen can completely shut down the desired catalytic cycle.
-
Troubleshooting Steps: Ensure your reaction is rigorously degassed. The most effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and substrates, then maintain a positive inert gas atmosphere. Freeze-pump-thaw cycles (typically three) are even more effective.
-
-
Incorrect Light Source: The emission spectrum of your light source must overlap with the absorption spectrum of your photocatalyst.
-
Troubleshooting Steps: Check the UV-Vis spectrum of your catalyst. A common blue LED (approx. 450 nm) is suitable for many common iridium and ruthenium catalysts, but organic dyes may require different wavelengths. Ensure the light is actually illuminating the reaction mixture (e.g., no opaque vial holder blocking the path).
-
-
Unwanted Quenching (Side Reactions): A component in your reaction mixture other than the intended substrate might be quenching the excited catalyst.
-
Troubleshooting Steps: This can be diagnosed with a Stern-Volmer analysis, but a simpler approach is to run control reactions.[21] Omit one component at a time (e.g., the base, the additive) to see if the reaction starts to work or if starting material decomposition is prevented. This can help identify the interfering species. Back reactions or side reactions can also diminish efficiency.[22]
-
Section 4: Enabling Technologies for Safer Synthesis
Sometimes, the safest way to handle a hazardous reagent is to not handle it at all, or to handle it in a fundamentally different way. Flow chemistry and mechanochemistry are two powerful technologies that redesign the reaction environment to minimize hazards.
Part A: Flow Chemistry
Flow chemistry involves continuously pumping reagents through a heated or irradiated tube or channel. This approach offers superior control over reaction parameters and significantly enhances safety, especially for highly exothermic or hazardous reactions.[2][23]
FAQ: When is it most advantageous to switch from batch to flow chemistry?
A: The switch to flow is most compelling for:
-
Hazardous Reactions: Reactions involving unstable intermediates (e.g., diazo compounds), pyrophoric reagents (e.g., organolithiums), or strong exotherms (e.g., nitrations) are much safer in flow. The small reactor volume means only a tiny amount of hazardous material exists at any given moment.[24]
-
Photochemistry: The high surface-area-to-volume ratio of flow reactors ensures uniform light penetration, overcoming the limitations of light attenuation in large batch flasks and enabling efficient scale-up.[22]
-
Reactions Requiring Precise Control: The excellent heat and mass transfer in flow reactors allows for precise control over temperature and residence time, often leading to higher selectivity and fewer byproducts.[25]
Visualization: Batch vs. Flow Chemistry Setup
Caption: Schematic comparison of a traditional batch reactor and a continuous flow setup.
Troubleshooting Guide
Issue: My reactor keeps clogging when I run my reaction in flow. What's causing this and how do I fix it?
Cause & Solution: Clogging is the most common practical problem in flow chemistry and is almost always caused by solids forming in the narrow channels of the reactor.
-
Poor Solubility: A starting material, reagent, or the product itself may have poor solubility in the reaction solvent.
-
Troubleshooting Steps:
-
Increase Solvent Strength: Switch to a stronger solvent or add a co-solvent to improve solubility.
-
Dilute the Reagent Streams: Lowering the concentration of all components can prevent them from precipitating.
-
Heat the System: Gently heating the reactor coil can keep materials in solution.
-
-
-
Precipitation of a Salt Byproduct: Many reactions generate inorganic salt byproducts (e.g., LiCl, NaBr) that are insoluble in common organic solvents.
-
Troubleshooting Steps:
-
Use Reagents that Produce Soluble Byproducts: For example, when using a base, switch from NaOH to an organic base like triethylamine (NEt₃), which forms a more soluble hydrochloride salt.
-
Telescope Reactions Carefully: If you are combining multiple steps, ensure the solvent system is compatible with all stages and that no insoluble intermediates or byproducts are formed.[26]
-
-
Part B: Mechanochemistry
Mechanochemistry uses mechanical force (e.g., from a ball mill) to induce chemical reactions in the absence of a solvent, or with only minimal amounts of liquid.[27] This solvent-free approach dramatically reduces waste and can enable reactions between poorly soluble solids.[28][29][30]
FAQ: What types of reactions are most suitable for mechanochemical (ball-milling) synthesis?
A: Mechanochemistry is surprisingly versatile. It has been successfully applied to a wide range of transformations, including:
-
C-C Coupling Reactions: Suzuki, Sonogashira, and Heck couplings have been performed effectively in a ball mill.
-
Condensations and Cyclizations: Reactions that form imines, amides, or heterocycles are often well-suited.[28]
-
Synthesis of Nanomaterials and MOFs: The solid-state nature of ball milling is ideal for preparing these materials.
The best candidates are often reactions where one or more of the starting materials are solids with poor solubility in common green solvents.[31]
Troubleshooting Guide
Issue: My mechanochemical reaction is incomplete, even after prolonged milling time. What parameters can I adjust?
Cause & Solution: Reaction efficiency in a ball mill is a function of energy input and the physical state of the reactants.
-
Insufficient Energy Input: The impact and shearing forces may not be sufficient to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Increase Milling Frequency: A higher frequency (Hz or RPM) imparts more energy into the system.
-
Change Ball Bearings: Increase the number or size of the milling balls. Heavier materials (e.g., stainless steel vs. zirconia) also increase impact energy.
-
-
-
Poor Mixing or Caking: The solid reactants may be "caking" onto the side of the milling jar, preventing effective mixing and reaction.
-
Troubleshooting Steps:
-
Liquid-Assisted Grinding (LAG): Add a very small, sub-stoichiometric amount of a liquid (a few microliters). This liquid can act as a lubricant, preventing caking and often dramatically accelerating the reaction rate without acting as a bulk solvent.
-
Add a Solid Grinding Additive: Introduce a small amount of an inert, crystalline solid (like NaCl) that can help break up aggregates and improve mixing.
-
-
References
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Hiden Analytical. (2021). Biocatalysis in Industry: Challenges, Opportunities & More. [Link]
-
Synthesis Workshop. (2024). Advanced Organic Chemistry: Introduction to Photoredox Catalysis. YouTube. [Link]
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MacMillan, D. (n.d.). "Hidden" Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. [Link]
-
ACS Publications. (2015). Ionic Liquids and Deep Eutectic Solvents in Natural Products Research: Mixtures of Solids as Extraction Solvents. [Link]
-
ACS Publications. (2021). Mechanochemical Solvent-Free Synthesis of Indenones from Aromatic Carboxylic Acids and Alkynes. [Link]
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Syrris. (n.d.). Flow chemistry: a modern approach for greener synthesis. [Link]
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ACS Publications. (2016). Photoredox Catalysis in Organic Chemistry. [Link]
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ACS Publications. (2017). Transition-Metal-Free Coupling Reactions. [Link]
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Wikipedia. List of reagents. [Link]
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MDPI. Special Issue: Industrial Biocatalysis: Challenges and Opportunities. [Link]
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PubMed Central (PMC). (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. [Link]
-
ResearchGate. (2023). (PDF) Green Solvents in Sustainable Organic Synthesis: Ionic Liquids and Deep Eutectic Systems. [Link]
-
Applied Catalysts. (2023). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. [Link]
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ResearchGate. (2020). (PDF) Grand Challenges in Biocatalysis. [Link]
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Royal Society of Chemistry. (2009). Introduction | Alternative Solvents for Green Chemistry. [Link]
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ReAgent. (2023). Common Chemicals Used In A Chemistry Lab. [Link]
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Royal Society of Chemistry. (2023). A field guide to flow chemistry for synthetic organic chemists. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 11: New Synthetic Routes in Heterogeneous Photocatalysis. [Link]
-
Royal Society of Chemistry. (2021). A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. [Link]
-
PubMed Central (PMC). (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
ResearchGate. (2023). The challenges of photoredox activation of unactivated C–Cl bonds. [Link]
-
ACS Publications. (2020). Flow Chemistry Enabling Efficient Synthesis. [Link]
-
Ecolink. (2023). Green Chemistry: Eco-friendly Alternatives for Common Industrial Solvents and Cleaners. [Link]
-
Journal of Research in Chemistry. (2023). Ionic liquids and deep eutectic solvents as green alternatives in organic synthesis: A comprehensive review. [Link]
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Retsch. (n.d.). Mechanochemistry: Working toward a sustainable future. [Link]
-
Frontiers. (2020). Grand Challenges in Biocatalysis. [Link]
-
MDPI. (2022). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. [Link]
-
PubMed Central (PMC). (2024). An Overview on the Role of Ionic Liquids and Deep Eutectic Solvents in Oral Pharmaceuticals. [Link]
-
ACS Publications. (2023). The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. [Link]
-
National Institutes of Health (NIH). (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]
-
ResearchGate. (2020). Immobilized Transition Metals as Catalysts for Cross-Couplings in Continuous Flow - A Critical Assessment of the Reaction Mechanism and Metal Leaching | Request PDF. [Link]
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ACS Publications. (2024). Recent Advances in the Use of Ionic Liquids and Deep Eutectic Solvents for Lignocellulosic Biorefineries and Biobased Chemical and Material Production. [Link]
-
ResearchGate. (2021). A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. [Link]
-
DSpace@MIT. (2016). Towards More Efficient, Greener Syntheses Through Flow Chemistry. [Link]
-
MDPI. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2021). 13.15: Feedstocks and Reagents. [Link]
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PubMed Central (PMC). (2020). Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. [Link]
-
Longdom Publishing. Role of Biocatalyst in Pharmaceutical Manufacturing and its Mechanism. [Link]
-
ResearchGate. (2010). Alternative Solvents for Green Chemistry. [Link]
-
National Institutes of Health (NIH). (2022). Biocatalysis in Medicinal Chemistry: Challenges to Access and Drivers for Adoption. [Link]
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Technical Support Center: Resolving Spectroscopic Ambiguities for 2-Methyl-5-phenyl-2H-tetrazole
Welcome to the technical support center for the analysis of 2-Methyl-5-phenyl-2H-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in interpreting its spectroscopic data. The primary analytical challenge with this molecule is its potential isomerization, which can lead to ambiguous or mixed spectral results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you confidently identify and characterize your compound.
The Core Challenge: Isomeric Ambiguity
The synthesis of this compound can often lead to the co-formation of its structural isomer, 1-Methyl-5-phenyl-1H-tetrazole. These isomers have the same molecular formula (C₈H₈N₄) and molecular weight (160.18 g/mol ), making them indistinguishable by mass spectrometry alone.[1][2] Their structural similarity also results in overlapping signals in simpler spectroscopic analyses, necessitating a multi-technique approach for unambiguous identification.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a singlet for the methyl group, but I'm unsure if I have the 1-methyl or 2-methyl isomer. How can I differentiate them?
A1: While both isomers exhibit a methyl singlet, their chemical shifts can be a preliminary indicator. However, for definitive proof, you'll need to turn to ¹³C NMR or advanced 2D NMR techniques.
A key diagnostic marker is the chemical shift of the tetrazole ring carbon (C5). In 2-substituted tetrazoles like this compound, the C5 carbon is significantly deshielded and appears further downfield (at a higher ppm value) compared to the corresponding 1-substituted isomer.[3] This difference, typically around 10 ppm, is due to the different electronic environments of the carbon atom in the two isomeric forms.[3]
For N-methyl-5-aryltetrazoles, the N-methyl proton signal in the ¹H NMR spectrum for the 1-methyl isomer typically appears at a lower field than that of the 2-methyl isomer.[3]
Q2: I have a complex mixture, and the ¹³C signals are overlapping. Are there other NMR techniques that can help?
A2: Yes, 2D NMR spectroscopy is invaluable in such cases. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide the necessary correlations to distinguish between the isomers.
-
HMBC: This experiment shows long-range couplings between protons and carbons (typically 2-3 bonds). For the 1-methyl isomer, you would expect to see a correlation between the methyl protons and the tetrazole ring carbon (C5). In the 2-methyl isomer, the methyl group is too far from C5 (4 bonds), so this correlation would be absent or very weak.
-
NOESY: This technique reveals through-space proximity of protons. In the 1-methyl isomer, the methyl protons are spatially close to the ortho-protons of the phenyl ring. Therefore, a NOESY experiment should show a cross-peak between the methyl singlet and the multiplet corresponding to the ortho-protons. This correlation is absent in the 2-methyl isomer due to the larger distance between these protons.[4][5]
Q3: Can IR spectroscopy be used to distinguish between the 1- and 2-methyl isomers?
A3: While IR spectroscopy is excellent for identifying functional groups, it is generally not a primary tool for distinguishing between these two isomers. Both molecules will show characteristic peaks for C=N and N=N stretching vibrations within the tetrazole ring (around 1450-1580 cm⁻¹) and aromatic C-H stretching.[6] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist, but these are often difficult to interpret without authentic reference spectra for both pure isomers.
Q4: My mass spectrum shows the correct molecular ion peak, but are there any fragmentation differences that can help in identification?
A4: Both isomers will exhibit a molecular ion peak at m/z 160. The fragmentation patterns of tetrazoles can be complex. A common fragmentation pathway for 2-substituted-5-aryltetrazoles involves the loss of a nitrogen molecule (N₂) from the molecular ion.[7] However, 1,5-disubstituted tetrazoles can fragment in multiple ways, including the extrusion of CHN₂ or N₃, or the elimination of N₂ or CHN.[8] While subtle differences in the relative abundances of fragment ions might be present, relying solely on mass spectrometry for isomer differentiation is not recommended due to the similarities in their fragmentation pathways.
Troubleshooting Guide: Step-by-Step Isomer Identification
If you are facing ambiguous data, follow this systematic approach to resolve the structure of your compound.
Step 1: Foundational Analysis (¹H and ¹³C NMR)
-
Acquire High-Quality Spectra: Obtain well-resolved ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initial Assessment of ¹H NMR:
-
Identify the methyl singlet and the aromatic proton signals.
-
Note the chemical shift of the methyl group. While not definitive, it can provide an initial clue.
-
-
Crucial ¹³C NMR Analysis:
-
Locate the signal for the tetrazole ring carbon (C5).
-
Compare the chemical shift to the expected ranges for 1- and 2-substituted tetrazoles. A signal around 160 ppm or higher is indicative of the 2-methyl isomer, while a signal around 150 ppm suggests the 1-methyl isomer.[9]
-
Data Comparison Table
| Spectroscopic Feature | 1-Methyl-5-phenyl-1H-tetrazole (Isomer 1) | This compound (Isomer 2) | Key Differentiator |
| ¹³C NMR (Tetrazole C5) | ~154 ppm | ~164 ppm | Significant downfield shift for Isomer 2 |
| ¹H NMR (Methyl Singlet) | Further downfield | Further upfield | Subtle but consistent shift |
| HMBC Correlation | Methyl Protons ↔ C5 | No significant correlation | Presence/absence of key correlation |
| NOESY Correlation | Methyl Protons ↔ Phenyl ortho-Protons | No significant correlation | Presence/absence of through-space interaction |
Step 2: Advanced 2D NMR for Unambiguous Confirmation
If the ¹³C NMR is not conclusive or if you need further validation, proceed with the following 2D NMR experiments.
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent at a concentration that provides a good signal-to-noise ratio in a standard ¹³C experiment.
-
Instrument Setup: Use a standard HMBC pulse sequence on your NMR spectrometer.
-
Data Acquisition: Acquire the HMBC spectrum.
-
Data Processing and Analysis:
-
Process the 2D data to obtain the HMBC spectrum.
-
Look for a cross-peak correlating the methyl proton singlet with the tetrazole C5 carbon signal. The presence of this correlation strongly indicates the 1-methyl isomer.
-
-
Sample Preparation: Use the same sample as for the HMBC experiment.
-
Instrument Setup: Use a standard NOESY pulse sequence.
-
Data Acquisition: Acquire the NOESY spectrum.
-
Data Processing and Analysis:
-
Process the 2D data to obtain the NOESY spectrum.
-
Examine the spectrum for a cross-peak between the methyl proton singlet and the aromatic protons of the phenyl ring. A clear correlation to the ortho-protons confirms the spatial proximity and thus the 1-methyl isomer.
-
Logical Workflow for Isomer Differentiation
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-5-phenyltetrazole | C8H8N4 | CID 140752 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Study of 1-Methyl-5-phenyl-1H-tetrazole and 2-Methyl-5-phenyl-2H-tetrazole: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the nuanced differences between isomeric structures can hold the key to unlocking novel functionalities and therapeutic potentials. This guide provides an in-depth comparative analysis of two regioisomeric tetrazoles: 1-Methyl-5-phenyl-1H-tetrazole and 2-Methyl-5-phenyl-2H-tetrazole. By examining their synthesis, spectroscopic signatures, structural characteristics, and thermal stability, we aim to equip researchers with the foundational knowledge to strategically utilize these compounds in their work.
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1] The position of the methyl group on the tetrazole ring significantly influences the electronic distribution, steric hindrance, and overall physicochemical properties of the molecule, thereby impacting its biological activity and material characteristics. Understanding these differences is paramount for rational drug design and the development of advanced materials.
Synthesis and Regioselectivity: A Tale of Two Isomers
The synthesis of both 1-Methyl-5-phenyl-1H-tetrazole and this compound begins with the common precursor, 5-phenyl-1H-tetrazole. This precursor is typically synthesized via a [3+2] cycloaddition reaction between benzonitrile and sodium azide.[2] The subsequent methylation of the tetrazole ring is the critical step that yields a mixture of the two regioisomers.
The alkylation of 5-substituted tetrazoles is known to produce both N1 and N2 isomers, with the product ratio being influenced by factors such as the alkylating agent, solvent, and reaction conditions.[3] Generally, the 2,5-disubstituted tetrazole is the thermodynamically more stable and, therefore, often the major product.[3] This preference can be attributed to the electronic and steric effects of the substituent at the 5-position.
Caption: Synthetic route to 1- and 2-methyl-5-phenyl-tetrazole isomers.
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is adapted from a general method for the synthesis of 5-substituted 1H-tetrazoles.[2]
-
To a solution of benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL) in a round-bottom flask, add a catalytic amount of a suitable Lewis acid (e.g., nano-TiCl4.SiO2, 0.1 g).[2]
-
Heat the reaction mixture at reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the catalyst.
-
To the filtrate, add ice-cold water and 4N HCl (5 mL) to precipitate the product.
-
Collect the white solid by filtration and wash with cold chloroform to yield pure 5-phenyl-1H-tetrazole.
Experimental Protocol: Methylation of 5-Phenyl-1H-tetrazole and Isomer Separation
This generalized protocol is based on the known alkylation of tetrazoles.
-
Dissolve 5-phenyl-1H-tetrazole (1 mmol) in a suitable solvent such as acetone or DMF.
-
Add a base (e.g., K2CO3, 1.2 mmol) and stir the suspension for 15-30 minutes.
-
Add methyl iodide (1.1 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The resulting crude mixture of 1-methyl- and 2-methyl-5-phenyl-1H-tetrazole can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The separation of closely related isomers often requires careful optimization of the chromatographic conditions.
Spectroscopic Comparison: Unmasking the Isomers
The distinct electronic environments of the 1-methyl and 2-methyl isomers give rise to characteristic differences in their spectroscopic data, which are crucial for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The most telling difference in the ¹H NMR spectra is the chemical shift of the methyl protons. In 1-Methyl-5-phenyl-1H-tetrazole , the methyl group is attached to a nitrogen atom that is part of a more aromatic system, and its protons typically resonate further downfield compared to the methyl protons in This compound . The phenyl protons will also exhibit slightly different chemical shifts and coupling patterns due to the different electronic influence of the tetrazole ring in each isomer.
¹³C NMR Spectroscopy: The chemical shifts of the methyl carbon and the tetrazole ring carbon (C5) are diagnostic. The C5 carbon in the 1-methyl isomer is generally more deshielded (appears at a higher ppm value) than in the 2-methyl isomer due to the different electronic distribution within the ring.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Methyl-5-phenyl-1H-tetrazole | ~4.1 (s, 3H, N-CH₃), 7.5-7.7 (m, 5H, Ar-H) | ~34 (N-CH₃), ~155 (C5), Phenyl carbons |
| This compound | ~4.4 (s, 3H, N-CH₃), 7.4-7.6 (m, 3H, Ar-H), 8.0-8.2 (m, 2H, Ar-H) | ~40 (N-CH₃), ~165 (C5), Phenyl carbons |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values presented are approximate and for comparative purposes.
Mass Spectrometry
Both isomers have the same molecular weight and will show a molecular ion peak at m/z 160.18. However, their fragmentation patterns can differ. For instance, it has been noted that this compound can undergo fragmentation with the loss of a nitrogen molecule from the molecular ion to give a base peak.
Structural Analysis: A Glimpse into the Solid State
X-ray diffraction studies on derivatives of this compound reveal that the tetrazole ring is essentially planar. The phenyl ring at the 5-position is typically twisted out of the plane of the tetrazole ring.
Caption: 2D structures of the two regioisomers.
Thermal Stability: A Key Parameter for Material Applications
The thermal stability of tetrazole derivatives is a critical factor, particularly for their application as energetic materials or in high-temperature processes. The decomposition of the tetrazole ring is an exothermic process that typically occurs at elevated temperatures, often with the release of nitrogen gas.
While specific, directly comparable TGA/DSC data for both 1-Methyl-5-phenyl-1H-tetrazole and this compound were not found in the initial search, studies on phenyl tetrazoles indicate that the tetrazole ring generally decomposes in the range of 190-240 °C. The thermal stability of N-substituted tetrazoles can be influenced by the position of the substituent. It has been suggested that the decomposition of N-substituted tetrazoles begins with the elimination of a nitrogen molecule directly from the tetrazole ring.
Conclusion and Future Perspectives
The choice between 1-Methyl-5-phenyl-1H-tetrazole and this compound in research and development is dictated by the specific properties conferred by the position of the methyl group. The subtle yet significant differences in their electronic structure, steric profile, and reactivity can lead to vastly different biological activities and material properties.
This guide has provided a foundational comparison based on available scientific literature. Further experimental work is warranted to generate a complete side-by-side dataset, including high-resolution NMR for the 2-methyl isomer, detailed thermal analysis, and single-crystal X-ray diffraction of the parent compounds. Such data will undoubtedly provide a more granular understanding of these versatile isomers and pave the way for their more strategic application in science and industry.
References
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Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
El-Sayed, M. A., et al. (2017). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 22(10), 1648. [Link]
-
Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical and Biochemical Engineering Quarterly, 28(2), 241-246. [Link]
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PubChem. (n.d.). 1-Methyl-5-phenyltetrazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452-12459. [Link]
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Ershov, I. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1598. [Link]
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Saeed, S., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1031-1034. [Link]
-
Yüksel, F., et al. (2014). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Thermal Analysis and Calorimetry, 115(1), 121-129. [Link]
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A Comparative Guide to Validating the Biological Activity of 2-Methyl-5-phenyl-2H-tetrazole and Its Analogs
Introduction: The Therapeutic Potential of Phenyl-Tetrazole Scaffolds
The tetrazole moiety is a cornerstone in medicinal chemistry, primarily valued as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. Within this class, 2,5-disubstituted tetrazoles, such as 2-Methyl-5-phenyl-2H-tetrazole, have garnered significant interest for their diverse pharmacological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents[1].
This guide provides a comprehensive framework for validating the biological activity of this compound. It is important to note that while the broader class of phenyl-tetrazole derivatives is well-studied, specific and direct quantitative biological data for this compound is not extensively available in peer-reviewed literature. Therefore, this document will serve as a comparative guide, outlining the essential experimental workflows and using data from structurally related analogs to illustrate the validation process. We will compare the potential activities of this compound with established alternatives in key therapeutic areas.
Comparative Analysis of Biological Activities
The validation of a novel compound's biological activity necessitates a direct comparison with both standard-of-care drugs and structurally similar molecules. This approach provides a clear benchmark for assessing potency, selectivity, and potential for further development.
Anti-inflammatory Activity
Many tetrazole derivatives have demonstrated potent anti-inflammatory effects, often attributed to their inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade[1].
Illustrative Comparison of Anti-inflammatory Activity:
| Compound | Target | In Vitro IC50 (µM) | In Vivo Model | Efficacy | Reference |
| This compound | COX-2 (putative) | Data not available | Carrageenan-induced paw edema | To be determined | N/A |
| Celecoxib | COX-2 | 0.09 - 0.14 | Carrageenan-induced paw edema | Significant reduction in edema | [2] |
| Diclofenac | COX-1/COX-2 | COX-1: ~5, COX-2: ~1 | Carrageenan-induced paw edema | Significant reduction in edema | [2] |
| 5-Aryl-2H-tetrazole derivative | COX-2 | 2.0 | Not specified | Potent inhibition | [1] |
Antimicrobial Activity
The nitrogen-rich tetrazole ring is a common feature in many antimicrobial agents. Validation of antimicrobial efficacy involves determining the minimum inhibitory concentration (MIC) against a panel of relevant bacterial and fungal strains.
Illustrative Comparison of Antimicrobial Activity (MIC in µg/mL):
| Compound | S. aureus | E. coli | C. albicans | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Ciprofloxacin | 0.030 | 0.062 | Not applicable | [3] |
| Fluconazole | Not applicable | Not applicable | 8.1 | N/A |
| Tetrazole-imide hybrid 1 | 0.8 | 1.6 | >32 | [3] |
| 1-(benzothiazol-2-yl)-5-phenyl-tetrazole | Good activity | Good activity | Significant activity | [4] |
Anticancer Activity
Several tetrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating in vitro anticancer potential.
Illustrative Comparison of Anticancer Activity (IC50 in µM):
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Doxorubicin | ~0.1 | ~0.2 | ~0.05 | [5] |
| Benzothiophen-2-yl triazole 8a | <0.01 | <0.01 | <0.01 | [6] |
| 2-phenylbenzothiazole derivative 8b | 4.40 ± 0.40 | 4.29 ± 1.08 | Not tested | [5] |
Experimental Validation Workflows
To generate the comparative data presented above, a series of well-established in vitro and in vivo assays are required. The following protocols are designed to be self-validating by including appropriate controls and standards.
Workflow for In Vitro Anti-inflammatory Activity Validation
Caption: Workflow for determining in vitro COX inhibition.
Detailed Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from standard colorimetric COX inhibitor screening assays.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme Solution: Prepare a stock solution of heme in DMSO and dilute in Assay Buffer.
-
COX-1 and COX-2 Enzymes: Use commercially available ovine COX-1 and human recombinant COX-2. Dilute to the desired concentration in Assay Buffer.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Test Compounds: Prepare a stock solution of this compound in DMSO. Create a dilution series.
-
Reference Compounds: Prepare stock solutions of diclofenac and celecoxib in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Assay Buffer, 10 µL of Heme solution, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the test compound or reference compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately add 10 µL of TMPD solution.
-
Monitor the absorbance at 590 nm over time using a plate reader. The rate of color development is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test and reference compounds.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for In Vivo Anti-inflammatory Activity Validation
Caption: Workflow for in vivo anti-inflammatory validation.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for acute inflammation.
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Animal Grouping and Dosing:
-
Randomly divide the rats into groups (n=6-8 per group).
-
Group 1 (Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group 2 (Test Compound): Administer this compound at different doses (e.g., 10, 30, 100 mg/kg) orally.
-
Group 3 (Positive Control): Administer diclofenac (e.g., 10 mg/kg) orally.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [1 - (Edema_treated / Edema_control)] x 100
-
-
Workflow for In Vitro Cytotoxicity (Anticancer) Validation
Caption: Workflow for assessing in vitro cytotoxicity.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture and Plating:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Mechanistic Insights: Signaling Pathways
Understanding the mechanism of action is crucial for drug development. For anti-inflammatory activity, the cyclooxygenase pathway is a primary target.
Caption: The Cyclooxygenase (COX) signaling pathway.
This diagram illustrates how arachidonic acid is converted by COX-1 and COX-2 into prostaglandins, which mediate both physiological and inflammatory responses. Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac inhibit both isoforms, while COX-2 selective inhibitors like celecoxib primarily target the inflammation-induced enzyme. A key validation step for this compound would be to determine its inhibitory activity and selectivity against these two enzymes.
Conclusion and Future Directions
This guide provides a robust framework for the systematic validation of the biological activities of this compound. While direct experimental data for this specific compound is currently limited, the provided protocols and comparative data from related analogs offer a clear path forward for its evaluation. The primary areas of investigation should focus on its potential anti-inflammatory, antimicrobial, and anticancer properties.
Future research should aim to generate specific IC50 and MIC values for this compound to allow for a direct and quantitative comparison with existing drugs. Furthermore, mechanistic studies beyond initial screening, such as the effect on pro-inflammatory cytokine production and specific cancer cell signaling pathways, will be essential to fully elucidate its therapeutic potential.
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Penthala, N. R., et al. (2014). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. European journal of medicinal chemistry, 85, 443-452. Available at: [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]
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Saeed, A., et al. (2021). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 12(10), 1737-1749. Available at: [Link]
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Żaczek, A., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 22(11), 5894. Available at: [Link]
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Ghavipanjeh, F., et al. (2023). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Future Medicinal Chemistry, 15(13), 1135-1150. Available at: [Link]
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Mohammed, J. H. (2020). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 2(1), 12-17. Available at: [Link]
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PrecisionFDA. This compound. Available at: [Link]
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Sharma, M. C., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field-An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 11-21. Available at: [Link]
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Popat, K. H., et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini reviews in medicinal chemistry, 13(14), 1970-1994. Available at: [Link]
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Megha, G. V., & Bodke, Y. D. (2023). Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. Current Chemistry Letters, 12(2), 397-412. Available at: [Link]
-
El-Sayed, N. F., et al. (2013). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H-tetrazole and Their Nucleosides. Der Pharma Chemica, 5(2), 199-208. Available at: [Link]
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Shanmugapandiyan, P., & Ramesh, A. (2010). Synthesis and Antimicrobial Activity of 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazole. Asian Journal of Chemistry, 22(2), 992. Available at: [Link]
-
Kumar, D., & Kumar, N. (2011). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 2(3), 156. Available at: [Link]
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Shingare, M. S., & Patil, S. B. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1, 3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 3(8), 2736. Available at: [Link]
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Verma, A., et al. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Archiv der Pharmazie, 354(10), 2100148. Available at: [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1, 2, 4-triazol-3-yl) thio] acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of medicinal chemistry, 47(19), 4817-4824. Available at: [Link]
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Gaponik, P. N., et al. (2011). Tetrazole-Derivatives-as-Promising-Anticancer-Agents. pdf. ResearchGate. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5, 6, 7, 8-tetrahydroimidazo [1, 2-b] pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5245. Available at: [Link]
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Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Immunology, Endocrine and Metabolic Agents), 18(1), 3-23. Available at: [Link]
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Neochoritis, C. G., et al. (2019). Tetrazoles via multicomponent reactions. Chemical reviews, 119(3), 1970-2042. Available at: [Link]
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A Comparative Spectroscopic Guide to 2-Methyl-5-phenyl-2H-tetrazole and its 1-Methyl Isomer
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a cornerstone of robust chemical research. The N-alkylation of 5-substituted tetrazoles frequently yields a mixture of 1- and 2-substituted isomers, each possessing distinct physicochemical and pharmacological profiles. This guide provides an in-depth spectroscopic comparison of 2-Methyl-5-phenyl-2H-tetrazole and its isomer, 1-Methyl-5-phenyl-1H-tetrazole, offering experimental data and protocols to facilitate their differentiation and characterization.
The Structural Imperative: Why Isomer Differentiation Matters
The position of the methyl group on the tetrazole ring in methyl-phenyl-tetrazole isomers fundamentally alters the electronic distribution and steric environment of the molecule. This seemingly subtle difference can lead to significant variations in biological activity, toxicity, and pharmacokinetic properties. Therefore, the ability to confidently assign the correct isomeric structure is paramount. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Diagnostic Tool
NMR spectroscopy stands as the most powerful technique for the routine differentiation of 1- and 2-substituted tetrazole isomers. The distinct electronic environments of the methyl and tetrazole ring carbons give rise to characteristic and predictable differences in their respective chemical shifts.
¹H NMR Spectroscopy: A Tale of Two Methyls
The most telling feature in the ¹H NMR spectrum is the chemical shift of the N-methyl protons. Due to the differing electronic effects of the nitrogen atoms in the tetrazole ring, the methyl group in the 2-position is more shielded compared to the methyl group in the 1-position.
-
This compound: The N-methyl proton signal typically appears at a higher field (more shielded).
-
1-Methyl-5-phenyl-1H-tetrazole: The N-methyl proton signal is consistently observed at a lower field (more deshielded).
¹³C NMR Spectroscopy: Pinpointing the Tetrazole Carbon
A clear diagnostic marker for isomer identification is found in the ¹³C NMR spectrum. The chemical shift of the carbon atom within the tetrazole ring (C5) is highly sensitive to the position of the methyl substituent. A general observation is that the C5 chemical shift in 2-monosubstituted isomers is significantly downfield compared to their 1-isomer counterparts[1].
-
This compound: The tetrazole ring carbon (C5) signal is shifted downfield to a higher ppm value. For this compound, this is around 164.25 ppm[2].
-
1-Methyl-5-phenyl-1H-tetrazole: The tetrazole ring carbon (C5) signal appears at a lower ppm value, for instance, at approximately 154.2 ppm for 1-methyl-5-phenyltetrazole[2].
Comparative NMR Data Summary
| Compound | ¹H NMR (N-CH₃) Chemical Shift (δ, ppm) | ¹³C NMR (C5) Chemical Shift (δ, ppm) |
| This compound | ~ 4.1 - 4.3 | ~ 164.0 - 165.0[2] |
| 1-Methyl-5-phenyl-1H-tetrazole | ~ 4.3 - 4.5 | ~ 154.0 - 155.0[2] |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
Infrared (IR) Spectroscopy: A Supporting Role
While not as definitive as NMR for isomer differentiation, IR spectroscopy provides valuable information about the functional groups present and can offer supporting evidence for structural assignment. The vibrations of the tetrazole ring system give rise to a series of characteristic absorption bands.
Key absorption bands for substituted tetrazoles include C=N and N=N stretching vibrations, typically observed in the 1300-1600 cm⁻¹ region, and ring deformation and out-of-plane bending vibrations between 800 cm⁻¹ and 1000 cm⁻¹[3]. While subtle differences in the fingerprint region may exist between the two isomers, these are often not pronounced enough for unambiguous identification without reference spectra.
Characteristic IR Absorption Ranges for Methyl-Phenyl-Tetrazoles
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H Aromatic Stretch | 3000 - 3100 |
| C-H Aliphatic Stretch | 2850 - 3000 |
| C=N, N=N Ring Stretching | 1300 - 1600 |
| Ring Breathing/Deformation | 800 - 1200 |
| C-H Aromatic Out-of-Plane Bending | 690 - 900 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight of the isomers and provides distinct fragmentation patterns that serve as a reliable method for their differentiation. The stability of the tetrazole ring and the position of the methyl group dictate the fragmentation pathways upon ionization.
A key distinguishing feature is the initial loss of a nitrogen molecule (N₂). This is a characteristic fragmentation pathway for 2-substituted tetrazoles, often resulting in a prominent base peak at [M-28]⁺. In contrast, 1-substituted isomers tend to undergo more complex fragmentation.
-
This compound: The mass spectrum is often characterized by a weak molecular ion peak and a strong base peak corresponding to the loss of N₂ ([M-28]⁺)[2].
-
1-Methyl-5-phenyl-1H-tetrazole: This isomer typically exhibits a more complex fragmentation pattern, with potential losses of CH₃N₂ or N₃ fragments[4].
Comparative Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Loss |
| This compound | 160 | 132 (Base Peak), 104 | N₂ (28 Da)[2] |
| 1-Methyl-5-phenyl-1H-tetrazole | 160 | Varies (e.g., 119, 91, 77) | Complex (e.g., CH₃N₂, N₃) |
Experimental Protocols
Synthesis and Isomer Separation
The synthesis of this compound and 1-Methyl-5-phenyl-1H-tetrazole is typically achieved through the methylation of 5-phenyl-1H-tetrazole. This reaction often yields a mixture of both isomers, which can then be separated by column chromatography.
Step-by-Step Synthesis and Purification Protocol:
-
Dissolution: Dissolve 5-phenyl-1H-tetrazole in a suitable aprotic polar solvent, such as acetone or dimethylformamide (DMF).
-
Deprotonation: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution and stir for 30 minutes at room temperature to form the tetrazolate anion.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the products with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Separation: Separate the two isomers using column chromatography on silica gel, typically with a gradient elution system of hexane and ethyl acetate.
Caption: Synthetic workflow for the preparation and separation of methyl-phenyl-tetrazole isomers.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak as an internal standard. Identify the chemical shifts of the N-methyl protons and the tetrazole ring carbon to determine the isomeric structure.
FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the dry, purified isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or semi-transparent pellet.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ using an FTIR spectrometer. A background spectrum of a pure KBr pellet should be collected for subtraction.
-
Analysis: Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (Electron Ionization - GC-MS):
-
Sample Preparation: Dissolve a small amount of the purified isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Analysis: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any residual impurities before it enters the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
-
Analysis: Identify the molecular ion peak and the key fragment ions to confirm the molecular weight and elucidate the fragmentation pattern characteristic of the specific isomer.
Caption: Logical workflow for distinguishing between 1- and 2-methyl-5-phenyl-tetrazole isomers.
Conclusion
The differentiation of this compound and its 1-methyl isomer is a critical step in chemical synthesis and drug development. By leveraging the distinct and predictable differences in their NMR and mass spectra, researchers can confidently assign the correct regioisomeric structure. This guide provides the foundational knowledge and practical protocols to perform these analyses with a high degree of certainty, ensuring the scientific integrity of subsequent research and development efforts.
References
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MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molecules, 28(15), 5798. [Link]
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Fraser, R. R., & Haque, K. E. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46(17), 2855–2859. [Link]
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PubChem. (n.d.). 1-Methyl-5-phenyltetrazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Cristiano, M. L. S., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3235. [Link]
-
Frontiers in Chemistry. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1284 exploring-tetrazole-chemistry-synthetic-techniques-structure-activity-relationship-and-pharmacological-insights-in-antimicrobial-and-anticancer-therapy. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-5-phenyl-2H-tetrazole: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of specific regioisomers of substituted tetrazoles is a recurring challenge. The 2,5-disubstituted tetrazole scaffold, in particular, is a privileged motif in numerous pharmacologically active compounds. This guide provides an in-depth comparison of the primary synthetic methodologies for a model compound, 2-Methyl-5-phenyl-2H-tetrazole, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to inform your synthetic strategy.
Introduction: The Significance of 2,5-Disubstituted Tetrazoles
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in many drug candidates.[1] The specific substitution pattern on the tetrazole ring is critical for biological activity, with the 2,5-disubstituted isomers often exhibiting distinct pharmacological profiles from their 1,5-disubstituted counterparts. Consequently, regioselective synthesis is of paramount importance. This guide will focus on the synthesis of this compound as a representative example, comparing the prevalent two-step approach with emerging one-pot methodologies.
Method 1: The Classic Two-Step Synthesis: A Reliable Workhorse
The most established and widely practiced route to this compound involves a two-step process: the formation of the 5-phenyltetrazole core followed by N-methylation.
Step 1: [3+2] Cycloaddition for 5-Phenyltetrazole Formation
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between benzonitrile and an azide source, typically sodium azide. The efficiency of this step is highly dependent on the reaction conditions and the choice of catalyst.
Causality of Experimental Choices:
The cycloaddition of an azide to a nitrile requires overcoming a significant activation energy barrier. Catalysts, particularly Lewis acids, facilitate this reaction by coordinating to the nitrile nitrogen, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the azide anion. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often employed to dissolve the azide salt and facilitate the reaction. However, greener alternatives using water and phase-transfer catalysts are gaining traction.[2]
Experimental Protocol: Catalytic Synthesis of 5-Phenyltetrazole
This protocol is adapted from a green catalytic method that emphasizes simplicity and the use of a recoverable catalyst.[3]
Materials:
-
Benzonitrile (51.5 g, 0.5 mol)
-
Sodium azide (39 g, 0.6 mol)
-
Acid atlapulgite or acidic ion exchange resin (15 g)
-
Dimethylformamide (DMF, 150 mL)
-
10% Hydrochloric acid
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add benzonitrile, sodium azide, and the acid atlapulgite catalyst.
-
Add DMF to the flask and commence stirring.
-
Heat the reaction mixture to 110 °C and maintain this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Recover the catalyst by suction filtration.
-
The filtrate is subjected to vacuum distillation to recover the DMF.
-
Adjust the pH of the residue to 2-3 with 10% hydrochloric acid to precipitate the crude 5-phenyltetrazole.
-
Collect the crude product by suction filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-phenyltetrazole.
Expected Yield: Up to 88%[3]
Step 2: Regioselective N-Methylation of 5-Phenyltetrazole
The alkylation of 5-phenyltetrazole with a methylating agent presents a significant regioselectivity challenge, as it can yield a mixture of the desired this compound (N2 isomer) and the undesired 1-methyl-5-phenyl-1H-tetrazole (N1 isomer). The choice of methylation strategy is therefore critical to maximize the yield of the target compound.
A straightforward approach involves the use of a simple alkylating agent like methyl iodide in the presence of a base. However, this method often leads to poor regioselectivity.
Causality of Experimental Choices:
The tetrazolate anion, formed by deprotonation of 5-phenyltetrazole, possesses two nucleophilic nitrogen atoms (N1 and N2). The distribution of the negative charge and the steric environment around these atoms influence the site of alkylation. In many cases, the electronic and steric factors are not sufficiently differentiated to allow for high selectivity with simple alkyl halides, resulting in a mixture of isomers.
Experimental Protocol: N-Methylation with Methyl Iodide in a Microreactor
This protocol utilizes a microreactor to enhance reaction speed and control.[4][5]
Materials:
-
5-Phenyltetrazole
-
Sodium hydroxide (aqueous solution, 0.14 mol L⁻¹)
-
Methyl iodide
-
Dichloromethane
Procedure:
-
Prepare a solution of 5-phenyltetrazole in aqueous sodium hydroxide.
-
Prepare a solution of methyl iodide in dichloromethane (0.154 mol L⁻¹).
-
Using a microreactor system, introduce the two solutions through a mixer to create a slug flow.
-
Maintain the reaction at 24 °C.
-
The product mixture is collected at the outlet of the microreactor.
-
The two isomers, 1-methyl-5-phenyl-1H-tetrazole and this compound, are then separated by column chromatography.
Regioselectivity: This method typically produces a mixture of N1 and N2 isomers, often in a ratio approaching 1:1, requiring chromatographic separation.[5]
A more advanced and highly regioselective method involves the in situ generation of a methyl diazonium species from methylamine, which then acts as the alkylating agent. This method preferentially yields the N2-methylated product.[6]
Causality of Experimental Choices:
The regioselectivity of this reaction is governed by the nature of the alkylating agent and the reaction mechanism. The transient and highly reactive methyl diazonium cation generated in situ is a "harder" electrophile compared to methyl iodide. Theoretical studies suggest that the N2 position of the tetrazolate anion has a higher charge density and is thus a "harder" nucleophilic site, leading to a preferential reaction with the hard electrophile. The reaction likely proceeds through an SN1-type mechanism, which favors attack at the more electron-rich N2 position.[7]
Experimental Protocol: N2-Selective Methylation via Diazotization
Materials:
-
5-Phenyl-1H-tetrazole (1.0 mmol)
-
Methylamine hydrochloride (1.2 mmol)
-
1,3-(2,2-dimethyl)propanedinitrite (1.5 mmol)
-
Ethyl acetate (5 mL)
Procedure:
-
To a solution of 5-phenyl-1H-tetrazole in ethyl acetate, add methylamine hydrochloride.
-
Add 1,3-(2,2-dimethyl)propanedinitrite to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired this compound.
Regioselectivity: This method demonstrates high selectivity for the N2 isomer, significantly reducing the need for extensive purification to remove the N1 isomer.[6]
Method 2: One-Pot Synthesis Strategies
To improve efficiency and reduce the number of synthetic steps, one-pot procedures have been developed for the synthesis of 2,5-disubstituted tetrazoles.
Ugi-Azide Multicomponent Reaction
The Ugi-azide reaction is a powerful tool for the one-pot synthesis of 1,5-disubstituted tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source.[8][9] While highly efficient for generating molecular diversity, it is important to note that this reaction typically yields the 1,5-isomer, not the 2,5-isomer targeted in this guide. Therefore, it is presented here as a noteworthy alternative for the synthesis of a different class of substituted tetrazoles.
Data Comparison
| Method | Steps | Key Reagents | Typical Yield | Regioselectivity (N2:N1) | Advantages | Disadvantages |
| Two-Step: Classical Methylation | 2 | Benzonitrile, NaN₃, Methyl Iodide, Base | Moderate to High | ~1:1 | Well-established, readily available reagents | Poor regioselectivity, requires extensive chromatographic separation |
| Two-Step: Diazotization Methylation | 2 | Benzonitrile, NaN₃, Methylamine HCl, Dinitrite | Moderate to High | High (favors N2) | Excellent regioselectivity, cleaner reaction profile | Requires in situ generation of a reactive intermediate |
| Ugi-Azide MCR | 1 | Aldehyde, Amine, Isocyanide, Azide | Moderate to High | Not applicable (yields 1,5-isomer) | High efficiency, molecular diversity | Does not produce the target 2,5-isomer |
Visualization of Synthetic Pathways
Caption: Overview of the two-step synthetic routes to this compound.
Experimental Workflow: Isomer Separation
Caption: Workflow for the separation of N1 and N2 isomers of methyl-5-phenyltetrazole.
Safety Considerations
The synthesis of tetrazoles involves the use of sodium azide, a highly toxic substance. It is crucial to handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood. A critical safety precaution is to avoid contact of sodium azide with acids, as this generates highly toxic and explosive hydrazoic acid. Furthermore, azide solutions should not be discharged into lead or copper plumbing, as this can lead to the formation of explosive heavy metal azides.
Conclusion and Recommendations
For the synthesis of this compound, the two-step approach remains the most practical and reliable. While classical methylation with methyl iodide is a straightforward option, it is hampered by poor regioselectivity, necessitating tedious chromatographic separation. For researchers requiring the pure N2 isomer in good yield, the regioselective N-methylation via diazotization of methylamine is the superior method . Its high selectivity for the desired this compound significantly simplifies purification and improves overall efficiency. One-pot methods like the Ugi-azide reaction are powerful for generating libraries of 1,5-disubstituted tetrazoles but are not suitable for accessing the 2,5-isomeric scaffold. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired purity, scale, and available resources.
References
- CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents.
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. Available at: [Link]
-
Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]
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Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor - ResearchGate. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - RSC Publishing. Available at: [Link]
-
An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. Available at: [Link]
-
Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles - MDPI. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-5-phenyl-2H-tetrazole Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-Methyl-5-phenyl-2H-tetrazole analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles governing the biological activity of this important heterocyclic scaffold. We will delve into the synthetic rationale, compare biological performance based on structural modifications, and provide detailed experimental protocols to ensure the reproducibility of the findings presented.
Introduction: The Tetrazole Scaffold in Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and metabolic stability make it a valuable bioisostere for the carboxylic acid group, enhancing pharmacokinetic profiles of drug candidates.[1] The 2,5-disubstituted tetrazole framework, particularly the this compound core, has emerged as a versatile scaffold for developing agents with a wide spectrum of biological activities, including antimicrobial, antihypertensive, and anticancer properties.[3][4][5]
Understanding the structure-activity relationship is paramount in drug discovery. It allows for the rational design of more potent and selective analogs by identifying which molecular features are critical for biological activity. This guide will synthesize data from various studies to build a coherent SAR model for this compound derivatives.
Synthetic Strategies for 2,5-Disubstituted Tetrazoles
The predominant method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[6] For the specific regioselective synthesis of 2,5-disubstituted 2H-tetrazoles, a multi-step approach is often required, starting from a 5-substituted-1H-tetrazole followed by N-alkylation.
General Synthetic Workflow
The synthesis typically begins with the creation of a 5-phenyl-1H-tetrazole intermediate from benzonitrile. Subsequent alkylation with an agent like methyl iodide under basic conditions yields a mixture of 1-methyl and 2-methyl isomers, which must then be separated.
Caption: General workflow for synthesizing this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of the core scaffold.
Step 1: Synthesis of 5-Phenyl-1H-tetrazole
-
To a solution of benzonitrile (10 mmol) in dimethylformamide (DMF, 20 mL), add sodium azide (12 mmol) and ammonium chloride (12 mmol).
-
Heat the reaction mixture at 120°C for 24 hours with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of acidified water (pH ~2 with HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-phenyl-1H-tetrazole.
Step 2: Synthesis of this compound
-
Dissolve 5-phenyl-1H-tetrazole (5 mmol) in acetone (25 mL).
-
Add potassium carbonate (K₂CO₃, 7.5 mmol) to the solution and stir for 30 minutes.
-
Add methyl iodide (6 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound isomer. The 2H-isomer is typically more polar and elutes later.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be finely tuned by introducing various substituents on the phenyl ring. We will explore the SAR for different therapeutic areas.
A. Antihypertensive Activity
Many potent angiotensin II receptor blockers (ARBs), such as Losartan and Valsartan, feature a tetrazole ring.[4] Analogs of this compound have been investigated for similar antihypertensive properties. The core concept is that the acidic tetrazole mimics the carboxylate or phenol group of endogenous ligands, enabling it to bind to the receptor.
A study by Masood et al. (2023) synthesized and evaluated a series of ester derivatives based on a more complex 2H-tetrazole structure, Valsartan, which contains the core elements of our topic.[5][7][8] Their findings provide valuable insights into the SAR.
Key SAR Insights for Antihypertensive Activity:
-
Biphenyl Moiety: A biphenyl group is often crucial, with the tetrazole at the 2'-position, to mimic the structure of angiotensin II.
-
Substituents on the Phenyl Ring: The substitution pattern on the 5-phenyl ring significantly impacts activity. Electron-donating groups, such as methoxy or methyl groups, at the para position of the phenyl ring were found to enhance activity.
-
Alkyl Chain: An alkyl chain attached to the biphenyl moiety, as seen in Valsartan, is critical for occupying a hydrophobic pocket in the AT1 receptor.
Table 1: Comparison of Antihypertensive Activity of Valsartan Analogs
| Compound | R-Group (Ester Modification) | % Inhibition of Aorta Contraction[5] | IC50 (µM)[8] |
| Valsartan | -H (Parent Drug) | 75.3 ± 1.2 | N/A |
| AV2 | 4-chlorophenyl | 85.6 ± 0.9 | 0.012 ± 0.001 |
| AV3 | 2,4-dichlorophenyl | 92.4 ± 1.3 | 0.010 ± 0.002 |
| AV9 | 2-nitrophenyl | 90.1 ± 1.1 | 0.011 ± 0.001 |
Data synthesized from studies on Valsartan derivatives, which share the 2H-tetrazole-5-yl biphenyl core.
The data suggests that introducing substituted phenyl esters can significantly enhance the antihypertensive effect compared to the parent drug. Specifically, analogs AV3 and AV9 showed the most potent results in lowering blood pressure.[5]
Caption: Key SAR trends for antihypertensive activity.
B. Antimicrobial Activity
Tetrazole derivatives are known to exhibit a broad range of antimicrobial activities.[6][9] The nitrogen-rich heterocycle can interact with various biological targets in bacteria and fungi.
Key SAR Insights for Antimicrobial Activity:
-
Halogen Substituents: The presence of electron-withdrawing groups, particularly halogens (Cl, Br, F), on the 5-phenyl ring generally enhances both antibacterial and antifungal activity. This is likely due to increased lipophilicity, facilitating cell membrane penetration, and potential interactions with enzymatic targets.
-
Position of Substituent: The position of the substituent matters. Para-substitution often leads to higher activity compared to ortho or meta positions, possibly due to reduced steric hindrance at the binding site.
-
Thioether Linkage: Introducing a thioether linkage at the C5 position of the tetrazole ring, connecting to another heterocyclic system, has been shown to produce compounds with potent activity.[10]
Table 2: Comparison of Antibacterial Activity (MIC in µg/mL)
| Compound ID | R-Group on Phenyl Ring | E. coli[11] | S. aureus[11] |
| t1 | 4-OCH₃ | 125 | 200 |
| t2 | 4-Cl | 75 | 125 |
| t3 | 4-NO₂ | 90 | 140 |
| Ampicillin | (Standard) | >100 | >100 |
Data from a study on β-lactam-tetrazole conjugates, demonstrating the electronic effect of the phenyl substituent.[11]
The results clearly indicate that compounds with electron-withdrawing groups (t2 with 4-Cl and t3 with 4-NO₂) are more potent antibacterial agents than the analog with an electron-donating group (t1 with 4-OCH₃).[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the synthesized analogs.
Workflow: MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation: Aseptically prepare a series of two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Comparative Analysis with Alternative Scaffolds
The this compound scaffold offers distinct advantages over other heterocyclic systems and its carboxylic acid bioisostere.
-
vs. Carboxylic Acids: The tetrazole ring is significantly more resistant to metabolic degradation (e.g., reduction) than a carboxylic acid. Its pKa is similar, allowing it to remain ionized at physiological pH, but its increased lipophilicity can improve cell permeability and oral bioavailability.[1][10]
-
vs. Thiazolidinediones (in Diabetes): In the context of developing PPARγ agonists for diabetes, tetrazole analogs have been shown to be potent alternatives to the thiazolidinedione class (e.g., Pioglitazone). Some tetrazole derivatives have demonstrated stronger agonist potency with potentially weaker adverse effects like weight gain.[12]
-
vs. Triazoles: While both are five-membered nitrogen-containing heterocycles, tetrazoles offer a higher nitrogen content and a different electronic distribution, which can lead to unique binding interactions and pharmacological profiles.
Conclusion and Future Directions
The this compound scaffold is a highly adaptable and robust platform for drug discovery. The structure-activity relationship studies consistently demonstrate that the biological activity of these analogs can be systematically optimized.
Summary of Key SAR Principles:
-
Phenyl Ring Substitution: This is the primary site for modification. Electron-withdrawing groups, especially halogens, in the para-position are generally favorable for enhancing antimicrobial and anticancer activities. For antihypertensive action, more complex biphenyl structures are often required.
-
N-Methyl Group: The N2-methyl substitution provides a specific regioisomer that can have different steric and electronic properties compared to the N1 isomer, influencing receptor fit and metabolic stability.
-
Bioisosterism: The tetrazole moiety's success as a carboxylic acid bioisostere underpins its utility, offering improved drug-like properties.
Future research should focus on exploring a wider range of substitutions on the phenyl ring and investigating modifications of the N-methyl group to probe for additional binding interactions. Furthermore, applying this scaffold to novel biological targets, guided by computational docking studies, could unlock new therapeutic opportunities. The continued exploration of these analogs holds significant promise for the development of next-generation therapeutic agents.
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2-Methyl-5-phenyl-2H-tetrazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Scrutinizing 2-Methyl-5-phenyl-2H-tetrazole
This compound is a heterocyclic compound belonging to the tetrazole family. Tetrazole rings are of significant interest in medicinal chemistry, primarily because they are recognized as bioisosteres of the carboxylic acid functional group.[1][2][3][4][5] This means that the tetrazole moiety can mimic the physicochemical properties of a carboxylic acid, such as its pKa and planar structure, allowing it to engage in similar noncovalent interactions with biological targets.[1] This bioisosteric relationship has led to the incorporation of tetrazole rings into numerous FDA-approved drugs, including antihypertensives like losartan and valsartan, as well as antibiotics such as ceftezole.[1][6][7]
The very property that makes this compound a valuable pharmacophore—its ability to mimic other functional groups—also raises a critical question for researchers and drug developers: the potential for cross-reactivity. In the context of developing selective analytical methods, such as immunoassays, or predicting off-target effects in drug discovery, understanding the cross-reactivity profile of this molecule is not just an academic exercise; it is a crucial step in ensuring analytical accuracy and therapeutic safety.
This guide provides a comprehensive framework for conducting a thorough cross-reactivity analysis of this compound. We will delve into the theoretical underpinnings of its potential cross-reactivity, present a detailed, field-proven experimental protocol for its assessment using a competitive enzyme-linked immunosorbent assay (ELISA), and provide guidance on interpreting the resulting data.
Part 1: Theoretical Basis for Cross-Reactivity
The primary hypothesis for the cross-reactivity of this compound is its structural and electronic similarity to other molecules, which can be broadly categorized as:
-
Structural Analogues: Molecules that share a similar core structure. This includes other substituted phenyl-tetrazoles and related heterocyclic systems.
-
Bioisosteres: As a carboxylic acid bioisostere, this compound may be recognized by biological systems (such as antibodies) that also bind to structurally similar carboxylic acids.
-
Metabolites: The metabolic products of this compound may also exhibit cross-reactivity.
A robust cross-reactivity analysis must therefore include a carefully selected panel of compounds that represent these different classes of potential cross-reactants.
Part 2: Experimental Design for Cross-Reactivity Analysis via Competitive ELISA
For a small molecule like this compound, a competitive immunoassay is the most suitable format for assessing cross-reactivity.[8][9][10][11][12] This is because small molecules, or haptens, are not large enough to be bound by two antibodies simultaneously, which is a requirement for the more common sandwich ELISA format.
The workflow for this analysis can be broken down into three key stages:
-
Reagent Generation: Development of the necessary biological and chemical reagents.
-
Assay Development and Optimization: Establishing a robust and sensitive competitive ELISA.
-
Cross-Reactivity Testing: Challenging the optimized assay with a panel of potential cross-reactants.
Below is a logical diagram illustrating the overall workflow.
Caption: Workflow for Cross-Reactivity Analysis of this compound.
Step-by-Step Experimental Protocol
-
Hapten Synthesis and Carrier Protein Conjugation:
-
Since this compound is a small molecule, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response.[13][14]
-
A derivative of this compound containing a reactive functional group (e.g., a carboxylic acid or an amine) on the phenyl ring is synthesized. This functional group will serve as a linker to the carrier protein.
-
The hapten derivative is then covalently linked to the carrier protein using a suitable cross-linking agent (e.g., EDC/NHS for carboxyl-to-amine coupling). The resulting conjugate (e.g., this compound-KLH) will be used for immunization.
-
A separate conjugate should be prepared with a different carrier protein (e.g., this compound-BSA) for use in the ELISA to avoid generating antibodies against the carrier protein itself.
-
-
Immunization and Antibody Production:
-
The hapten-KLH conjugate is used to immunize animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.
-
The immunization protocol should follow standard procedures, involving an initial immunization followed by several booster injections to achieve a high antibody titer.
-
For monoclonal antibody production, hybridoma technology would be employed following the immunization of mice.
-
The resulting antiserum (for polyclonal antibodies) or hybridoma supernatants (for monoclonal antibodies) should be screened for reactivity against the hapten-BSA conjugate.
-
-
Competitive ELISA Protocol:
-
Coating: A 96-well microtiter plate is coated with the hapten-BSA conjugate. The optimal coating concentration needs to be determined by checkerboard titration.
-
Blocking: After coating, any remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk in phosphate-buffered saline).
-
Competition: A mixture of a fixed, limiting concentration of the anti-hapten antibody and varying concentrations of the free analyte (this compound standard or test compound) is added to the wells. The free analyte competes with the coated hapten-BSA for binding to the antibody.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric, chemiluminescent, or fluorescent signal is measured. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.[15]
-
-
Assay Optimization and Standard Curve Generation:
-
The concentrations of the coating antigen and the primary antibody are optimized through checkerboard titrations to achieve a sensitive assay with a low background signal.
-
A standard curve is generated by plotting the signal intensity against a series of known concentrations of this compound. This curve is used to determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).
-
-
Selection of Potential Cross-Reactants:
-
A panel of compounds should be selected based on their structural similarity to this compound. This panel should include:
-
Structural Analogues: Other isomers (e.g., 1-Methyl-5-phenyl-1H-tetrazole), and derivatives with different substituents on the phenyl ring.
-
Tetrazole-Containing Drugs: Commercially available drugs containing a tetrazole ring (e.g., Losartan, Valsartan, Irbesartan, Candesartan, Cefazolin).[1][6][7]
-
Carboxylic Acid Bioisosteres: Phenyl-containing carboxylic acids (e.g., benzoic acid and its derivatives).
-
Precursor Molecules and Potential Metabolites.
-
-
-
Competitive Inhibition Testing:
-
Each potential cross-reactant is serially diluted and tested in the optimized competitive ELISA in the same manner as the this compound standard.
-
A dose-response curve is generated for each test compound.
-
-
Data Analysis and Interpretation:
-
The IC50 value is determined for each test compound from its dose-response curve.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
The results are typically presented in a tabular format for easy comparison.
-
Part 3: Hypothetical Data and Interpretation
Below is a table of hypothetical cross-reactivity data for this compound, which a researcher might expect to generate.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | Target Analyte | 10 | 100% |
| 1-Methyl-5-phenyl-1H-tetrazole | Isomer | 25 | 40% |
| 5-Phenyl-1H-tetrazole | Parent Compound | 50 | 20% |
| Losartan | Tetrazole Drug | > 10,000 | < 0.1% |
| Valsartan | Tetrazole Drug | > 10,000 | < 0.1% |
| Benzoic Acid | Carboxylic Acid | > 10,000 | < 0.1% |
| 4-Methylbenzoic Acid | Substituted Carboxylic Acid | > 10,000 | < 0.1% |
Interpretation of Hypothetical Data:
-
High Specificity for the Target Analyte: The assay is highly specific for this compound.
-
Cross-Reactivity with Isomers: As expected, the assay shows significant cross-reactivity with the isomeric form, 1-Methyl-5-phenyl-1H-tetrazole, and the parent compound, 5-Phenyl-1H-tetrazole. This is due to the high degree of structural similarity.
-
Negligible Cross-Reactivity with Other Compounds: The assay exhibits negligible cross-reactivity with the tested tetrazole-containing drugs and carboxylic acids. This suggests that the antibody recognition is highly dependent on the specific substitution pattern of the this compound molecule.
Part 4: Broader Implications and Best Practices
-
Regulatory Context: For therapeutic antibodies or diagnostic assays, regulatory bodies like the FDA provide guidance on tissue cross-reactivity studies to identify potential off-target binding.[16][17][18] While the competitive ELISA described here assesses specificity in a solution-based assay, for therapeutic applications, immunohistochemistry (IHC) on a panel of human tissues is often required.[19][20]
-
Self-Validating System: The inclusion of a diverse panel of potential cross-reactants, including known negative controls (structurally dissimilar compounds), serves as an internal validation of the assay's specificity.
-
Causality in Experimental Choices: The choice of a competitive ELISA format is dictated by the small molecular weight of the analyte. The selection of cross-reactants is based on the principle of bioisosterism and structural similarity, which are the most likely drivers of cross-reactivity.
Conclusion
While no specific cross-reactivity data for this compound is readily available in the public domain, its chemical nature as a tetrazole and a bioisostere of carboxylic acid provides a strong rationale for conducting a thorough cross-reactivity analysis. The experimental framework provided in this guide, centered on the development of a specific competitive ELISA, offers a robust and scientifically sound approach for researchers to generate this critical data. By systematically evaluating potential cross-reactivity with structural analogues, other tetrazole-containing molecules, and bioisosteres, scientists can ensure the specificity of their analytical methods and gain valuable insights into the potential off-target interactions of this important chemical entity.
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RSC Publishing. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. [Link]
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Wicher, K., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. PMC. [Link]
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Unambiguous Structural Confirmation of 2-Methyl-5-phenyl-2H-tetrazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparison of X-ray crystallography as the definitive method for the structural elucidation of 2-Methyl-5-phenyl-2H-tetrazole, benchmarked against other widely used spectroscopic techniques. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is critical for unambiguous structural assignment and ensuring the integrity of their scientific findings.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (scXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1] It provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of detail and certainty. While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of closely related substituted tetrazoles provides a clear blueprint for the expected methodology and results.[2][3][4]
Experimental Protocol: A Self-Validating System
The process of X-ray crystallographic analysis is inherently self-validating, with each step building upon the last to produce a cohesive and verifiable structural model.
Step 1: Crystallization. The initial and often most challenging step is growing a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically.
Step 2: Data Collection. A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal crystal lattice. The diffraction data are collected as a series of reflections at various crystal orientations.
Step 3: Structure Solution and Refinement. The collected diffraction data are then processed to determine the unit cell dimensions and space group. The initial electron density map is calculated, from which the positions of the atoms are determined (structure solution). This initial model is then refined to best fit the experimental data, resulting in the final, highly accurate molecular structure.[5]
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily accessible insights into molecular structure.[6][7] The following sections compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][8] For this compound, NMR is crucial for confirming the connectivity of the atoms and, importantly, for distinguishing it from its isomer, 1-Methyl-5-phenyl-1H-tetrazole.
Key Differentiating Features in NMR:
-
¹³C NMR Chemical Shifts: The chemical shift of the tetrazole ring carbon is highly sensitive to the position of the methyl group. For this compound, the tetrazole carbon signal is expected at approximately 164.25 ppm.[5] In contrast, the corresponding carbon in 1-methyl-5-phenyltetrazole appears at a significantly different chemical shift of around 154.2 ppm.[5] This ~10 ppm difference provides a clear diagnostic marker for distinguishing the two isomers.
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the methyl group and the phenyl ring protons, confirming their presence and providing information about their chemical environment.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Unambiguous structure determination.[1] | Requires a single crystal of sufficient quality, which can be challenging to obtain.[1] |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, dynamic processes in solution. | Excellent for distinguishing isomers and providing detailed structural information in solution.[6][8] | Does not provide bond lengths or angles with high precision; structure is an average of solution-state conformations. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns. | High sensitivity, provides information on molecular formula and substructures.[7][9] | Does not provide information on the connectivity of atoms or stereochemistry. |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[7][9] High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound (C₈H₈N₄) with high accuracy.
Fragmentation Analysis:
The fragmentation pattern of tetrazoles in the mass spectrometer can also offer structural clues. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. For substituted tetrazoles, characteristic fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[10][11] While the fragmentation of this compound has been noted to involve the loss of nitrogen from the molecular ion to give the base peak, detailed analysis of the fragmentation pathways can help in confirming the presence of the tetrazole ring.[5]
Visualizing the Workflow and Logic
To better illustrate the relationship between these techniques in the process of structural elucidation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship between X-ray crystallography and spectroscopic methods for structural elucidation.
Conclusion
The unambiguous structural confirmation of this compound, like any novel compound, relies on a synergistic approach. While NMR and mass spectrometry provide essential and often sufficient data for initial characterization and isomer differentiation, single-crystal X-ray diffraction remains the ultimate arbiter for absolute structure determination. For researchers in drug development and materials science, a comprehensive understanding and judicious application of these techniques are indispensable for ensuring the accuracy and validity of their molecular structures, thereby underpinning the reliability of subsequent biological or material property investigations.
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A Comparative Guide to the Biological Efficacy of 2-Methyl-5-phenyl-2H-tetrazole and Structurally Related Analogs
For the discerning researcher in drug discovery and development, the tetrazole scaffold represents a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, particularly its role as a bioisostere for carboxylic acids, have cemented its importance in the design of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of the biological efficacy of 2-Methyl-5-phenyl-2H-tetrazole, juxtaposed with its key structural isomers and analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their anticancer potential, supported by available experimental data and detailed methodologies.
Introduction to Phenyl-Tetrazole Derivatives
The 5-phenyl-tetrazole core is a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer effects. The biological activity of these compounds is profoundly influenced by the substitution pattern on both the tetrazole and the phenyl rings. This guide will specifically compare the following compounds to dissect the impact of isomeric and substituent variations:
-
This compound: The primary compound of interest.
-
1-Methyl-5-phenyl-1H-tetrazole: The N1-methylated isomer of our primary compound.
-
5-phenyl-1H-tetrazole: The unsubstituted parent compound.
-
Substituted 5-phenyl-tetrazole Analogs: Derivatives with various functional groups on the phenyl ring.
The N1 and N2 positions on the tetrazole ring are not equivalent, and the location of the substituent can significantly alter the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets.[3]
Comparative Anticancer Efficacy
Table 1: Comparative in vitro Anticancer Activity of 5-Phenyl-tetrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features | Reference(s) |
| 1,5-Diaryl-substituted-1,2,3,4-tetrazoles | Human Liver Carcinoma (HepG2) | 4.2 (for a specific derivative) | Varied substitutions on both phenyl rings. | [6] |
| Tetrazole-isoxazole hybrids | Ovarian Cancer (SK-OV-3) | Growth % of 34.94 at 10µM | Phenyl-tetrazole linked to a substituted isoxazole. | [5] |
| 1-Benzyloxy-5-phenyltetrazole derivatives | Androgen-receptor-dependent prostate cancer (22Rv1) | <0.05 | Benzyloxy group at the N1 position. | [7] |
| Tetrazole-linked Benzochromenes | MCF-7, Caco-2, HeLa, SKBR-3 | 15-33 (for most potent compounds) | Complex heterocyclic system with a tetrazole moiety. | [8] |
Disclaimer: The data presented in this table are compiled from different studies and are not from a head-to-head comparative experiment. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
From the available literature, a clear structure-activity relationship emerges. The introduction of complex substituents and hybridization with other pharmacophores often leads to enhanced anticancer potency.[9] For instance, the high potency of 1-benzyloxy-5-phenyltetrazole derivatives against prostate cancer cells highlights the significance of the N1 substituent.[7] The anticancer activity of many tetrazole-containing compounds is attributed to their ability to induce apoptosis and generate oxidative stress in cancer cells.[10]
Proposed Mechanism of Anticancer Action: Apoptosis Induction
A common mechanism of action for many anticancer agents, including tetrazole derivatives, is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases.
Caption: Proposed apoptotic pathway induced by tetrazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below is a standard protocol for an in vitro cytotoxicity assay commonly used to evaluate the anticancer activity of compounds like this compound.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
References
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link][10]
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Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022). In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I (pp. 205-231).[2]
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1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. (2023). European Journal of Medicinal Chemistry, 246, 114982.[7]
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A Comparative Guide to 2-Methyl-5-phenyl-2H-tetrazole in Key Biological Assays: A Bioisosteric Perspective
This guide provides an in-depth technical comparison of 2-Methyl-5-phenyl-2H-tetrazole and its structural analogs in critical biological assays. Moving beyond a simple data sheet, we will dissect the underlying scientific principles that govern its activity, focusing on the powerful concept of bioisosterism. The insights presented here are curated for researchers, scientists, and drug development professionals to facilitate informed decisions in medicinal chemistry and pharmacology projects.
The Principle of Bioisosterism: The Phenyltetrazole Moiety as a Carboxylic Acid Surrogate
In modern drug design, the strategic replacement of functional groups to enhance a molecule's physicochemical and pharmacological properties is a cornerstone of lead optimization. This principle, known as bioisosterism, involves substituting a part of a molecule with a chemical group that retains similar biological activity but offers advantages in terms of potency, selectivity, metabolic stability, or pharmacokinetics.
One of the most successful applications of this strategy is the replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring.[1] The this compound belongs to this class of compounds, where the tetrazole ring acts as a non-classical bioisostere of a carboxylate group. This substitution is particularly prevalent in drug discovery, with over 20 FDA-approved drugs featuring this moiety.[1]
Key Physicochemical Similarities:
-
Acidity: The tetrazole ring's N-H proton has a pKa of approximately 4.5-4.9, which is very similar to the pKa of a carboxylic acid (around 4.2-4.5). This allows the tetrazole to exist in its anionic form at physiological pH, mimicking the carboxylate's ability to engage in crucial ionic interactions with biological targets.[1][2]
-
Planarity and Geometry: Both the carboxylate group and the tetrazole ring are planar, allowing them to occupy a similar space within a receptor's binding pocket.[2] However, the hydrogen-bonding environment around the tetrazole is extended by about 1.2 Å further from the core molecule compared to a carboxylic acid, a feature that can sometimes be exploited for optimized receptor interactions.[1][2]
Advantages of the Tetrazole Bioisostere:
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group, which can be susceptible to reduction or conjugation reactions in the liver.[3]
-
Increased Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts, which can potentially improve membrane permeability and oral bioavailability.[3]
-
Reduced Side Effects: Replacing a carboxylic acid can mitigate risks associated with the formation of reactive acyl glucuronides, which have been linked to toxicological responses.[2]
Caption: Bioisosteric relationship of the core structures.
Comparative Benchmark Study I: Angiotensin II Receptor (AT1) Antagonism
Scientific Rationale: The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. The Angiotensin II Type 1 (AT1) receptor is a key component of this system, and its blockade leads to vasodilation and a reduction in blood pressure. Many blockbuster antihypertensive drugs, known as "sartans" (e.g., Losartan, Valsartan), are AT1 receptor blockers and prominently feature a tetrazole ring, which is essential for their high affinity.[3][4] This makes the AT1 receptor binding assay a highly relevant benchmark for phenyltetrazole derivatives.
The Comparators: We will evaluate derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a structure based on the drug Valsartan.[5] The performance of these tetrazole-containing compounds will be benchmarked against the parent drug, a well-established clinical standard.
Experimental Data: In a study by Masood et al., several ester derivatives of the Valsartan scaffold were synthesized and evaluated for their in vivo antihypertensive activity.[5] The data below summarizes the percentage decrease in mean arterial blood pressure (MABP) in rats following administration of the compounds.
| Compound ID | Structure (Modification on Parent Scaffold) | Dose (mg/kg) | Max % Decrease in MABP |
| Valsartan (Parent) | - | 10 | 23.3% |
| AV2 | Ester derivative with 3-methoxy-4-hydroxybenzyl | 10 | 31.3% |
| AV3 | Ester derivative with 4-hydroxybenzyl | 10 | 28.7% |
| AV9 | Ester derivative with 2-naphthyl | 10 | 28.7% |
Data synthesized from Masood et al. (2023).[5][6]
Analysis of Results: The results compellingly demonstrate the potential for modification of the core tetrazole-containing scaffold. The derivative AV2 was found to be the most potent, showing a significantly greater reduction in blood pressure compared to the parent drug, Valsartan.[5][7] This highlights that while the tetrazole group provides the critical acidic pharmacophore for receptor binding, further optimization of other parts of the molecule can lead to enhanced biological activity.
Experimental Protocol: In Vivo Antihypertensive Assay
This protocol is based on the methodology described for evaluating angiotensin II receptor antagonists.[5]
-
Animal Model: Healthy adult male Wistar rats (200-250g) are used. Animals are housed under standard laboratory conditions.
-
Induction of Hypertension: Hypertension is induced in the rats through a standard, ethically approved method.
-
Catheterization: The left carotid artery of each anesthetized rat is catheterized for direct measurement of blood pressure. The catheter is connected to a pressure transducer linked to a data acquisition system.
-
Compound Administration:
-
Test compounds (e.g., AV2, AV3, AV9) and the standard drug (Valsartan) are dissolved in a suitable vehicle like Dimethyl Sulfoxide (DMSO).[5]
-
The solutions are administered intravenously at a dose of 10 mg/kg body weight.
-
A control group receives only the vehicle.
-
-
Data Recording: Mean Arterial Blood Pressure (MABP) is continuously recorded before and after drug administration for a specified period.
-
Analysis: The percentage decrease in MABP is calculated for each compound relative to the baseline reading before administration.
Caption: Workflow for the in vivo antihypertensive assay.
Comparative Benchmark Study II: Urease Inhibition Assay
Scientific Rationale: Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In humans, it is a key virulence factor for bacteria like Helicobacter pylori, where the production of ammonia neutralizes gastric acid, allowing the bacteria to colonize the stomach lining and cause gastritis and peptic ulcers. Therefore, urease inhibitors are of significant interest as potential therapeutic agents.
The Comparators: Using the same series of Valsartan-based tetrazole derivatives from the previous study, we will assess their ability to inhibit Jack bean urease.[5] The performance is benchmarked against Thiourea, a standard urease inhibitor.
Experimental Data: The in vitro urease inhibitory activity was determined and expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.
| Compound ID | IC₅₀ for Urease Inhibition (µM) |
| Thiourea (Standard) | 4.24 |
| AV2 | 0.28 |
| AV5 | 1.29 |
| AV3 | 1.56 |
| Valsartan (Parent) | 3.21 |
Data sourced from Masood et al. (2023).[7]
Analysis of Results: The data clearly shows that several of the synthesized tetrazole derivatives are significantly more potent urease inhibitors than both the parent drug, Valsartan, and the standard inhibitor, Thiourea.[7] Compound AV2 stands out with an IC₅₀ value of 0.28 µM, demonstrating over 15-fold greater potency than the standard. This suggests that the tetrazole scaffold can be effectively targeted for enzymatic inhibition, and that specific substitutions on the phenyl ring play a crucial role in determining this activity.[7]
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol is a standard colorimetric method for assessing urease activity.
-
Reagent Preparation:
-
Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).
-
Prepare a urea stock solution.
-
Prepare solutions of the test compounds and the standard inhibitor (Thiourea) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Ammonia Detection:
-
Stop the reaction and induce color development by adding 50 µL of phenol reagent (containing sodium nitroprusside) and 50 µL of alkali reagent (containing sodium hypochlorite) to each well.
-
Allow the color to develop for 50 minutes at 37°C.
-
-
Measurement:
-
Measure the absorbance of each well at 625 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.
-
IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.
-
Caption: Mechanism of urease action and its inhibition.
Conclusion and Future Perspectives
The benchmark data presented in this guide underscores the versatility of the 2-phenyl-2H-tetrazole scaffold, exemplified by derivatives of this compound. Its role as a successful bioisostere for carboxylic acids is well-established, providing a metabolically robust anchor for ionic interactions with biological targets like the AT1 receptor.
The comparative studies reveal two key insights:
-
Scaffold Validation: The tetrazole core is validated as a critical pharmacophore in established assays for hypertension and urease inhibition.
-
Optimization Potential: The performance of the core scaffold can be significantly enhanced through targeted chemical modifications, as demonstrated by the superior activity of derivative AV2 in both antihypertensive and urease inhibition assays.[5][7]
Future research should continue to explore the vast chemical space around the phenyltetrazole core. Systematic structure-activity relationship (SAR) studies could elucidate the optimal substitution patterns for various biological targets, including kinases, proteases, and other receptors implicated in cancer, inflammation, and infectious diseases. The development of novel synthetic routes and the exploration of different tetrazole isomers will undoubtedly expand the therapeutic potential of this remarkable heterocyclic system.
References
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Gontijo, V. A. S., et al. (2021). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed. Available at: [Link]
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Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]
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(2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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Deng, J., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available at: [Link]
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Ostrovskii, V. A., et al. (2024). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. ResearchGate. Available at: [Link]
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(N.D.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. Available at: [Link]
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(N.D.). 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. MySkinRecipes. Available at: [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Institutes of Health. Available at: [Link]
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(N.D.). This compound. PubChem. Available at: [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available at: [Link]
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Bhaskar, P., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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(2019). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Liu, K. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. Available at: [Link]
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Al-Sultani, K. H., et al. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. Available at: [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]
-
Regan, C. P., et al. (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. PubMed. Available at: [Link]
-
Lider, E. S., et al. (2015). Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. RSC Publishing. Available at: [Link]
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(N.D.). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. National Institutes of Health. Available at: [Link]
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(N.D.). This compound. precisionFDA. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-phenyl-2H-tetrazole
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides a detailed protocol for the proper disposal of 2-Methyl-5-phenyl-2H-tetrazole, a heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and the environment.
The tetrazole ring system is known for its high nitrogen content, which contributes to its energetic nature.[3] Many tetrazole derivatives are classified as energetic materials, and some may be sensitive to heat, shock, or friction.[4][5] Therefore, a cautious and well-documented disposal plan is not merely a suggestion but a necessity.
I. Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not identified, data from analogous tetrazole compounds provide critical safety information.
Key Hazards:
-
Explosive Potential: Many tetrazole compounds are categorized as self-reactive or explosive. Heating may cause a violent decomposition or explosion.[4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[6][7]
Hazard Summary Table
| Hazard Classification | Description | Primary Precaution |
| Explosive | May explode if heated.[4][5] | Keep away from heat, sparks, open flames, and hot surfaces.[4] |
| Skin Irritant | Causes skin irritation.[6][7] | Wear protective gloves and clothing.[6][7] |
| Eye Irritant | Causes serious eye irritation.[6][7] | Wear eye and face protection.[6][7] |
| Respiratory Irritant | May cause respiratory irritation.[6][7] | Use only in a well-ventilated area, preferably a fume hood.[6][7] |
II. Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is rooted in preventing all routes of exposure. The following PPE is mandatory when handling this compound in any capacity, including preparation for disposal:
-
Eye Protection: Chemical safety goggles are essential. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat is recommended. For spill cleanup, additional protective clothing may be necessary.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.[8]
III. Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous and potentially explosive waste.
Step 1: Segregation and Labeling
-
Do Not Mix: Never combine this compound waste with other chemical waste streams.[4] Mixing can lead to unforeseen and dangerous chemical reactions.
-
Original Container: Whenever possible, leave the compound in its original, labeled container.[4]
-
Waste Container: If the original container is compromised, transfer the waste to a clean, dry, and compatible container. The container must be clearly labeled as "Hazardous Waste: this compound".
Step 2: On-Site Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ventilation: The storage area must be well-ventilated.[4][8]
-
Temperature Control: Keep the storage area cool and away from direct sunlight and heat sources.[4]
-
Incompatible Materials: Store away from incompatible materials, especially strong oxidizing agents.[8]
Step 3: Professional Disposal
-
Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][8] These professionals have the expertise and equipment to handle and transport potentially explosive materials safely.
-
Documentation: Ensure all institutional and regulatory paperwork is completed accurately and accompanies the waste shipment.
IV. Emergency Procedures: Spill and Exposure Management
Small Spill (in a fume hood)
-
Evacuate: If safe to do so, restrict access to the immediate area.
-
Ventilation: Ensure the fume hood is operating correctly.
-
Cleanup:
-
Use non-sparking tools to gently sweep up the solid material.[9]
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Wipe the area with a damp cloth (using a suitable solvent if necessary), and place the cloth in the same waste container.
-
-
Decontamination: Decontaminate all equipment used for cleanup.
Large Spill (outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
-
Do Not Attempt to Clean Up: A large spill of a potentially explosive compound should only be handled by trained emergency responders.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
V. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
VI. Conclusion
The responsible management of chemical waste is a cornerstone of scientific excellence. By adhering to these detailed procedures for the disposal of this compound, we uphold our commitment to safety and environmental stewardship. This guide serves as a critical resource for maintaining a secure and compliant laboratory environment.
VII. References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]
-
Mercury Business Services. (2025). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
-
Shaikh, et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
American Chemical Society. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Retrieved from [Link]
-
ResearchGate. (2025). Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles. Retrieved from [Link]
-
CNKI. (n.d.). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Retrieved from [Link]
-
OEC. (n.d.). Nitrogen Heterocyclic Compounds (HS: 2933) Product Trade, Exporters and Importers. Retrieved from [Link]
-
PubMed. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. Retrieved from [Link]
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- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-5-phenyl-2H-tetrazole
A Proactive Approach to Safety with Energetic Compounds
The "Why": Deconstructing the Hazard Profile
Understanding the inherent risks of a molecule is the foundation of effective safety. The primary hazard of 2-Methyl-5-phenyl-2H-tetrazole stems from its tetrazole ring, a heterocycle with a high nitrogen content.
-
Energetic Nature: High-nitrogen compounds are often "endothermic," meaning heat is absorbed during their formation. This stored energy can be released rapidly and violently under certain conditions. Many tetrazole derivatives are known to be sensitive to heat, friction, or impact, posing a risk of explosive decomposition.[1][2][3] Therefore, it is critical to treat this compound as a potentially energetic material.
-
Flammability: Closely related compounds, such as 5-Phenyltetrazole, are classified as flammable solids.[4] This means the compound can ignite easily and burn rapidly.
-
Toxicological Hazards: Based on data from similar tetrazole-based molecules, we must assume that this compound may cause skin, eye, and respiratory system irritation.[5][6] Some analogs are also classified as harmful if swallowed.[7]
Our safety protocols are designed to mitigate these primary risks through a multi-layered defense system, with Personal Protective Equipment (PPE) as the final, critical barrier between you and the potential hazard.
Core Directive: Your Essential PPE Arsenal
Always begin any operation by ensuring the following engineering controls are in place and functional: a certified chemical fume hood, a safety shower, and an eyewash station.[8] The following PPE is mandatory for any work involving this compound.
Eye and Face Protection: A Non-Negotiable Barrier
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[8] This is your primary defense against splashes during solution preparation and transfers.
-
Face Shield: When handling larger quantities (typically >5 grams) of the solid or during procedures with a heightened risk of splashing or energetic decomposition (e.g., heating a reaction), a face shield must be worn over your chemical splash goggles.[1] This provides a secondary layer of protection for your entire face.
Skin and Body Protection: Your Chemical Suit of Armor
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended based on their broad resistance to common laboratory solvents.[9] Always inspect gloves for tears or pinholes before use. Employ the "double-gloving" technique for added protection during high-risk procedures. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with hazardous waste procedures.[3]
-
Laboratory Coat: A flame-resistant lab coat is highly recommended due to the flammability risk associated with tetrazole compounds. At a minimum, a standard, long-sleeved lab coat should be worn and fully buttoned.[5]
-
Full-Length Trousers and Closed-Toe Shoes: This is a fundamental laboratory requirement. Shorts, skirts, and open-toed shoes are never appropriate when handling hazardous chemicals.
Respiratory Protection: Guarding Against Inhalation
Due to the risk of respiratory irritation from airborne powder, a NIOSH-approved respirator is required under certain conditions.[8][9] The specific type will depend on the task (see Section 3). For routine handling of small quantities of powder, an N95 respirator may be sufficient, but a risk assessment should be performed.
Operational Plan: A Risk-Based Approach to PPE Selection
The level of PPE required is not static; it must adapt to the specific task and the associated risks. The following workflow provides a logical progression for selecting appropriate protection.
Experimental Workflow PPE Decision Matrix
Caption: PPE selection workflow based on experimental task.
Step-by-Step Methodologies
A. Weighing and Preparing Solutions (Solid Form):
-
Engineering Controls: Perform all work in a chemical fume hood. To minimize static discharge, which can be an ignition source, ground all equipment where possible.[1][4] Use anti-static weigh boats or liners.
-
Personal Preparation: Don your base PPE (lab coat, chemical splash goggles, nitrile gloves). Add an N95 respirator to prevent inhalation of fine powders.[9]
-
Handling: Use non-metal spatulas (e.g., Teflon-coated) to avoid friction or sparks.[1] Handle the compound gently.
-
Procedure: Carefully weigh the desired amount of this compound. Slowly add it to the solvent in your flask. Cap the flask and mix gently.
B. Running and Monitoring Reactions:
-
Ambient/Cooled Reactions: Base PPE is sufficient. The reaction should be set up behind a blast shield within the fume hood.
-
Heated Reactions: This presents the highest risk. Augment your base PPE with a face shield worn over your goggles and a flame-resistant lab coat.[1][3] Never heat a tetrazole-containing reaction in a sealed vessel. Ensure the reaction is monitored from a safe distance.
C. Workup and Isolation:
-
Procedure: Procedures like filtration or extraction carry a risk of splashing. Augment your base PPE with a face shield.
-
Handling Isolated Product: The isolated solid should be handled with the same precautions as the starting material, avoiding scraping or applying excessive pressure during collection.
Emergency and Disposal Plan
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don full PPE including a respirator and neoprene gloves.
-
Clean the spill using non-sparking tools and wet methods to prevent dust generation.[1]
-
Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.
Fire:
-
If the compound itself is involved in a fire, do not attempt to fight it. Evacuate the area immediately and call emergency services.[1][2] Tetrazoles may decompose explosively when heated.
-
For small fires not involving the energetic material, a standard dry chemical or carbon dioxide extinguisher may be used.
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Waste Disposal: All waste containing this compound, including contaminated gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container. Consult your institution's environmental health and safety office for specific disposal protocols.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Goggles & Face Shield | Nitrile Gloves (Double) | Flame-Resistant Lab Coat | N95 or higher Respirator |
| Preparing Solution | Goggles | Nitrile Gloves | Lab Coat | As needed (if dusty) |
| Ambient Reaction | Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Heated Reaction | Goggles & Face Shield | Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required |
| Workup/Isolation | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required |
| Small Spill Cleanup | Goggles & Face Shield | Neoprene Gloves | Flame-Resistant Lab Coat | N95 or higher Respirator |
References
- BenchChem. (2025). Personal protective equipment for handling N-(2H-tetrazol-5-yl).
- BenchChem. (2025). Personal protective equipment for handling 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet - (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole.
- Bio-Fine. (n.d.).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- PubChem. (n.d.). This compound.
- Generic SDS Provider. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- Sigma-Aldrich. (2024). Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- Aaron Chemicals. (2024). Safety Data Sheet - 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
